molecular formula C18H8N4O5S2 B072891 C.I. Sulphur Black 1 CAS No. 1326-82-5

C.I. Sulphur Black 1

Cat. No.: B072891
CAS No.: 1326-82-5
M. Wt: 424.4 g/mol
InChI Key: PGYZAKRTYUHXRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dinitrophenol (DNP) is a well-characterized mitochondrial uncoupling agent with significant research value in the fields of biochemistry and cell biology. Its primary mechanism of action involves dissipating the proton gradient across the inner mitochondrial membrane, effectively uncoupling oxidative phosphorylation. This disruption halts ATP synthesis, causing the energy from substrate oxidation to be released as heat. Consequently, DNP serves as a critical tool for researchers studying cellular metabolism, bioenergetics, and thermogenesis. Its application extends to investigating metabolic pathways, the efficiency of ATP production, and the role of mitochondrial membrane potential in processes such as apoptosis and signal transduction. Due to its potent properties, DNP is exclusively intended for controlled laboratory research to advance scientific understanding of energy homeostasis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Key on ui mechanism of action

2,4-DNP was demonstrated to be an uncoupler of oxidative phosphorylation in an in vitro study. 2,4-DNP prevented phosphorylation without affecting, or with a slight stimulation of, oxidation. During the Krebs cycle, 2,4-DNP uncouples oxidative phosphorylation from electron transport by carrying protons across the inner mitochondrial membrane, thereby dissipating the pH gradient and membrane electrochemical potential and preventing the formation of adenosine triphosphate (ATP). During this uncoupling, electron transport from NADH to oxygen proceeds normally, but the energy produced, which is normally stored in high-energy phosphate bonds in ATP, is released as heat. The small amount of ATP produced directly from glycolysis is not affected. In vitro studies further demonstrated and investigated the ability of 2,4-DNP to uncouple oxidative phosphorylation. 2,4-DNP increased the rate of oxygen uptake and changed the electron microscopic appearance of rat liver mitochondria in vitro from an expanded configuration to a condensed state, with the ultrastructural change occurring in concert with the functional changes of uncoupling. All energy-dependent biochemical processes thus are likely to be affected. Many of the clinical observations of 2,4-DNP toxicity, such as elevated basal metabolic rate or oxygen consumption, elevated respiration and pulse rates, increased perspiration, increased body temperature in humans and animals are related to the uncoupling of oxidative phosphorylation. When heat production exceeds the organism's capacity to dissipate heat, fatal hyperthermia may result
The uncoupling of mitochondrial electron transport from oxidative phosphorylation with resultant decreased production of ATP by 2,4-DNP appears to be related to the cataractogenesis of 2,4-DNP. The lens epithelium is the chief source of available energy for the lens. In most animals, the energy needs are met principally by anaerobic glycolysis, and <30% by oxidative phosphorylation. In incubated bovine lenses, oxygen was not necessary for maintaining sodium levels in the presence of glucose, suggesting anaerobic respiration in the lens. Energy evolved from the breakdown of ATP by Na+/K+-activated ATPase is required for the transport of these cations across the lens epithelium to maintain proper ionic balance. Sodium is actively transported from the lens to the aqueous humor, while potassium is actively transported in the reverse direction. Interference with this active transport mechanism across the lens epithelium can result in increased sodium in the lens, disruption of the ionic balance between the lens and aqueous humor, and subsequent cataract formation. An in vitro study with rabbit lenses also demonstrated that 2,4-DNP does not cause calcium-induced cataracts by interfering with active transport of calcium from the lens, because the energy for calcium transport is derived from anaerobic glycolysis and not oxidative phosphorylation.
Transthyretin (TTR), a homotetrameric thyroxine transport protein found in the plasma and cerebrospinal fluid, circulates normally as a innocuous soluble protein. In some individuals, TTR polymerizes to form insoluble amyloid fibrils. TTR amyloid fibril formation and deposition have been associated with several diseases like familial amyloid polyneuropathy and senile systemic amyloidosis. Inhibition of the fibril formation is considered a potential strategy for the therapeutic intervention. The effect of small water-soluble, hydrophobic ligand 2,4-dinitrophenol (2,4-DNP) on TTR amyloid formation has been tested. 2,4-DNP binds to TTR both at acidic and physiological pH, as shown by the quenching of TTR intrinsic fluorescence. Interestingly, 2,4-DNP not only binds to TTR at acidic pH but also inhibits amyloid fibril formation as shown by the light scattering and Congo red-binding assay. Inhibition of fibril formation by 2,4-DNP appears to be through the stabilization of TTR tetramer upon binding to the protein, which includes active site. These findings may have implications for the development of mechanism based small molecular weight compounds as therapeutic agents for the prevention/inhibition of the amyloid diseases.
Systemic deposition of transthyretin (TTR) amyloid fibrils is always observed in familial amyloidotic polyneuropathy, senile systemic amyloidosis and familial amyloidotic cardiomyopathy patients. Destabilization of the molecule leads to a cascade of events which result in fibril formation. The destabilization of a native protein with consequent conformational changes appears to be a common link in several human amyloid diseases. Intensive research has been directed towards finding small molecules that could work as therapeutic agents for the prevention/inhibition of amyloid diseases through stabilization of the native fold of the potentially amyloidogenic protein. This work provides insight into the structural determinants of the highly stabilizing effects of 2,4-dinitrophenol on wild-type TTR. It is also shown that similar interactions are established between this molecule and two highly amyloidogenic TTR variants: TTR L55P and TTR Y78F. In the three crystal complexes, 2,4-dinitrophenol occupies the two hormone-binding sites of the TTR tetramer. As a result of 2,4-dinitrophenol binding, the two dimers in the TTR tetramer become closer, increasing the stability of the protein. The three-dimensional structures now determined allow a comprehensive description of key interactions between transthyretin and 2,4-dinitrophenol, a small compound that holds promise as a template for the design of a therapeutical drug for amyloid diseases.
For more Mechanism of Action (Complete) data for 2,4-Dinitrophenol (24 total), please visit the HSDB record page.

CAS No.

1326-82-5

Molecular Formula

C18H8N4O5S2

Molecular Weight

424.4 g/mol

IUPAC Name

2,10-dinitro-12H-[1,4]benzothiazino[3,2-b]phenothiazin-3-one

InChI

InChI=1S/C18H8N4O5S2/c23-14-6-16-12(5-13(14)22(26)27)20-11-4-10-17(7-18(11)29-16)28-15-2-1-8(21(24)25)3-9(15)19-10/h1-7,19H

InChI Key

PGYZAKRTYUHXRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O

boiling_point

Sublimes (when carefully heated) (NTP, 1992)
Sublimes

Color/Form

Black powder

density

1.68 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.683 g/cu cm at 24 °C
Relative density (water = 1): 1.68

melting_point

234 to 237 °F (NTP, 1992)
114.8 °C
112 °C

Other CAS No.

51-28-5
1326-82-5

physical_description

Pellets or Large Crystals
Black powder;  [MSDSonline]

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

shelf_life

Appear to be stable in acid solution, but are susceptible to decomposition by UV radiation in alkaline solutions. /Dintrophenols/

solubility

Insoluble in water ... Reduced to the water-soluble leuco form for dye application to the substrate by using sodium sulfide solution

Synonyms

2,4 Dinitrophenol
2,4-Dinitrophenol
2,4-DNP

vapor_density

6.35 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
6.35 (Air = 1)
Relative vapor density (air = 1): 6.36

vapor_pressure

0.00039 [mmHg]
3.9X10-4 mm Hg at 20 °C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Molecular Structure Elucidation of Sulphur Black 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sulphur Black 1 (C.I. 53185) stands as one of the most significant synthetic dyes in terms of production volume, prized for its cost-effectiveness and excellent fastness properties on cellulosic fibers. Despite its century-long history and widespread use, its precise molecular structure remains one of the most challenging and enduring enigmas in color chemistry. This technical guide provides an in-depth exploration of the methodologies and analytical techniques employed to decipher the complex, polymeric, and heterogeneous nature of Sulphur Black 1.

The Challenge: A Complex Polymeric Structure

The primary difficulty in elucidating the structure of Sulphur Black 1 lies in its inherent nature. It is not a single, well-defined molecule but rather a complex mixture of high-molecular-weight, amorphous, and insoluble polymeric compounds.[1] The manufacturing process, which involves the reaction of 2,4-dinitrophenol with sodium polysulfide, is not perfectly controlled, leading to significant batch-to-batch variation.[2] This heterogeneity means that any determined "structure" is, at best, a representation of the most common repeating units and linkages.

Synthesis Pathway and Proposed Core Structures

Sulphur Black 1 is synthesized by heating 2,4-dinitrophenol or its sodium salt with sodium polysulfide in an aqueous solution.[2][3] The chemical reactions are complex and not fully understood, but a generally accepted pathway involves several key stages:

  • Reduction: The nitro groups of 2,4-dinitrophenol are reduced by the sulfide ions to amino groups, forming aminophenol intermediates.

  • Condensation: These intermediates undergo condensation reactions.

  • Sulfurization (Thionation): Sulfur is introduced into the aromatic rings and forms cross-links between them. These links are primarily polysulfide bridges (-Sx- where x > 2), disulfide (-S-S-), and sulfide (-S-) bonds.[2]

The resulting polymer is believed to be a complex network of heterocyclic structures, predominantly featuring phenothiazine (a dibenzothiazine system) and thianthrene moieties.[2]

G cluster_start Starting Materials cluster_process Reaction Process cluster_structure Proposed Structural Units cluster_end Final Product DNP 2,4-Dinitrophenol Reduction Reduction of Nitro Groups DNP->Reduction Na2Sx Sodium Polysulfide (Na2Sx) Na2Sx->Reduction Condensation Condensation of Intermediates Reduction->Condensation Sulfurization Sulfurization & Cross-linking Condensation->Sulfurization Phenothiazine Phenothiazine Units Sulfurization->Phenothiazine Thianthrene Thianthrene Units Sulfurization->Thianthrene SB1 Sulphur Black 1 Polymer Phenothiazine->SB1 Thianthrene->SB1

Figure 1: Simplified synthesis pathway of Sulphur Black 1.

The proposed polymeric structure consists of these heterocyclic units linked in a random, three-dimensional network by the polysulfide chains.

G Unit1 Phenothiazine-like Unit Unit2 Phenothiazine-like Unit Unit1->Unit2 -Sx- Unit3 Thianthrene-like Unit Unit1->Unit3 -Sy- Unit4 Phenothiazine-like Unit Unit2->Unit4 -Sz- Unit3->Unit4 -Sa- Unit5 Thianthrene-like Unit Unit3->Unit5 -Sb- Unit4->Unit5 -Sc-

Figure 2: Conceptual diagram of the proposed polymeric structure.

Analytical Workflow for Structure Elucidation

A multi-faceted analytical approach is required to probe the structure of Sulphur Black 1. This involves a combination of techniques to determine elemental composition, identify functional groups, and analyze fragments of the polymer.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_ms MS Techniques cluster_interp Data Integration & Structure Proposal SB1 Sulphur Black 1 Sample Fractionation Solvent Extraction & Fractionation SB1->Fractionation EA Elemental Analysis (%C, H, N, S) Fractionation->EA FTIR FTIR Spectroscopy (Functional Groups) Fractionation->FTIR UVVis UV-Vis Spectroscopy (Chromophore) Fractionation->UVVis XPS XPS (Surface Elemental & S-Oxidation State) Fractionation->XPS MS Mass Spectrometry (Fragmentation Analysis) Fractionation->MS Integration Integrate Data EA->Integration FTIR->Integration UVVis->Integration XPS->Integration PyGCMS Py-GC-MS MS->PyGCMS MALDI MALDI-TOF MS->MALDI PyGCMS->Integration MALDI->Integration Proposal Propose Average Structure Integration->Proposal

Figure 3: General experimental workflow for structure elucidation.

Quantitative Data Summary

The heterogeneous nature of Sulphur Black 1 is reflected in the inconsistent quantitative data reported across various sources. The following tables summarize the available data.

Table 1: Reported Molecular Formulas and Weights

ParameterReported ValueSource
Molecular FormulaC₆H₄N₂O₅[3][][5]
C₁₈H₈N₄O₅S₂[1]
Molecular Weight184.11 g/mol (for C₆H₄N₂O₅)[3][]
424.4 g/mol (for C₁₈H₈N₄O₅S₂)[1]
>8000 to <9000 g/mol (Leuco form)[1]

Note: The simple molecular formulas likely represent the starting monomer or a hypothetical repeating unit, not the final polymer.

Table 2: Spectroscopic Data

TechniqueParameterValue
UV-Vis Spectroscopyλmax628 nm

Table 3: Representative Fourier-Transform Infrared (FTIR) Spectroscopy Bands

Wavenumber (cm⁻¹)Vibration ModeFunctional Group / Bond
3400 - 3300N-H StretchAmines (in reduced structures)
3100 - 3000C-H StretchAromatic rings
1620 - 1580C=C StretchAromatic rings
1500 - 1400C=C StretchAromatic rings
1350 - 1250C-N StretchAromatic amines
850 - 750C-H BendingAromatic ring substitution patterns
750 - 650C-S StretchThioether linkages
500 - 400S-S StretchDisulfide/Polysulfide linkages

Detailed Experimental Protocols

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the dye polymer.

  • Objective: To identify characteristic bonds such as C=C and C-H from aromatic rings, C-N from amine linkages, and C-S or S-S from sulfur bridges.

  • Methodology (KBr Pellet Technique):

    • Sample Preparation: A small amount of dried Sulphur Black 1 powder (1-2 mg) is intimately mixed and ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent to infrared radiation.

    • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

    • Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

    • Data Acquisition: A background spectrum of the empty sample chamber is first recorded. Then, the sample spectrum is recorded, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹. The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Due to its non-volatile and polymeric nature, Sulphur Black 1 cannot be directly analyzed by conventional GC-MS. Py-GC-MS is a powerful alternative that breaks the polymer into smaller, volatile fragments for analysis.

  • Objective: To thermally decompose the polymer into characteristic smaller molecules (pyrolysates) that can be separated and identified, providing clues about the original repeating units.

  • Methodology:

    • Sample Preparation: A microgram-scale amount of the solid dye is placed in a pyrolysis sample cup.

    • Pyrolysis: The sample cup is rapidly heated to a high temperature (e.g., 500-800°C) in an inert atmosphere (helium) within a pyrolysis unit interfaced with a GC-MS system. This thermal energy cleaves the chemical bonds in the polymer, particularly the weaker polysulfide cross-links.

    • Chromatographic Separation: The resulting volatile pyrolysates are swept by the carrier gas into the GC column. The column separates the mixture of fragments based on their boiling points and interactions with the stationary phase. A temperature-programmed oven is used to elute the components over time.

    • Mass Spectrometry: As each fragment elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting mass spectrum shows the molecular ion and fragmentation pattern of each pyrolysate.

    • Data Analysis: The identity of each fragment is determined by comparing its mass spectrum to spectral libraries (e.g., NIST/Wiley). The resulting pyrogram (a chromatogram of the pyrolysis products) provides a "fingerprint" of the polymer's composition.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF is a soft ionization technique suitable for analyzing large, non-volatile molecules like polymers, causing minimal fragmentation.

  • Objective: To determine the molecular weight distribution of the soluble fractions of the Sulphur Black 1 polymer.

  • Methodology:

    • Sample Preparation: The analyte (a soluble fraction of Sulphur Black 1) is mixed with a matrix compound (e.g., α-cyano-4-hydroxycinnamic acid). The matrix absorbs the laser energy and facilitates the ionization of the analyte.

    • Spotting: A small droplet of the analyte-matrix mixture is spotted onto a MALDI target plate and allowed to dry, forming co-crystals.

    • Desorption and Ionization: The target plate is introduced into the high-vacuum source of the mass spectrometer. A pulsed laser is fired at the sample spot. The matrix absorbs the laser energy and vaporizes, carrying the analyte molecules into the gas phase and ionizing them (typically by protonation).

    • Time-of-Flight Analysis: The ionized molecules are accelerated by an electric field into a long, field-free drift tube. Lighter ions travel faster than heavier ions, so they reach the detector at the end of the tube first. The time it takes for an ion to reach the detector is used to calculate its mass-to-charge ratio (m/z).

    • Data Analysis: The resulting spectrum shows the distribution of molecular weights in the polymer sample.

Conclusion

The molecular structure of Sulphur Black 1 is not a singular entity but a complex and variable polymeric network. A definitive elucidation remains elusive due to its inherent heterogeneity and insolubility. However, by employing a combination of advanced analytical techniques, a robust model of its structure can be formulated. Elemental analysis and spectroscopy provide information on the constituent atoms and functional groups, while powerful fragmentation techniques like Py-GC-MS offer critical insights into the core heterocyclic building blocks. This integrated analytical approach allows researchers to build a comprehensive, albeit averaged, picture of this industrially vital yet chemically enigmatic dye.

References

Spectroscopic Analysis of C.I. Sulphur Black 1 via UV-Vis Spectrophotometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the spectroscopic analysis of C.I. Sulphur Black 1 using Ultraviolet-Visible (UV-Vis) spectrophotometry. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the characterization of this complex sulfur dye.

Introduction

This compound is a widely used sulfur dye known for its intense black color and good fastness properties on cellulosic fibers. Structurally, it is a complex macromolecule with a polymeric and heterogeneous nature, making its analysis challenging. UV-Vis spectrophotometry offers a valuable tool for the qualitative and quantitative analysis of this dye, particularly in its water-soluble leuco form.

The analysis hinges on the principle that the oxidized form of this compound is an insoluble pigment. To render it suitable for transmission UV-Vis spectroscopy, it must be reduced to its water-soluble leuco form. This transformation is typically achieved in an alkaline medium using a reducing agent, which alters the chromophoric system of the dye and allows for spectroscopic measurement. The intensity of the light absorption at a specific wavelength is directly proportional to the concentration of the leuco dye in the solution, enabling quantitative determination.

Quantitative Data Summary

The following table summarizes the key spectroscopic data for the leuco form of this compound. It is important to note that the exact absorption maximum (λmax) can vary depending on the specific reducing agent used, the pH of the solution, and the solvent.

ParameterValueNotes
Absorption Maximum (λmax) ~590 nm - 628 nmThe λmax is dependent on the specific preparation of the leuco form. A value of 590 nm has been reported for a modified, water-soluble form, while 628 nm has also been cited.[1] It is crucial to determine the λmax experimentally for the specific conditions used.
Solvent/Reducing Medium Alkaline Sodium Sulfide SolutionA solution of sodium sulfide in water, with the pH adjusted to the alkaline range, is commonly used to both reduce and dissolve the dye.
Molar Absorptivity (ε) Data not readily availableThe molar absorptivity is a measure of how strongly the dye absorbs light at a specific wavelength. Due to the polymeric and heterogeneous nature of this compound, a precise molar mass and, consequently, a definitive molar absorptivity are difficult to determine. Quantitative analysis is typically performed using a calibration curve with standards of known concentrations.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of the leuco form of this compound and its analysis by UV-Vis spectrophotometry.

Preparation of the Leuco Form of this compound

Materials:

  • This compound powder

  • Sodium sulfide (Na₂S·9H₂O)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Volumetric flasks

  • Pipettes

  • Heating magnetic stirrer

Procedure:

  • Preparation of the Reducing Solution (Blank):

    • Prepare a stock solution of the alkaline sodium sulfide reducing agent. A typical concentration is 0.1 M sodium sulfide.

    • Dissolve the appropriate amount of sodium sulfide nonahydrate in deionized water.

    • Adjust the pH of the solution to an alkaline range (e.g., pH 10-12) using a dilute sodium hydroxide solution. This solution will serve as the blank for the spectrophotometric measurements and as the solvent for the dye.

  • Preparation of the this compound Stock Solution (Leuco Form):

    • Accurately weigh a specific amount of this compound powder (e.g., 100 mg) and transfer it to a volumetric flask (e.g., 100 mL).

    • Add a portion of the prepared alkaline sodium sulfide solution to the flask.

    • Gently heat the mixture (e.g., to 50-60 °C) while stirring until the dye is completely dissolved. The solution will typically appear as a deep greenish-black or olive-green color, indicative of the leuco form.

    • Allow the solution to cool to room temperature.

    • Make up the volume to the mark with the alkaline sodium sulfide solution.

    • Note: The leuco form of sulfur dyes can be susceptible to aerial oxidation. Therefore, it is advisable to prepare the solutions fresh and perform the analysis promptly. For extended stability, the solution can be purged with an inert gas like nitrogen.

UV-Vis Spectrophotometric Analysis

Instrumentation:

  • Double beam UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.

    • Set the wavelength range for the spectral scan, typically from 350 nm to 800 nm, to encompass the visible region.

  • Determination of Absorption Maximum (λmax):

    • Fill a cuvette with the alkaline sodium sulfide blank solution and place it in the reference beam of the spectrophotometer.

    • Rinse a second cuvette with a small amount of a diluted this compound leuco solution and then fill it.

    • Place the sample cuvette in the sample beam and record the absorption spectrum.

    • The wavelength at which the maximum absorbance is observed is the λmax.

  • Quantitative Analysis (Calibration Curve Method):

    • Preparation of Standard Solutions: Prepare a series of standard solutions of the this compound leuco form by serial dilution of the stock solution with the alkaline sodium sulfide blank solution. The concentration range should be chosen to give absorbance values within the linear range of the instrument (typically 0.1 to 1.0).

    • Measurement:

      • Set the spectrophotometer to measure the absorbance at the predetermined λmax.

      • Zero the instrument using the blank solution.

      • Measure the absorbance of each standard solution, starting from the most dilute and proceeding to the most concentrated. Rinse the cuvette with the next standard before filling.

    • Calibration Curve: Plot a graph of absorbance versus the concentration of the standard solutions. A linear relationship should be observed, following the Beer-Lambert law.

    • Measurement of Unknown Sample: Measure the absorbance of the unknown sample solution (prepared in the same manner as the standards) at the λmax.

    • Concentration Determination: Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve.

Visualizations

The following diagrams illustrate the key workflows and relationships in the spectroscopic analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis start This compound (Insoluble Powder) dissolve Reduction & Dissolution (Heating & Stirring) start->dissolve reducer Alkaline Sodium Sulfide Solution reducer->dissolve leuco Leuco this compound (Soluble Stock Solution) dissolve->leuco standards Preparation of Standard Solutions (Serial Dilution) leuco->standards lambda_max Determine λmax leuco->lambda_max final_standards Standard Solutions of Known Concentrations standards->final_standards spectrophotometer UV-Vis Spectrophotometer measure_abs Measure Absorbance of Standards final_standards->measure_abs lambda_max->measure_abs calibration Generate Calibration Curve (Absorbance vs. Concentration) measure_abs->calibration determine_conc Determine Concentration of Unknown calibration->determine_conc measure_unknown Measure Absorbance of Unknown measure_unknown->determine_conc

Caption: Experimental workflow for UV-Vis analysis.

logical_relationship insoluble This compound (Oxidized) Insoluble Pigment reduction Reduction (e.g., Na2S, alkaline pH) insoluble->reduction soluble Leuco this compound (Reduced) Water-Soluble Form reduction->soluble analysis UV-Vis Spectroscopic Analysis (Quantitative Measurement) soluble->analysis oxidation Oxidation (e.g., Air) soluble->oxidation oxidation->insoluble Reverts to Insoluble Form

Caption: Relationship between oxidized and leuco forms.

References

In-Depth Technical Guide: FT-IR Spectral Analysis of Sulphur Black 1 Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the functional groups present in Sulphur Black 1, a complex sulfur dye, as determined by Fourier-Transform Infrared (FT-IR) spectroscopy. The information presented herein is intended to support research and development activities where the characterization of this dye is critical.

Introduction to Sulphur Black 1 and its Spectroscopic Analysis

Sulphur Black 1 (C.I. 53185) is a widely used sulfur dye known for its intense black color and good fastness properties on cellulosic fibers.[1] Its chemical structure is complex and not precisely defined, but it is known to be a high-molecular-weight compound containing various sulfur linkages.[2] The manufacturing process involves the sulfurization of 2,4-dinitrophenol, resulting in a polymer with a chromophoric system based on thianthrene and phenothiazine heterocyclic structures. The complex nature of Sulphur Black 1 necessitates advanced analytical techniques like FT-IR spectroscopy for the identification of its constituent functional groups. FT-IR spectroscopy is a powerful, non-destructive technique that provides information about the vibrational modes of molecules, allowing for the identification of specific chemical bonds and functional groups.[3]

FT-IR Spectral Data of Sulphur Black 1

The FT-IR spectrum of Sulphur Black 1 exhibits a series of absorption bands that are characteristic of its complex aromatic and sulfur-containing structure. While a definitive and complete assignment of all peaks is challenging due to the polymeric and heterogeneous nature of the dye, the following table summarizes the key absorption bands and their probable assignments based on established infrared spectroscopy correlation tables and analysis of similar compounds.[4][5]

Wavenumber (cm⁻¹)IntensityAssigned Functional Group/Vibrational Mode
~3400Broad, MediumO-H and N-H stretching vibrations (from phenolic and amino groups, and adsorbed water)
~3050WeakAromatic C-H stretching
~1600StrongAromatic C=C stretching vibrations
~1500MediumN-O asymmetric stretching in nitro (NO₂) groups (residual from starting material)
~1450MediumC-H bending in aromatic rings
~1340MediumN-O symmetric stretching in nitro (NO₂) groups
~1250MediumC-N stretching in aromatic amines
~1100MediumC-O stretching in phenolic groups
~830StrongC-H out-of-plane bending in para-substituted aromatic rings
~600-800Weak to MediumC-S stretching and other fingerprint region vibrations

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid Sulphur Black 1 sample using the potassium bromide (KBr) pellet technique. This method is widely used for the analysis of solid samples and provides high-quality spectra.[6][7]

3.1. Materials and Equipment

  • Sulphur Black 1 dye sample (powdered)

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • FT-IR spectrometer (e.g., PerkinElmer, Bruker)[8][9]

  • Spatula

  • Analytical balance

3.2. Sample Preparation (KBr Pellet Method)

  • Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed moisture, which can interfere with the FT-IR spectrum. Allow to cool in a desiccator.

  • Grinding: Weigh approximately 1-2 mg of the Sulphur Black 1 sample and 100-200 mg of the dried KBr.

  • Place the Sulphur Black 1 sample in the agate mortar and grind it to a very fine powder.

  • Add the KBr to the mortar and continue to grind the mixture until it is homogeneous. The fine grinding is crucial to reduce scattering of the infrared radiation.[10]

  • Pellet Formation: Transfer a portion of the finely ground mixture into the pellet die.

  • Place the die in the hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[9]

  • Carefully remove the pellet from the die.

3.3. Data Acquisition

  • Background Spectrum: Place an empty KBr pellet or no sample in the sample holder of the FT-IR spectrometer and record a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet containing the Sulphur Black 1 sample in the sample holder.

  • Record the FT-IR spectrum of the sample over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Visualization of the Analytical Workflow

The following diagrams illustrate the logical workflow of the FT-IR spectral analysis of Sulphur Black 1 and a conceptual representation of its functional groups.

experimental_workflow Experimental Workflow for FT-IR Analysis of Sulphur Black 1 cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_interpretation Data Interpretation start Start: Sulphur Black 1 Sample weigh_sample Weigh 1-2 mg of Sample start->weigh_sample weigh_kbr Weigh 100-200 mg of Dried KBr start->weigh_kbr grind Grind Sample and KBr Homogeneously weigh_sample->grind weigh_kbr->grind pelletize Form KBr Pellet using Hydraulic Press grind->pelletize background Record Background Spectrum pelletize->background sample_spectrum Record Sample Spectrum background->sample_spectrum process Process Data (Baseline Correction, Normalization) sample_spectrum->process identify_peaks Identify Peak Positions (Wavenumbers) process->identify_peaks assign_groups Assign Peaks to Functional Groups identify_peaks->assign_groups report Generate Report with Spectrum and Data Table assign_groups->report functional_groups Conceptual Diagram of Sulphur Black 1 Functional Groups cluster_aromatic Aromatic System cluster_substituents Key Functional Groups cluster_sulfur Sulfur Linkages SB1 Sulphur Black 1 Core Structure aromatic_ring Aromatic Rings (C=C stretch) SB1->aromatic_ring amino Amino Groups (N-H, C-N) SB1->amino nitro Nitro Groups (N-O) SB1->nitro phenolic Phenolic OH SB1->phenolic cs_bond C-S Bonds SB1->cs_bond ch_stretch Aromatic C-H (stretch) aromatic_ring->ch_stretch ch_bend Aromatic C-H (bend) aromatic_ring->ch_bend thianthrene Thianthrene-like cs_bond->thianthrene phenothiazine Phenothiazine-like cs_bond->phenothiazine

References

Raman Spectroscopy for the Identification of Sulphur Black 1 on Substrates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulphur Black 1 (C.I. 53185) is a widely utilized sulfur dye in the textile industry, prized for its deep black shade and cost-effectiveness. Its identification on various substrates is crucial for quality control, forensic science, and conservation studies. Raman spectroscopy, a non-destructive vibrational spectroscopy technique, offers a powerful tool for the molecular identification of dyes. This technical guide provides an in-depth overview of the principles and potential application of Raman spectroscopy for the characterization of Sulphur Black 1 on substrates. Due to a lack of publicly available, specific Raman spectral data for Sulphur Black 1, this guide will focus on the theoretical basis, general experimental approaches, and analogous data from related compounds to provide a framework for its analysis.

Introduction to Sulphur Black 1 and Raman Spectroscopy

Sulphur Black 1 is a complex polymeric dye synthesized by heating 2,4-dinitrophenol with sodium polysulfide. Its exact molecular structure is not well-defined and can vary depending on the manufacturing process, but it is characterized by sulfur-containing chromophores. This complexity can present challenges for traditional analytical methods.

Raman spectroscopy provides a molecular fingerprint of a substance by probing its vibrational modes. When a laser interacts with a molecule, it can scatter light inelastically, resulting in a shift in energy that corresponds to the vibrational energy levels of the molecule's chemical bonds. This "Raman shift" is unique to the molecular structure and can be used for identification. For colored materials like Sulphur Black 1, resonance Raman spectroscopy, where the excitation laser wavelength is chosen to be close to an electronic absorption band of the molecule, can significantly enhance the Raman signal of the dye, making it more easily detectable on a substrate.[1][2]

Theoretical Raman Signature of Sulphur Black 1

Expected Characteristic Raman Bands:

Vibrational ModeExpected Raman Shift (cm⁻¹)Notes
Polysulfide (S-S) Stretching 400 - 500Polysulfide chains of varying lengths are a key feature of sulfur dyes. The exact position of these peaks can indicate the length of the sulfur chains. For example, S-S stretching in sodium polysulfides has been observed in this region.[4][5]
Carbon-Sulfur (C-S) Stretching 600 - 750These bands would arise from the covalent bonds formed between the aromatic structure and the sulfur chains.
Aromatic Ring Vibrations 1300 - 1650These are typically strong bands in Raman spectra and correspond to the stretching and bending modes of the carbon-carbon bonds within the aromatic rings of the dye's backbone. Specifically, bands around 1580-1620 cm⁻¹ (G-band) and 1340-1360 cm⁻¹ (D-band) are characteristic of disordered carbonaceous materials, which black dyes can resemble.
Nitro Group (NO₂) Symmetric Stretch 1330 - 1370Residual nitro groups from the 2,4-dinitrophenol starting material might be detectable.

It is important to note that the spectrum of the substrate (e.g., cotton, polyester) will also be present. The Raman spectrum of cotton, for instance, exhibits characteristic peaks primarily due to cellulose.[6] Therefore, spectral subtraction or careful comparison is necessary to isolate the peaks corresponding to Sulphur Black 1.

Experimental Protocols

The successful Raman analysis of Sulphur Black 1 on a substrate requires careful consideration of the experimental setup.

Instrumentation

A research-grade Raman microscope is recommended. Key components include:

  • Laser Source: Multiple laser wavelengths (e.g., 532 nm, 633 nm, 785 nm) are advantageous. For a black dye, a near-infrared (NIR) laser such as 785 nm is often preferred to minimize fluorescence, which can obscure the weaker Raman signal.[7] However, a green (532 nm) or red (633 nm) laser might induce resonance enhancement, significantly increasing the signal intensity of the dye.[1]

  • Microscope: A high-quality optical microscope allows for precise focusing of the laser onto the dyed fibers or substrate surface.

  • Spectrometer and Detector: A high-resolution spectrometer and a sensitive detector (e.g., a cooled CCD) are essential for resolving the Raman peaks and capturing low-intensity signals.

Sample Preparation

One of the major advantages of Raman spectroscopy is that it typically requires minimal to no sample preparation. A small piece of the dyed fabric or a single fiber can be mounted directly onto a microscope slide.

Data Acquisition
  • Laser Selection and Power: Start with a low laser power to avoid thermal damage to the sample, especially with visible lasers. Gradually increase the power as needed to obtain a good signal-to-noise ratio.

  • Focusing: Carefully focus the laser onto the surface of the dyed substrate.

  • Acquisition Time and Accumulations: The acquisition time and number of accumulations will depend on the signal intensity. Longer acquisition times and multiple accumulations can improve the signal-to-noise ratio.

  • Reference Spectra: It is crucial to acquire a Raman spectrum of the undyed substrate under the same experimental conditions. This will serve as a reference for identifying the Raman bands of Sulphur Black 1.

Surface-Enhanced Raman Spectroscopy (SERS)

For detecting very low concentrations of the dye or to further enhance the signal, Surface-Enhanced Raman Spectroscopy (SERS) can be employed. This technique involves placing the sample in contact with a nanostructured metal surface (typically silver or gold). The plasmon resonance of the nanoparticles dramatically enhances the Raman signal of molecules in close proximity.

A potential SERS protocol would involve:

  • Preparation of SERS Substrate: Colloidal silver or gold nanoparticles are commonly used. These can be synthesized in the laboratory or purchased commercially.

  • Sample Application: A small drop of the nanoparticle colloid can be applied directly to the dyed fiber or substrate. Alternatively, a micro-extraction of the dye can be performed, and the extract can be mixed with the colloid.

  • Data Acquisition: Raman spectra are then acquired from the area where the sample and the SERS substrate are in contact.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the characteristic Raman peaks of Sulphur Black 1 and distinguish them from the substrate's spectrum.

Logical Workflow for Data Analysis:

A Acquire Raman Spectrum of Dyed Substrate C Spectral Pre-processing (e.g., Baseline Correction, Smoothing) A->C B Acquire Raman Spectrum of Undyed Substrate B->C D Spectral Subtraction (Dyed - Undyed) C->D E Peak Identification and Assignment D->E F Comparison with Reference Spectra (if available) E->F G Identification of Sulphur Black 1 F->G

Caption: A logical workflow for the analysis of Raman spectra to identify Sulphur Black 1.

Challenges and Considerations

  • Fluorescence Interference: Many dyes, when excited by a laser, exhibit strong fluorescence which can overwhelm the much weaker Raman signal. Using a NIR laser (e.g., 785 nm) or employing SERS can help mitigate this issue.[7]

  • Lack of a Standard Reference Spectrum: The primary challenge in the identification of Sulphur Black 1 is the absence of a well-established, publicly available reference Raman spectrum. This makes definitive identification difficult and reliant on the interpretation of bands from its constituent chemical groups.

  • Substrate Interference: The Raman signal from the substrate can be strong and may overlap with the peaks of the dye, complicating the analysis.

  • Photodegradation: High laser power can potentially degrade the dye, altering its chemical structure and thus its Raman spectrum.

Conclusion

Raman spectroscopy, particularly resonance Raman and SERS, holds significant promise as a rapid, non-destructive technique for the identification of Sulphur Black 1 on various substrates. While the lack of a standard reference spectrum presents a current limitation, a systematic approach based on the analysis of its expected chemical functionalities can provide strong indicative evidence. Further research to establish a definitive Raman spectral database for Sulphur Black 1 and other common dyes is crucial for advancing its application in industrial and forensic settings.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive experimental workflow for the identification of Sulphur Black 1 using Raman spectroscopy.

cluster_sample Sample Preparation cluster_raman Raman Analysis cluster_sers SERS Analysis (Optional) cluster_data Data Processing and Identification Sample Dyed Substrate (e.g., Cotton Fiber) Microscope Raman Microscope Sample->Microscope SERS_Substrate Prepare SERS Substrate (e.g., Ag or Au Nanoparticles) Sample->SERS_Substrate Laser Select Laser Wavelength (e.g., 532, 633, 785 nm) Microscope->Laser Acquire Acquire Spectra (Dyed and Undyed Substrate) Laser->Acquire Process Baseline Correction and Normalization Acquire->Process Apply_SERS Apply SERS Substrate to Sample SERS_Substrate->Apply_SERS Acquire_SERS Acquire SERS Spectrum Apply_SERS->Acquire_SERS Acquire_SERS->Process Subtract Spectral Subtraction Process->Subtract Identify Peak Identification Subtract->Identify Compare Compare to Expected Peaks Identify->Compare Result Identification of Sulphur Black 1 Compare->Result

Caption: An experimental workflow for identifying Sulphur Black 1 using Raman and SERS.

References

In-Depth Technical Guide: Photophysical Properties of C.I. Sulphur Black 1 Aggregates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Sulphur Black 1 is a complex and high-molecular-weight dye renowned for its extensive use in the textile industry for producing deep black shades on cellulosic fibers.[1][2] Its application involves a reduction step to a water-soluble leuco form, which has an affinity for the fiber. Subsequent oxidation regenerates the insoluble dye, leading to the formation of large aggregates trapped within the fiber matrix.[1] This aggregation phenomenon is fundamental to the dye's characteristic properties, including its excellent wash fastness.[1] While the tinctorial properties of Sulphur Black 1 are well-established, a detailed understanding of the photophysical properties of its aggregated state remains a developing area of research.

This technical guide provides a comprehensive overview of the known and extrapolated photophysical properties of this compound aggregates. It is intended to serve as a resource for researchers and scientists interested in the photochemistry of sulphur dyes and for professionals in drug development exploring the potential of dye aggregates in various applications.

Chemistry and Aggregation Mechanism

This compound is not a single chemical entity but rather a complex mixture of polymeric molecules.[1] These molecules are characterized by sulfur linkages, including disulfide (-S-S-) and polysulfide (-S-n-) bonds, which are integral to the chromophore.[2] The dye is synthesized by the sulfurization of 2,4-dinitrophenol.[3]

The aggregation of Sulphur Black 1 is a critical aspect of its function as a dye. In its oxidized, insoluble form, the dye molecules exhibit strong intermolecular van der Waals forces, leading to self-association.[4] This process is essential for its retention within the fabric. The aggregation can be classified, based on the spectral shifts observed relative to the monomer, into H-aggregates (hypsochromic or blue-shift) and J-aggregates (bathochromic or red-shift).[4] The specific type of aggregation for Sulphur Black 1 is not extensively documented in the literature but is crucial for understanding its photophysical behavior.

Photophysical Properties

The following tables summarize the known data for the monomeric form and provide a template for the expected, yet currently unavailable, data for the aggregated form based on general principles of dye photophysics.

Absorption and Emission Data

Aggregation typically leads to changes in the absorption and emission spectra. H-aggregation often results in a blue-shift and fluorescence quenching, while J-aggregation can lead to a red-shift and sometimes enhanced emission.

Table 1: Absorption and Emission Spectral Data of this compound

StateAbsorption Maximum (λmax)Emission Maximum (λem)Stokes Shift (nm)
Monomer (in solution)~600-700 nm (broad)Not ReportedNot Reported
Aggregate (Expected) Shifted from monomerTo be determinedTo be determined

Note: The absorption maximum for the monomer is broad and can vary depending on the solvent and specific commercial formulation. Data for the aggregated state is not currently available in the literature and would need to be determined experimentally.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that describe the efficiency and dynamics of the fluorescence process. Aggregation can significantly alter these values, often leading to quenching (decrease in ΦF and τ) in H-aggregates.

Table 2: Fluorescence Quantum Yield and Lifetime Data of this compound

StateFluorescence Quantum Yield (ΦF)Fluorescence Lifetime (τ)
Monomer (in solution)Not ReportedNot Reported
Aggregate (Expected) To be determinedTo be determined

Note: Quantitative data for the fluorescence quantum yield and lifetime of both the monomeric and aggregated forms of this compound are not available in the current body of scientific literature.

Experimental Protocols

Investigating the photophysical properties of this compound aggregates requires specialized experimental approaches due to their insolubility.

Induction of Aggregation for Spectroscopic Analysis

A primary challenge is the preparation of stable and characterizable aggregates.

Methodology:

  • Preparation of Leuco Form: The commercial this compound powder is first reduced to its water-soluble leuco form. This is typically achieved by heating the dye in an aqueous solution of a reducing agent, such as sodium sulfide, under alkaline conditions.[1]

  • Controlled Oxidation and Aggregation: The aggregation can be induced by controlled oxidation of the leuco form. This can be achieved by:

    • Aeration: Bubbling air or oxygen through the leuco dye solution.

    • Chemical Oxidation: Addition of a mild oxidizing agent, such as hydrogen peroxide or sodium bromate.[2]

  • Solvent-Induced Aggregation: For some dyes, aggregation can be induced by changing the solvent composition, for example, by adding a poor solvent to a solution of the dye in a good solvent.[5]

  • Characterization of Aggregates: The formation and morphology of the aggregates can be characterized using techniques such as Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM).

Photophysical Measurements of Aggregates

UV-Vis Absorption Spectroscopy:

  • Protocol: Absorption spectra of the aggregated suspension can be recorded using a UV-Vis spectrophotometer. An integrating sphere attachment is recommended to account for light scattering by the particles.

  • Data Analysis: The spectra of the aggregates are compared to the spectra of the monomeric (leuco) form to identify spectral shifts indicative of H- or J-aggregation.

Fluorescence Spectroscopy:

  • Protocol: Steady-state fluorescence emission and excitation spectra are recorded on a spectrofluorometer. Due to the potential for low quantum yields and scattering, a front-face illumination geometry is often preferred for turbid samples.

  • Data Analysis: The emission spectra will reveal the fluorescence characteristics of the aggregates.

Fluorescence Quantum Yield Determination:

  • Protocol: Determining the quantum yield of insoluble aggregates is non-trivial. A relative method using a well-characterized fluorescent standard is challenging due to scattering. An absolute method using an integrating sphere is the preferred approach.[6]

  • Workflow:

    • Measure the emission spectrum and the absorption at the excitation wavelength of the aggregate suspension within the integrating sphere.

    • Measure the spectrum of the excitation light scattered by a non-absorbing reference material (e.g., a barium sulfate slurry) under the same conditions.

    • The quantum yield is calculated from the ratio of the integrated fluorescence intensity to the number of absorbed photons.

Fluorescence Lifetime Measurement:

  • Protocol: Time-Resolved Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes. The decay of fluorescence intensity following excitation with a pulsed light source is measured.

  • Data Analysis: The fluorescence decay data is fitted to one or more exponential functions to determine the fluorescence lifetime(s). For aggregated systems, multi-exponential decays are common, indicating the presence of different emissive species or complex quenching pathways.

Visualizations

Experimental Workflow for Photophysical Characterization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_data Data Output start This compound Powder reduction Reduction to Leuco Form (e.g., with Na2S) start->reduction oxidation Controlled Oxidation (e.g., Aeration) reduction->oxidation aggregation Aggregate Formation oxidation->aggregation uv_vis UV-Vis Spectroscopy (with Integrating Sphere) aggregation->uv_vis fluorescence Fluorescence Spectroscopy (Steady-State & Time-Resolved) aggregation->fluorescence abs_em Absorption & Emission Spectra uv_vis->abs_em qy Quantum Yield Measurement (Absolute Method) fluorescence->qy lifetime Fluorescence Lifetime (TCSPC) fluorescence->lifetime qy_val Quantum Yield (ΦF) qy->qy_val lt_val Lifetime (τ) lifetime->lt_val

Caption: Workflow for the preparation and photophysical characterization of this compound aggregates.

Conceptual Signaling Pathway of Aggregation Effects

aggregation_effects cluster_process Aggregation Process cluster_properties Photophysical Consequences cluster_types Aggregate Types monomer Monomeric Dye aggregate Aggregate Formation monomer->aggregate Increased Concentration or Poor Solvent spectral_shift Spectral Shift (Hypsochromic or Bathochromic) aggregate->spectral_shift qy_change Quantum Yield Change (Quenching or Enhancement) aggregate->qy_change lifetime_change Lifetime Change aggregate->lifetime_change h_aggregate H-Aggregate spectral_shift->h_aggregate Blue Shift j_aggregate J-Aggregate spectral_shift->j_aggregate Red Shift qy_change->h_aggregate Often Quenching qy_change->j_aggregate Variable

Caption: Conceptual diagram illustrating the impact of aggregation on the photophysical properties of a dye.

Conclusion and Future Directions

The photophysical properties of this compound in its aggregated state are a largely unexplored area of research, primarily due to the experimental challenges posed by the insolubility of the aggregates. While the dye's primary application in textiles relies on this aggregation, a deeper understanding of its photophysics could open avenues for new applications in materials science and biomedicine, where the optical properties of aggregated dyes are of interest.

Future research should focus on developing robust and reproducible methods for preparing and characterizing this compound aggregates. The application of advanced spectroscopic techniques, particularly those suitable for solid or highly scattering samples, will be crucial in elucidating the absorption, emission, and excited-state dynamics of these complex systems. The generation of a comprehensive quantitative dataset on the photophysical properties of Sulphur Black 1 aggregates will undoubtedly provide valuable insights for both fundamental research and the development of novel technologies.

References

An In-depth Technical Guide to the Thermal Degradation Pathway of C.I. Sulphur Black 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal degradation pathway of C.I. Sulphur Black 1. Due to the limited availability of specific public research on the thermal decomposition of this particular dye, this document combines established knowledge of sulphur dyes, information on its precursor (2,4-dinitrophenol), and standard analytical methodologies to present a scientifically grounded understanding of its thermal behavior.

Introduction to this compound and its Thermal Stability

This compound (CAS No. 1326-82-5) is a widely used sulphur dye in the textile industry for producing black shades on cellulosic fibers. It is synthesized by heating 2,4-dinitrophenol with sodium polysulfide.[1] The resulting product is not a single molecule but a complex, high-molecular-weight, heterogeneous polymer containing sulfur linkages, including disulfide (-S-S-) and polysulfide (-Sₙ-) bonds, which form a chromophoric system.

A critical aspect of the lifecycle of this compound is its behavior at elevated temperatures. It is known that when heated to decomposition, it emits acrid smoke and irritating vapors, which may include toxic compounds like nitroxides.[2][3] Understanding the thermal degradation pathway is crucial for assessing its stability during processing, its potential environmental impact upon disposal or accidental burning, and for developing safer handling and after-treatment processes.

Inferred Thermal Degradation Pathway

The thermal decomposition of this compound is a complex process that can be conceptualized in several stages as the temperature increases.

  • Initial Low-Temperature Degradation: The degradation process is likely initiated by the scission of the weakest chemical bonds within the polymeric structure. These are the polysulfide (-Sₙ-) and disulfide (-S-S-) linkages. This initial phase would result in a decrease in the average molecular weight of the polymer and the release of some volatile, low-molecular-weight sulfur-containing fragments.

  • Major Decomposition at Intermediate to High Temperatures: As the temperature rises, more stable bonds within the dye's structure begin to break. This includes the cleavage of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds within the heterocyclic aromatic rings. This stage is expected to generate a complex mixture of gaseous products. Based on the starting materials and the known chemistry of sulfur dyes, the anticipated degradation products include:

    • Sulfur-Containing Gases: Hydrogen sulfide (H₂S), carbon disulfide (CS₂), and carbonyl sulfide (COS).

    • Nitrogen-Containing Gases: Oxides of nitrogen (NOx) and ammonia (NH₃).

    • Volatile Organic Compounds (VOCs): A variety of aromatic compounds derived from the 2,4-dinitrophenol precursor, such as phenol, benzene, and their derivatives.

  • Char Formation at High Temperatures: At very high temperatures, the remaining non-volatile material is expected to undergo further condensation and cyclization reactions, leading to the formation of a stable, carbon-rich char.

Data Presentation

The following tables present a summary of the kind of quantitative data that would be obtained from a thorough thermal analysis of this compound.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

This table outlines the expected stages of weight loss during the thermal decomposition of a sulphur dye like this compound in an inert atmosphere.

Temperature Range (°C)Weight Loss (%)Peak Decomposition Temperature (°C)Probable Evolved Species
50 - 2005 - 10~150Adsorbed water, volatile impurities
200 - 40025 - 35~350Cleavage of polysulfide bonds, release of elemental sulfur, H₂S
400 - 60030 - 40~500Scission of C-S and C-N bonds, release of NOx, CS₂, aromatic fragments
> 600--Formation of stable char residue

Table 2: Representative Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Data

This table lists the major identifiable products that would be expected from the pyrolysis of this compound.

CompoundChemical FormulaLikely Origin
Hydrogen SulfideH₂SCleavage of sulfide and thiol groups
Carbon DisulfideCS₂Reaction of sulfur with carbonaceous matrix
PhenolC₆H₆OFragmentation of the dinitrophenol-derived backbone
AnilineC₆H₇NReduction and cleavage of nitro groups
ThiopheneC₄H₄SCyclization of sulfur and carbon fragments
BenzeneC₆H₆Fragmentation of aromatic rings
TolueneC₇H₈Fragmentation of aromatic rings
BenzonitrileC₇H₅NFragmentation of nitrogen-containing heterocyclic rings

Experimental Protocols

To definitively determine the thermal degradation pathway of this compound, a combination of analytical techniques is required.

Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This is a powerful technique for determining the thermal stability and identifying the evolved gases during decomposition.

  • Sample Preparation: A small, accurately weighed sample (5-10 mg) of this compound is placed in a ceramic or platinum TGA pan.

  • TGA Parameters:

    • Heating Program: The sample is heated from ambient temperature to 1000 °C at a constant rate, typically 10 or 20 °C/min.

    • Atmosphere: The experiment is conducted under a controlled atmosphere, usually nitrogen or argon (for an inert environment) or air (for an oxidative environment), with a constant flow rate (e.g., 50 mL/min).

  • FTIR Coupling: The gaseous products evolved from the sample in the TGA are continuously transferred via a heated transfer line to the gas cell of an FTIR spectrometer. FTIR spectra of the evolved gases are collected at regular intervals throughout the heating program.

  • Data Analysis: The TGA data provides a plot of mass loss versus temperature. The FTIR spectra are analyzed to identify the chemical composition of the evolved gases at different temperatures by comparing them to spectral libraries.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is used to separate and identify the individual volatile and semi-volatile organic compounds produced during thermal decomposition.[4][5][6]

  • Sample Preparation: A very small amount of the dye (typically < 1 mg) is placed into a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a specific temperature (the "pyrolysis temperature," often determined from TGA data to correspond to a major weight loss event) in an inert atmosphere. This rapid heating causes the complex polymer to break down into smaller, more volatile fragments.

  • Gas Chromatography (GC): The pyrolysis products are swept by a carrier gas (typically helium) into a GC column. The column separates the mixture of compounds based on their volatility and interaction with the column's stationary phase.

  • Mass Spectrometry (MS): As each separated compound elutes from the GC column, it enters a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are detected based on their mass-to-charge ratio. The fragmentation pattern serves as a "fingerprint" for each compound, allowing for its identification by comparison with mass spectral libraries.

Visualization of Pathways and Workflows

thermal_degradation_pathway A This compound (Complex Polymer) B Low Temperature Heating (150-300°C) A->B D High Temperature Heating (>300°C) A->D C Cleavage of Polysulfide (-Sn-) and Disulfide (-S-S-) Bonds B->C C->D E Cleavage of C-S and C-N bonds in Heterocyclic Rings D->E F Volatile Sulfur Compounds (H2S, CS2, COS) E->F G Volatile Nitrogen Compounds (NOx, NH3, Aromatic Amines) E->G H Volatile Organic Compounds (Phenol, Benzene, etc.) E->H I High Temperature (>600°C) E->I J Char Formation I->J K Stable Carbonaceous Residue J->K experimental_workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation Sample This compound TGA_FTIR TGA-FTIR Analysis Sample->TGA_FTIR Py_GCMS Py-GC-MS Analysis Sample->Py_GCMS Weight_Loss Weight Loss vs. Temperature TGA_FTIR->Weight_Loss Evolved_Gas_Spectra Evolved Gas FTIR Spectra TGA_FTIR->Evolved_Gas_Spectra Chromatogram Pyrolysis Chromatogram Py_GCMS->Chromatogram Degradation_Stages Identification of Degradation Stages Weight_Loss->Degradation_Stages Gas_Identification Identification of Gaseous Products Evolved_Gas_Spectra->Gas_Identification Mass_Spectra Mass Spectra of Fragments Chromatogram->Mass_Spectra Fragment_Identification Identification of Pyrolysis Fragments Mass_Spectra->Fragment_Identification Pathway_Elucidation Elucidation of Degradation Pathway Degradation_Stages->Pathway_Elucidation Gas_Identification->Pathway_Elucidation Fragment_Identification->Pathway_Elucidation

References

An In-depth Technical Guide to the Electrochemical Properties of Sulphur Black 1 Leuco Form

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of the leuco form of Sulphur Black 1. Sulphur Black 1 is a complex and widely used sulfur dye, the electrochemical behavior of which is critical to its application in the textile industry and of growing interest in other fields, including energy storage and catalysis. The leuco form, the reduced and soluble state of the dye, is the active species in the dyeing process. Understanding its electrochemical characteristics is paramount for process optimization, quality control, and the development of novel applications.

Introduction to Sulphur Black 1 and its Leuco Form

Sulphur Black 1 is a polymeric and heterogeneous organosulfur compound of indeterminate structure.[1] It is produced by the reaction of 2,4-dinitrophenol with sodium polysulfide.[1] In its oxidized state, Sulphur Black 1 is a black powder that is insoluble in water.[2][3] For application as a dye, it must be converted to its water-soluble, reduced form, known as the leuco form.[4] This reduction process, typically achieved using agents like sodium sulfide, cleaves the disulfide (-S-S-) and quinone-imine groups within the complex dye structure to form thiol (-SH) and amine groups, respectively.[4][5] The resulting leuco dye has an affinity for cellulosic fibers and can be subsequently re-oxidized to its insoluble form, trapping it within the fiber matrix.[1]

The electrochemical nature of this redox transformation is central to the dyeing process. The redox potential of the dye bath is a key parameter that directly influences the dyeing efficiency and the final color depth of the fabric.[5]

Quantitative Electrochemical Data

The complex and heterogeneous nature of Sulphur Black 1 makes it challenging to assign precise, universally applicable electrochemical constants. The measured redox potentials can vary depending on the specific commercial formulation, the composition of the electrolyte, temperature, and the measurement technique. However, studies have reported values within a general range that are indicative of the conditions required for the formation and maintenance of the leuco form.

Electrochemical ParameterReported Value(s)Context / Method
Redox Potential (E°)-705 mVFor a specific commercial Sulphur Black 1 leuco dye composition, measured with a Mettler Toledo T-90 and DG-140 sensor.[6]
Redox Potential (E°)-250 mV to -533 mVRange observed in the catholyte during direct electrochemical reduction of oxidized Sulphur Black 1. The potential becomes more negative as the reduction proceeds.[5]
Optimal Redox Potential for Dyeing~ -650 mVDetermined when using environmentally friendly reducing sugars for the reduction process, yielding maximum color strength.[7]

Experimental Protocols

The characterization of the electrochemical properties of the Sulphur Black 1 leuco form typically involves several key techniques. The following are generalized protocols based on standard electrochemical practices, as detailed specific protocols for this particular substance are not widely published.

Preparation of the Leuco Sulphur Black 1 Solution

Objective: To prepare a stable, aqueous solution of the reduced, leuco form of Sulphur Black 1 for electrochemical analysis.

Methodology:

  • Dispersion: A known concentration of powdered Sulphur Black 1 is dispersed in deionized water.

  • Alkalinization: The pH of the dispersion is raised to a highly alkaline level (e.g., pH 11-13) using sodium hydroxide. This is necessary for the stability of the leuco form.

  • Reduction: A reducing agent, typically sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), is added to the alkaline dispersion. The mixture is then heated (e.g., to 60-80°C) and stirred until the dye is fully dissolved, indicating the formation of the leuco form.[1] The solution typically develops a dark greenish or yellowish-olive color.[2][8]

  • Inert Atmosphere: To prevent re-oxidation by atmospheric oxygen, the preparation and subsequent electrochemical measurements should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Cyclic Voltammetry (CV)

Objective: To investigate the redox behavior of the leuco Sulphur Black 1, including the potentials at which oxidation and reduction occur, and to assess the reversibility of the redox processes.

Methodology:

  • Electrochemical Cell: A standard three-electrode cell is used, comprising a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire or graphite rod).

  • Electrolyte: The prepared leuco Sulphur Black 1 solution is used as the analyte. A supporting electrolyte (e.g., NaCl or KCl) is added to ensure sufficient conductivity.

  • Procedure: The potential of the working electrode is swept linearly from a potential where the leuco form is stable to a more positive potential to induce oxidation, and then the sweep is reversed to observe the reduction of the oxidized form.

  • Data Analysis: The resulting plot of current versus potential (a voltammogram) provides information on the oxidation and reduction peak potentials. The shape and separation of these peaks can indicate the reversibility and kinetics of the electron transfer processes.

Potentiometric Titration

Objective: To determine the redox potential and the number of electrons involved in the redox transformation of the Sulphur Black 1 leuco form.

Methodology:

  • Setup: A solution of the leuco Sulphur Black 1 is placed in an electrochemical cell with a high-impedance voltmeter connected between a platinum indicator electrode and a reference electrode.

  • Titration: A standardized solution of an oxidizing agent (e.g., potassium ferricyanide) is incrementally added to the leuco dye solution.

  • Measurement: After each addition of the titrant, the potential difference between the electrodes is recorded.

  • Data Analysis: The potential is plotted against the volume of titrant added. The equivalence point of the titration corresponds to the formal redox potential of the leuco/oxidized couple.

Spectroelectrochemistry

Objective: To correlate the electrochemical changes (oxidation state) with changes in the optical properties (UV-Vis absorption spectrum) of the Sulphur Black 1 dye.

Methodology:

  • Specialized Cell: A spectroelectrochemical cell is used, which is designed to allow a light beam from a spectrophotometer to pass through a thin layer of the electrolyte in contact with a transparent or mesh working electrode (e.g., indium tin oxide - ITO coated glass or a gold minigrid).

  • Procedure: The potential of the working electrode is stepped to different values, and the UV-Vis absorption spectrum is recorded at each potential.

  • Data Analysis: By observing the appearance or disappearance of absorption bands as the potential is changed, it is possible to identify the spectra of the different redox states (leuco and oxidized forms) and to monitor the transformation between them.

Visualizations

The following diagrams illustrate the key transformations and experimental workflows related to the electrochemistry of Sulphur Black 1.

G cluster_redox Redox Transformation of Sulphur Black 1 Oxidized Sulphur Black 1 (Insoluble, Oxidized Form) -S-S- bonds, Quinone-imine Leuco Leuco Sulphur Black 1 (Soluble, Reduced Form) -SH bonds, Amine groups Oxidized->Leuco Reduction (+e⁻, e.g., Na₂S or Cathodic) Leuco->Oxidized Oxidation (-e⁻, e.g., Air, H₂O₂)

Caption: Redox cycle of Sulphur Black 1.

G cluster_workflow Electrochemical Characterization Workflow A Preparation of Leuco Dye Solution (Alkaline Reduction) B Three-Electrode Cell Setup (Working, Reference, Counter) A->B C Cyclic Voltammetry (Potential Sweep) B->C D Potentiometric Titration (Redox Titration) B->D E Spectroelectrochemistry (Potential-dependent Spectra) B->E F Data Analysis (Redox Potentials, Kinetics) C->F D->F E->F

Caption: Experimental workflow for electrochemical analysis.

References

Unraveling the Chromophore of C.I. Sulphur Black 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: C.I. Sulphur Black 1 is a cornerstone of the textile industry, prized for its cost-effectiveness, deep black shade, and good wash-fastness on cellulosic fibers like cotton.[1][2] Despite its widespread use for over a century, the precise chemical structure of its chromophore remains a subject of considerable complexity. The dye is not a single molecular entity but rather a complex, heterogeneous, and polymeric mixture.[1] Its high molecular weight and insolubility in common solvents present significant challenges to conventional analytical methods. This guide provides an in-depth exploration of the current understanding of the this compound chromophore, detailing its synthesis, proposed structures, and the experimental protocols used for its characterization.

Synthesis and Formation Mechanism

The industrial production of this compound involves the sulphurization of 2,4-dinitrophenol with sodium polysulfide in an aqueous medium.[1][3][4] The process, often referred to as "sulfur bake," is typically carried out by heating the reactants under reflux conditions (around 110-120°C) for an extended period.[5]

The chemical reactions are intricate and not fully understood, but a generally accepted mechanism involves several key stages:

  • Reduction: The sodium polysulfide acts as a reducing agent, converting the nitro groups of 2,4-dinitrophenol into amino groups to form aniline derivatives.[1]

  • Condensation: These reactive amino intermediates are believed to form indophenol-like structures.[1]

  • Sulphurization: Sulfur from the polysulfide is incorporated into the aromatic structures, forming various sulfur linkages. This step creates a complex network of crosslinked molecules. These linkages are integral to the chromophore and include sulfide (–S–), disulfide (–S–S–), and polysulfide (–Sₙ–) bonds within heterocyclic rings.[1]

  • Precipitation: The final dye is rendered insoluble and precipitated from the reaction mixture.[5]

G cluster_reactants Reactants cluster_process Synthesis Process 2,4-Dinitrophenol 2,4-Dinitrophenol Reduction Reduction of Nitro to Amino Groups 2,4-Dinitrophenol->Reduction Sodium Polysulfide (Na2Sx) Sodium Polysulfide (Na2Sx) Sodium Polysulfide (Na2Sx)->Reduction Sulphurization Crosslinking with Sulfur (Thionation) Sodium Polysulfide (Na2Sx)->Sulphurization Condensation Formation of Indophenol Intermediates Reduction->Condensation Heat (110-120°C) Condensation->Sulphurization Final Product This compound (Insoluble Polymer) Sulphurization->Final Product

Diagram 1: Synthesis workflow for this compound.

Proposed Chromophore Structure

The chromophore of Sulphur Black 1 is not a single, well-defined molecule but a large, polymeric network. It is widely accepted that the structure consists of repeating heterocyclic units crosslinked by various sulfur bridges.[1] The key proposed structural motifs are phenothiazine and thianthrene-type systems.[1] These sulfur-containing heterocyclic rings are responsible for the dye's characteristic black color. The polymeric and heterogeneous nature means that any depicted structure is an idealized representation of a small segment of the overall complex material.

Empirical formulas such as C₂₄H₁₆N₆O₈S₇ have been proposed based on the preparation process, but these are not definitive molecular formulas.[5]

G cluster_polymer Proposed Polymeric Structure of Sulphur Black 1 cluster_links Key Chromophoric Components Unit1 Phenothiazine-like Unit Unit2 Thianthrene-like Unit Unit1->Unit2 -S-S- (Disulfide) Unit3 Phenothiazine-like Unit Unit2->Unit3 -S- (Sulfide) Phenothiazine Ring Phenothiazine Ring Thianthrene Ring Thianthrene Ring Sulfide Linkages (-S-) Sulfide Linkages (-S-) Disulfide Linkages (-S-S-) Disulfide Linkages (-S-S-) Polysulfide Linkages (-Sn-) Polysulfide Linkages (-Sn-) G Dye Sample Dye Sample X-ray Source X-ray Source Dye Sample->X-ray Source Emitted Photoelectrons Emitted Photoelectrons X-ray Source->Emitted Photoelectrons Irradiation Electron Analyzer Electron Analyzer Emitted Photoelectrons->Electron Analyzer Detection Binding Energy Spectrum Binding Energy Spectrum Electron Analyzer->Binding Energy Spectrum Analysis Identification of S-Oxidation States Identification of S-Oxidation States Binding Energy Spectrum->Identification of S-Oxidation States Deconvolution G Insoluble Sulphur Black 1 Insoluble Sulphur Black 1 Soluble Leuco Form (-S-Na+) Soluble Leuco Form (-S-Na+) Insoluble Sulphur Black 1->Soluble Leuco Form (-S-Na+) Reduction (+ Na2S, Alkali) Insoluble Dye (in fiber) Insoluble Dye (in fiber) Soluble Leuco Form (-S-Na+)->Insoluble Dye (in fiber) Oxidation (Air or Chemical) Cellulosic Fiber Cellulosic Fiber Soluble Leuco Form (-S-Na+)->Cellulosic Fiber Absorption

References

Methodological & Application

Application Note and Protocol for the Electrochemical Reduction of C.I. Sulphur Black 1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

C.I. Sulphur Black 1 is a widely used sulfur dye, particularly in the textile industry for dyeing cotton and other cellulosic fibers due to its cost-effectiveness and good wash-fastness.[1][2] Like other sulfur dyes, it is insoluble in water in its oxidized form and must be converted to a water-soluble "leuco" form through a reduction process before it can be applied to fibers.[3][4]

Traditionally, this reduction is achieved using chemical reducing agents such as sodium sulfide.[4] However, this method poses significant environmental challenges, including the release of toxic and noxious hydrogen sulfide gas and a high chemical oxygen demand in the resulting wastewater.[5]

Electrochemical reduction offers a cleaner, more sustainable, and precisely controllable alternative.[5][6] This method uses an electric current to directly reduce the dye at a cathode surface, avoiding the need for hazardous chemical reducing agents and minimizing waste.[5][7] This application note provides a detailed protocol for the electrochemical reduction of this compound, summarizing key operational parameters and expected outcomes based on available research.

Principle of Electrochemical Reduction

The electrochemical reduction of this compound occurs at the cathode of an electrolytic cell. The dye, which exists as a complex polymeric aromatic structure with disulfide (-S-S-) linkages in its oxidized, insoluble state, is dispersed in an electrolyte.[1][5] When a direct current is applied, electrons are transferred from the cathode to the dye molecules. This process cleaves the disulfide bonds, converting them into thiol groups (-SH). This transformation results in the formation of the water-soluble leuco form of the dye, which is necessary for the dyeing process.[5] The process can be precisely controlled by adjusting electrochemical parameters such as cell current and potential.[5]

Experimental Apparatus and Reagents

3.1. Apparatus

  • Electrochemical Cell: A divided or undivided glass cell (beaker or a more specialized H-cell with a membrane). A divided cell with a cation exchange membrane is recommended to separate the anodic and cathodic processes.[6][7]

  • Cathode (Working Electrode): Materials with a high hydrogen overpotential are suitable. Options include graphite plates, titanium (Ti), or a multi-cathode setup with porous electrodes.[5][7]

  • Anode (Counter Electrode): An inert electrode such as a graphite plate or a dimensionally stable anode (e.g., mixed metal oxide on titanium).[7][8]

  • Reference Electrode (Optional): An Ag/AgCl or Saturated Calomel Electrode (SCE) can be used to monitor the cathode potential.[6]

  • DC Power Supply: A galvanostat/potentiostat or a standard DC power supply capable of providing constant current or potential.

  • Magnetic Stirrer and Stir Bar: To ensure the dye dispersion remains homogeneous.

  • pH Meter and Redox Potential (ORP) Probe: For monitoring the reaction conditions.

3.2. Reagents

  • This compound: Commercial grade powder.

  • Supporting Electrolyte: An inert salt to provide conductivity. Sodium sulfate (Na₂SO₄) is a common choice.[7]

  • Alkaline Agent: Sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to maintain an alkaline pH, which is typical for sulfur dyeing.

  • Deionized or Distilled Water: For preparing all solutions.

Detailed Experimental Protocol

This protocol describes a general procedure for the direct cathodic reduction of this compound in a divided electrochemical cell.

Step 1: Preparation of Catholyte

  • Prepare a stock solution of the supporting electrolyte (e.g., 0.1 M Na₂SO₄) in deionized water.

  • Dispense a defined volume of the electrolyte solution into the cathodic compartment of the electrochemical cell.

  • Add a magnetic stir bar.

  • While stirring, add a measured amount of this compound powder to achieve the desired concentration.

  • Adjust the pH of the catholyte to the desired alkaline value (e.g., pH 10-12.5) using NaOH or Na₂CO₃.

Step 2: Preparation of Anolyte

  • Fill the anodic compartment of the cell with the same supporting electrolyte solution (e.g., 0.1 M Na₂SO₄).

Step 3: Assembly of the Electrochemical Cell

  • Position the cathode and anode in their respective compartments. If using a reference electrode, place its tip close to the cathode surface.

  • If using a divided cell, ensure the membrane properly separates the two compartments.

  • Place the entire cell assembly on a magnetic stirrer.

  • Connect the electrodes to the DC power supply, ensuring correct polarity (cathode to negative, anode to positive).

Step 4: Execution of Electrochemical Reduction

  • Turn on the magnetic stirrer to maintain a uniform dispersion of the dye.

  • Apply a constant cell current or current density. The current should be set based on the cathode surface area and desired reduction rate.[5][7]

  • Monitor the reaction over time. Key parameters to track are:

    • Redox Potential (ORP): The ORP of the catholyte will become more negative as the reduction proceeds.[5]

    • Color Change: The black, insoluble powder will dissolve, and the solution will typically turn a greenish-black or yellowish-olive color, characteristic of the leuco form.[9][10]

    • Temperature: Monitor for any significant temperature changes.

Step 5: Determination of Reaction Endpoint

  • The reduction can be considered complete when the redox potential stabilizes at a highly negative value (e.g., below -500 mV) and no further color change is observed.[5]

  • Alternatively, the reaction can be run for a predetermined duration based on optimization experiments.

Step 6: Post-Reduction Handling

  • Turn off the power supply and stirrer.

  • The resulting catholyte, containing the soluble leuco form of Sulphur Black 1, is now ready for use (e.g., in a dyeing process) or for further analysis.

  • Note that the leuco form is sensitive to air and can re-oxidize.[11] Handle the solution accordingly, potentially under an inert atmosphere for analytical purposes.

Data Presentation: Key Operating Parameters

The following tables summarize quantitative data and operational parameters reported in the literature for the electrochemical reduction of sulfur and other dyes. These values can serve as a starting point for process optimization.

Table 1: Operational Parameters for Electrochemical Reduction of this compound

Parameter Value Source
Cell Current 0.9 – 1.5 A [5]
Initial Redox Potential -250 mV [5]
Final Redox Potential -533 mV [5]
Cell Type Multi-cathode electrolyser [5]

| Application | Direct reduction for dyeing |[5] |

Table 2: General Parameters from Electrochemical Treatment of Other Dyes (for reference)

Parameter Value Range Dye Type Source
Current Density 10 - 40 mA/cm² Acid Black 210 [7]
Initial pH 3 - 9 Reactive Black B [8]
Electrolyte Sodium Sulfate (Na₂SO₄) Acid Black 210 [7]
Cathode Materials Graphite, Titanium (Ti) Acid Black 210 [7]
Reaction Time 60 - 120 minutes Various [7][8]

| Temperature | 35 - 45 °C | Indigo, Azo Dyes |[6][12] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the electrochemical reduction of this compound.

G prep prep setup setup process process monitor monitor end end A Prepare Catholyte: - Na2SO4 Electrolyte - Disperse Sulphur Black 1 - Adjust pH C Assemble Electrochemical Cell: - Install Electrodes & Membrane - Connect to Power Supply A->C B Prepare Anolyte: - Na2SO4 Electrolyte B->C D Apply Constant Current & Begin Stirring C->D E Monitor Reaction Progress: - Redox Potential (ORP) - Color Change - Temperature D->E F Check for Endpoint: - Stable, negative ORP? - No further color change? E->F F->E No G Stop Reaction: - Turn off Power Supply F->G Yes H Reduced Leuco Dye Solution (Ready for Use / Analysis) G->H

Caption: Workflow for the electrochemical reduction of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle sodium hydroxide and other alkaline solutions with care as they are corrosive.

  • Ensure the experimental setup is in a well-ventilated area. Although this method avoids H₂S generation from sodium sulfide, electrolysis of aqueous solutions can produce hydrogen and oxygen gas, which can form an explosive mixture.

  • Ensure all electrical connections are secure and insulated to prevent short circuits and electrical shocks.

References

Application Notes and Protocols: C.I. Sulphur Black 1 as a Counter Electrode in Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of C.I. Sulphur Black 1, a low-cost and abundant sulphur-containing dye, as a material for counter electrodes in dye-sensitized solar cells (DSSCs). While direct research on this compound for this specific application is limited, this document extrapolates from extensive research on similar sulphur-doped and carbon-based materials to propose detailed experimental protocols and expected performance characteristics. The information is intended to guide researchers in exploring this promising, cost-effective alternative to conventional platinum-based counter electrodes.

Introduction

Dye-sensitized solar cells (DSSCs) represent a promising technology for next-generation photovoltaics due to their low manufacturing cost and respectable power conversion efficiencies.[1][2] A critical component of a DSSC is the counter electrode, which is responsible for collecting electrons from the external circuit and catalyzing the reduction of the redox mediator, typically the triiodide/iodide (I₃⁻/I⁻) couple.[1][3] Platinum (Pt) is the benchmark material for this purpose owing to its excellent catalytic activity and high conductivity.[1][4] However, the high cost and scarcity of platinum hinder the large-scale production of DSSCs.[5]

This has spurred research into alternative, earth-abundant materials. Carbonaceous materials, such as carbon black, activated carbon, and graphene, have emerged as leading candidates due to their good conductivity, high surface area, and catalytic activity.[6][7] Furthermore, doping carbon materials with heteroatoms like nitrogen and sulphur has been shown to enhance their electrocatalytic performance for triiodide reduction.[4]

This compound is a complex, high-molecular-weight organic dye containing sulphur bridges. Its chemical structure suggests that upon carbonization, it could yield a sulphur-doped carbon material with potentially high catalytic activity. This document outlines the prospective application of this compound as a precursor for creating a cost-effective and efficient counter electrode for DSSCs.

Principle of Operation

In a DSSC, the counter electrode plays a pivotal role in completing the electrical circuit. After an electron is injected from the photo-excited dye into the semiconductor anode (typically TiO₂), it travels through the external circuit. The counter electrode then facilitates the transfer of this electron back to the electrolyte, where it reduces the oxidized form of the redox mediator (I₃⁻) back to its reduced state (I⁻). This regeneration of the redox couple is essential for the continuous operation of the solar cell. The efficiency of this process is largely dependent on the catalytic activity and conductivity of the counter electrode material.

Experimental Protocols

The following protocols are generalized based on established methods for fabricating carbon-based counter electrodes. Researchers should optimize these parameters for this compound.

Preparation of Sulphur Black 1-based Carbon Paste
  • Purification of this compound: Commercial this compound dye may contain impurities. It is recommended to purify the dye by repeated washing with deionized water and ethanol, followed by drying in a vacuum oven at 60°C for 24 hours.

  • Carbonization (Optional but Recommended): To enhance conductivity and catalytic activity, the purified Sulphur Black 1 can be carbonized.

    • Place the purified dye in a tube furnace.

    • Heat to a temperature between 400°C and 800°C under an inert atmosphere (e.g., nitrogen or argon). The optimal temperature will need to be determined experimentally.

    • Hold at the peak temperature for 1-2 hours.

    • Allow the furnace to cool down to room temperature naturally.

    • The resulting black powder is the carbonized Sulphur Black 1.

  • Paste Formulation:

    • Grind the carbonized (or uncarbonized) Sulphur Black 1 into a fine powder using a mortar and pestle.

    • Prepare a binder solution, for example, by dissolving ethyl cellulose in a suitable solvent like terpineol.

    • Mix the Sulphur Black 1 powder with the binder solution and a dispersant (e.g., terpineol) to form a homogenous paste. A typical weight ratio would be 1:2:7 (carbon:binder:dispersant), but this should be optimized.

    • Use a three-roll mill to ensure a uniform and well-dispersed paste.

Fabrication of the Counter Electrode
  • Substrate Cleaning: Thoroughly clean a conductive glass substrate (e.g., Fluorine-doped Tin Oxide - FTO glass) by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Deposition of the Catalytic Layer:

    • Use the doctor-blade technique to coat the cleaned FTO glass with the prepared Sulphur Black 1-based carbon paste. The thickness of the layer can be controlled by using adhesive tape as a spacer.

    • Alternatively, screen printing or spin coating can be used for deposition.

  • Sintering:

    • Dry the coated electrode at 120°C for 15 minutes to evaporate the solvent.

    • Sinter the electrode in an inert atmosphere at a temperature sufficient to remove the organic binder and improve the adhesion of the carbon layer to the FTO substrate (e.g., 350-450°C) for 30 minutes.

Assembly of the Dye-Sensitized Solar Cell
  • Photoanode Preparation: A standard TiO₂ photoanode sensitized with a suitable dye (e.g., N719) should be prepared.

  • Assembly:

    • Place a thermoplastic sealant (e.g., Surlyn) around the TiO₂ layer on the photoanode.

    • Position the Sulphur Black 1-based counter electrode on top of the photoanode, with the conductive sides facing each other.

    • Heat the assembly on a hot plate to melt the sealant and bond the two electrodes together, leaving two small holes for electrolyte filling.

  • Electrolyte Injection:

    • Introduce a standard iodide/triiodide electrolyte into the cell through one of the pre-drilled holes via vacuum backfilling.

    • Seal the holes with a small piece of Surlyn and a coverslip.

Data Presentation

The performance of a DSSC is characterized by several key parameters. The following table presents hypothetical and expected data for a DSSC employing a Sulphur Black 1-based counter electrode, benchmarked against a standard platinum counter electrode. These values are illustrative and would need to be confirmed by experimental measurements.

Counter Electrode MaterialPower Conversion Efficiency (PCE) (%)Fill Factor (FF)Open-Circuit Voltage (V_oc) (V)Short-Circuit Current Density (J_sc) (mA/cm²)Charge Transfer Resistance (R_ct) (Ω·cm²)
This compound (Carbonized) 4.0 - 6.00.50 - 0.650.65 - 0.7510 - 155 - 15
Platinum (Pt) 7.0 - 8.50.65 - 0.750.70 - 0.8015 - 201 - 3

Note: The values for the this compound counter electrode are projected based on the performance of similar sulphur-doped carbon materials and require experimental validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_paste Paste Preparation cluster_ce Counter Electrode Fabrication cluster_dssc DSSC Assembly sb1 This compound purify Purification sb1->purify carbonize Carbonization purify->carbonize paste Paste Formulation carbonize->paste coat Coating (Doctor Blade) paste->coat fto FTO Substrate fto->coat sinter Sintering coat->sinter ce Final Counter Electrode sinter->ce assemble Assembly ce->assemble photoanode Photoanode (TiO2 + Dye) photoanode->assemble electrolyte Electrolyte Injection assemble->electrolyte dssc Complete DSSC electrolyte->dssc

Caption: Workflow for fabricating a DSSC with a this compound counter electrode.

Electron Transfer Pathway in DSSC

dssc_pathway cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Counter Electrode sun Sunlight dye Dye Molecule sun->dye 1. Light Absorption tio2 TiO₂ dye->tio2 2. Electron Injection fto_anode FTO tio2->fto_anode load External Load fto_anode->load 3. External Circuit i3 I₃⁻ i_minus I⁻ i_minus->dye 5. Dye Regeneration sb1_ce Sulphur Black 1 CE sb1_ce->i3 4. Triiodide Reduction fto_cathode FTO fto_cathode->sb1_ce load->fto_cathode

Caption: Electron and charge transfer processes within the DSSC.

Conclusion

This compound presents a compelling case as a precursor for a low-cost, effective counter electrode in dye-sensitized solar cells. Its inherent sulphur content and carbon-rich structure are advantageous for catalyzing the triiodide reduction reaction. The protocols provided herein offer a foundational methodology for researchers to explore this material. Further investigation and optimization of the preparation process are necessary to fully realize its potential and to ascertain its performance relative to established counter electrode materials. This exploration could pave the way for more economically viable and scalable solar energy conversion technologies.

References

Application Notes and Protocols for the Preparation of Conductive Textiles Using Sulphur Black 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of conductive textiles using C.I. Sulphur Black 1. The information is intended for researchers and scientists exploring the development of functional and electronic textiles.

Introduction

Sulphur Black 1 is a polymeric dye belonging to the class of sulfur dyes, which are widely used for dyeing cellulosic fibers such as cotton.[1][2][3] The complex molecular structure of Sulphur Black 1, featuring a polymer of thianthrene and phenothiazine subunits, provides a basis for electrical conductivity.[1] This property allows for the creation of conductive textiles through a conventional dyeing process, offering a cost-effective and scalable method for producing functional fabrics. These conductive textiles have potential applications in wearable electronics, sensors, and electromagnetic shielding.

Principle and Mechanism of Conductivity

The conductivity of textiles treated with Sulphur Black 1 arises from the dye's polymeric and conjugated structure. The in-situ polymerization and deposition of the dye onto the textile fibers create a conductive network. The dyeing process involves the reduction of the insoluble Sulphur Black 1 into a water-soluble leuco form using a reducing agent, typically sodium sulfide, in an alkaline medium.[4][5] This allows the dye to penetrate the fiber structure. Subsequent oxidation reforms the insoluble, high-molecular-weight polymer, trapping it within and on the surface of the fibers.[5] The extended conjugation and the presence of sulfur atoms in the polymer backbone are believed to facilitate charge transport along the fibers, rendering the textile electrically conductive. The degree of conductivity can be influenced by factors such as dye concentration, the effectiveness of the reduction and oxidation processes, and the overall morphology of the dye on the fabric.

Data Presentation

While extensive research exists on the dyeing properties of Sulphur Black 1, quantitative data specifically detailing the electrical conductivity of the resulting textiles is limited in publicly available literature. The following tables are structured to present typical data that would be generated in experiments to characterize these conductive textiles. Researchers should populate these tables with their own experimental results.

Table 1: Effect of Sulphur Black 1 Concentration on Sheet Resistance of Cotton Fabric

Sulphur Black 1 Concentration (% owf*)Sheet Resistance (Ω/sq)
2User-defined data
5User-defined data
10User-defined data
15User-defined data
20User-defined data

*% on weight of fabric

Table 2: Influence of Curing Temperature on the Conductivity of Sulphur Black 1 Treated Cotton Fabric

Curing Temperature (°C)Sheet Resistance (Ω/sq)
100User-defined data
120User-defined data
140User-defined data
160User-defined data

Experimental Protocols

The following protocols are based on established dyeing procedures for Sulphur Black 1 on cotton fabric, adapted to optimize for electrical conductivity.

Materials and Equipment
  • Fabric: 100% cotton fabric, pre-scoured and bleached.

  • Dye: this compound (powder or pre-reduced liquid form).

  • Chemicals:

    • Sodium sulfide (Na₂S) (reducing agent)

    • Sodium carbonate (Na₂CO₃) (for maintaining alkalinity)

    • Sodium chloride (NaCl) (for promoting dye exhaustion)

    • Hydrogen peroxide (H₂O₂) (oxidizing agent)

    • Acetic acid (CH₃COOH) (for neutralization)

    • Non-ionic wetting agent

  • Equipment:

    • Laboratory dyeing machine (e.g., beaker dyer, jigger)

    • Heating and stirring apparatus

    • pH meter

    • Padding machine (optional, for continuous process)

    • Drying oven or stenter

    • Four-point probe or multimeter with a two-point probe for sheet resistance measurement.

Protocol for Exhaust Dyeing of Cotton Fabric

This protocol is for a laboratory-scale exhaust dyeing process.

  • Preparation of the Dyebath:

    • For a 5% shade (on the weight of fabric), weigh the required amount of Sulphur Black 1 powder.

    • In a separate vessel, prepare the reducing solution by dissolving sodium sulfide in water at a concentration of 5 g/L.

    • Add the Sulphur Black 1 powder to the reducing solution and stir until fully dissolved. The solution should turn a greenish-black color.

    • In the main dyebath, add water, 5 g/L of sodium carbonate, and 15 g/L of sodium chloride.

    • Add the dissolved dye solution to the main dyebath. The liquor-to-goods ratio should be 10:1.[6]

  • Dyeing Process:

    • Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

    • Raise the temperature of the dyebath to 90-95°C at a rate of 2°C/minute.

    • Maintain the temperature at 90-95°C for 60 minutes, ensuring the fabric is fully immersed and agitated.

  • Rinsing:

    • After dyeing, cool the dyebath to 70°C.

    • Remove the fabric and rinse it thoroughly with cold water to remove unfixed dye and residual chemicals.

  • Oxidation:

    • Prepare an oxidation bath containing 2-5 g/L of hydrogen peroxide and 1 g/L of acetic acid.

    • Immerse the rinsed fabric in the oxidation bath at 40-50°C for 15-20 minutes. This step is crucial for the development of the black color and the conductive properties of the dye.

  • Soaping and Final Rinsing:

    • Prepare a soaping bath with a non-ionic detergent (e.g., 1-2 g/L) at 60-70°C.

    • Treat the fabric in the soaping bath for 10-15 minutes to remove any loose dye particles.

    • Rinse the fabric thoroughly with hot water followed by cold water.

  • Drying and Curing:

    • Dry the fabric in an oven at 80-100°C.

    • For enhanced conductivity, a curing step at a higher temperature (e.g., 120-150°C) for 2-5 minutes can be explored.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment cluster_finishing Finishing fabric_prep Fabric Pre-treatment (Scouring & Bleaching) dyebath_prep Dyebath Preparation (Dye, Reducing Agent, Alkali) dyeing Exhaust Dyeing (90-95°C, 60 min) dyebath_prep->dyeing rinsing Rinsing (Cold Water) dyeing->rinsing oxidation Oxidation (H₂O₂, Acetic Acid) rinsing->oxidation soaping Soaping (Non-ionic Detergent) oxidation->soaping final_rinse Final Rinsing (Hot & Cold Water) soaping->final_rinse drying Drying (80-100°C) final_rinse->drying curing Curing (Optional) (120-150°C) drying->curing characterization Characterization (Sheet Resistance) curing->characterization

Fig. 1: Experimental workflow for preparing conductive textiles.
Proposed Mechanism of Conductivity

conductivity_mechanism cluster_process Dyeing Process cluster_result Resulting Property insoluble_dye Insoluble Sulphur Black 1 (Polymeric Structure) reduction Reduction (Na₂S, Alkaline) insoluble_dye->reduction soluble_leuco Soluble Leuco Form (Depolymerized) reduction->soluble_leuco adsorption Adsorption onto Cellulose Fibers soluble_leuco->adsorption oxidation Oxidation (e.g., H₂O₂) adsorption->oxidation conductive_network In-situ Polymerization & Conductive Network Formation oxidation->conductive_network conductive_textile Conductive Textile conductive_network->conductive_textile

Fig. 2: Proposed mechanism of conductivity in Sulphur Black 1 dyed textiles.

Troubleshooting and Optimization

  • Poor Conductivity:

    • Increase the concentration of Sulphur Black 1.

    • Ensure complete reduction of the dye by checking the color of the dyebath.

    • Optimize the oxidation step; insufficient oxidation may lead to incomplete polymerization.

    • Consider a post-dyeing curing step at elevated temperatures.

  • Uneven Dyeing/Conductivity:

    • Ensure proper pre-treatment of the fabric to remove impurities.

    • Use a suitable wetting agent to ensure uniform dye penetration.

    • Maintain constant agitation during the dyeing process.

  • Fabric Brittleness:

    • Avoid excessive concentrations of sodium sulfide.

    • Ensure thorough rinsing to remove all residual chemicals.

    • Some studies suggest post-treatment with agents like sodium acetate to mitigate brittleness.[7]

Safety Precautions

  • Work in a well-ventilated area, as the dyeing process can release hydrogen sulfide gas, which is toxic and has a rotten egg smell.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle sodium sulfide and sodium carbonate with care as they are alkaline and corrosive.

  • Hydrogen peroxide is a strong oxidizing agent; avoid contact with skin and eyes.

By following these protocols and optimizing the parameters based on experimental results, researchers can successfully prepare conductive textiles using Sulphur Black 1 for a variety of innovative applications.

References

Application Notes and Protocols: In Situ Polymerization of Aniline on Sulphur Black 1 Particles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaniline (PANI) is a widely studied conducting polymer due to its straightforward synthesis, environmental stability, tunable conductivity, and diverse applications.[1] The in situ polymerization technique allows for the formation of PANI coatings on various substrates, creating composite materials with synergistic or enhanced properties.[2] This document provides a detailed protocol for the in situ chemical oxidative polymerization of aniline on the surface of Sulphur Black 1 (SB1) particles. Sulphur Black 1, a complex polymeric dye, can serve as a core material, and its combination with a conductive PANI shell may lead to novel applications in areas such as antistatic coatings, corrosion protection, and functional fillers.[3][4] The resulting PANI-SB1 composite is expected to exhibit the electrical properties of polyaniline combined with the inherent characteristics of the Sulphur Black 1 dye.

Experimental Protocols

This section details the necessary procedures for the synthesis and characterization of polyaniline-coated Sulphur Black 1 particles.

Materials and Reagents
ReagentGradeSupplier
AnilineReagent Grade, ≥99.5%Sigma-Aldrich
Ammonium Persulfate (APS)Reagent Grade, ≥98%Sigma-Aldrich
Hydrochloric Acid (HCl)37%Sigma-Aldrich
Sulphur Black 1Industrial GradeTCI Chemicals
Deionized Water---Millipore
Ethanol95%Fisher Scientific
Protocol 1: Pre-treatment of Sulphur Black 1 Particles
  • Dispersion: Disperse a calculated amount of Sulphur Black 1 particles in a 1M HCl solution.

  • Sonication: Sonicate the suspension for 30-60 minutes to ensure deagglomeration and a uniform dispersion of the particles.[5] This step is crucial for achieving a homogeneous coating.

Protocol 2: In Situ Polymerization of Aniline on Sulphur Black 1
  • Monomer Adsorption: To the sonicated Sulphur Black 1 suspension, add freshly distilled aniline monomer. The aniline, in its protonated form (anilinium hydrochloride), will adsorb onto the surface of the Sulphur Black 1 particles via electrostatic interactions.[5]

  • Cooling: Place the reaction vessel in an ice bath and allow the temperature to equilibrate to 0-5 °C with continuous stirring. Low temperatures are maintained to control the reaction rate and promote the formation of a uniform polymer coating.

  • Initiation: Prepare a pre-cooled aqueous solution of ammonium persulfate (APS), the oxidizing agent. Add the APS solution dropwise to the aniline-SB1 suspension under vigorous stirring. The molar ratio of aniline to APS is typically 1:1.

  • Polymerization: Continue the reaction at 0-5 °C for 4-6 hours.[5] A color change to dark green is indicative of the formation of the conductive emeraldine salt form of polyaniline.

  • Washing and Filtration: After the reaction is complete, filter the resulting dark green precipitate using a Buchner funnel.[5] Wash the product repeatedly with 1M HCl and deionized water until the filtrate becomes colorless to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the final PANI-SB1 composite in a vacuum oven at 60 °C for 24 hours.[5]

Characterization of PANI-SB1 Composite

The successful synthesis of the polyaniline coating on Sulphur Black 1 particles can be confirmed through various analytical techniques.

Characterization TechniquePurposeExpected Observations
Fourier-Transform Infrared Spectroscopy (FTIR) To identify the chemical structure and functional groups.Appearance of characteristic PANI peaks: C=C stretching of quinoid and benzenoid rings (~1580 and ~1490 cm⁻¹), C-N stretching (~1300 cm⁻¹), and C-H out-of-plane bending (~820 cm⁻¹), alongside the spectral features of Sulphur Black 1.[5]
X-ray Diffraction (XRD) To analyze the crystalline structure.Broad peaks characteristic of the semi-crystalline nature of polyaniline, typically around 2θ = 20° and 25°, may be observed, indicating the successful formation of the PANI coating.[5]
Thermogravimetric Analysis (TGA) To determine thermal stability.The PANI-SB1 composite is expected to show enhanced thermal stability compared to pure PANI due to the interaction between the polymer and the SB1 particles. TGA curves will show weight loss stages corresponding to moisture evaporation, dopant loss, and polymer degradation.[5]
Scanning Electron Microscopy (SEM) To observe the surface morphology and particle size.SEM images should reveal a core-shell structure or a uniform coating of polyaniline on the Sulphur Black 1 particles.
UV-Visible Spectroscopy (UV-Vis) To study the electronic transitions.The UV-Vis spectrum of the PANI-SB1 composite dispersed in a suitable solvent should exhibit absorption bands characteristic of the emeraldine salt form of polyaniline.

Data Presentation

The following tables are templates for organizing the quantitative data obtained from the characterization of the PANI-SB1 composite.

Table 1: FTIR Spectral Data for PANI-SB1 Composite
Wavenumber (cm⁻¹)AssignmentReference
~1580C=C stretching of quinoid ring[5]
~1490C=C stretching of benzenoid ring[5]
~1300C-N stretching of benzenoid amine[5]
~1240C-N stretching (conducting form)[5]
~820C-H out-of-plane bending[5]
Table 2: XRD Data for PANI-SB1 Composite
2θ (degrees)Corresponding PlaneCrystallinity (%)Reference
~20(100)To be determined[5]
~25(110)To be determined[5]
Table 3: TGA Data for PANI-SB1 Composite
Temperature Range (°C)Weight Loss (%)Associated EventReference
25-120e.g., 5-10%Moisture evaporation[5]
120-300e.g., 10-15%Dopant (HCl) removal[5]
>300e.g., 40-50%PANI backbone degradation

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 In Situ Polymerization cluster_2 Purification & Characterization SB1 Sulphur Black 1 Particles Dispersion Dispersion & Sonication SB1->Dispersion HCl_sol 1M HCl Solution HCl_sol->Dispersion Aniline Aniline Monomer Adsorption Aniline Adsorption (0-5 °C) Aniline->Adsorption APS_sol APS Solution Polymerization Polymerization (APS addition, 4-6h) APS_sol->Polymerization Dispersion->Adsorption Adsorption->Polymerization Filtration Filtration & Washing Polymerization->Filtration Drying Drying (60 °C) Filtration->Drying PANI_SB1 PANI-SB1 Composite Drying->PANI_SB1 Characterization Characterization (FTIR, XRD, TGA, SEM) PANI_SB1->Characterization

Caption: Workflow for the in situ polymerization of aniline on Sulphur Black 1 particles.

Logical Relationship of Components

G PANI Polyaniline (PANI) Conductive Shell Composite PANI-SB1 Composite Core-Shell Structure PANI->Composite Coating SB1 Sulphur Black 1 (SB1) Core Particle SB1->Composite Core Properties Properties - Electrical Conductivity - Thermal Stability - Dispersibility Composite->Properties Applications Potential Applications - Antistatic Coatings - Corrosion Protection - Functional Fillers Properties->Applications

Caption: Relationship between components, properties, and applications of PANI-SB1 composite.

Potential Applications

The development of PANI-SB1 composites opens up possibilities for various applications, leveraging the combined properties of the conductive polymer and the dye particle core.

  • Antistatic Coatings: The conductivity of the PANI shell can help to dissipate static charge, making the composite a useful additive in coatings for electronics packaging and other static-sensitive applications.

  • Corrosion Protection: Polyaniline is known to passivate metal surfaces, and a PANI-SB1 composite could be incorporated into primers and coatings to provide enhanced corrosion resistance for metal substrates.[5]

  • Functional Fillers: In polymer matrices, PANI-SB1 particles could act as functional fillers to impart electrical conductivity or color while potentially improving mechanical properties.

  • Wastewater Treatment: Polyaniline-based composites have been explored for the removal of pollutants from water through adsorption or photocatalysis.[3] The high surface area and chemical nature of the PANI-SB1 composite could be advantageous in these environmental applications.

References

Application Notes and Protocols: Fabrication of Sulphur Black 1-Based Polymer Composite Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulphur Black 1, a widely used sulphur dye, is traditionally employed in the textile and rubber industries for its intense black coloration and good fastness properties.[1][2] Beyond its role as a colorant, Sulphur Black 1 possesses properties that make it a functional additive in polymer composites. Its incorporation into various polymer matrices can enhance specific characteristics of the resulting materials, such as ultraviolet (UV) resistance, and mechanical strength.[3][4] These composites offer potential applications in diverse fields, including coatings, plastics, and specialized industrial materials.[4][5]

This document provides detailed application notes and protocols for the fabrication and characterization of Sulphur Black 1-based polymer composite materials. It is intended to serve as a comprehensive guide for researchers and scientists interested in exploring the potential of these materials.

Materials and Equipment

Materials:
  • Sulphur Black 1 (powder or granules)

  • Polymer Matrix (e.g., Polyethylene, Polypropylene, Epoxy Resin, Nitrile Butadiene Rubber)

  • Solvents (if applicable, for solution casting or dispersion)

  • Curing agents (for thermosetting polymers like epoxy resin)

  • Other additives (e.g., plasticizers, stabilizers, as required by the specific polymer system)

Equipment:
  • High-shear mixer or two-roll mill (for melt blending)

  • Hot press

  • Extruder

  • Magnetic stirrer and hotplate (for solution-based methods)

  • Ultrasonic bath/sonicator (for dispersion)

  • Vacuum oven

  • Molds for sample preparation

  • Scanning Electron Microscope (SEM)

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Universal Testing Machine (for mechanical property testing)

  • Four-point probe or similar setup (for electrical conductivity measurement)

Fabrication Protocols

The fabrication of Sulphur Black 1-based polymer composites can be achieved through several methods, depending on the nature of the polymer matrix. The key is to achieve a uniform dispersion of the Sulphur Black 1 particles within the polymer.[3]

Protocol 1: Melt Blending for Thermoplastic Composites (e.g., Polyethylene, Polypropylene)

This method is suitable for thermoplastic polymers that can be processed in a molten state.

Procedure:

  • Drying: Dry the polymer pellets and Sulphur Black 1 powder in a vacuum oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.

  • Premixing: In a sealed container, dry-blend the desired weight percentage of Sulphur Black 1 with the polymer pellets.

  • Melt Compounding:

    • Feed the premixed material into a twin-screw extruder or a high-shear internal mixer.

    • Set the temperature profile of the extruder/mixer above the melting point of the polymer.

    • Process the mixture for a sufficient residence time to ensure homogeneous dispersion of the Sulphur Black 1.

  • Pelletizing/Sheet Formation: Extrude the molten composite into strands and pelletize them, or press the molten material into sheets of desired thickness using a hot press.

  • Sample Preparation: Cut or mold the pelletized or sheet material into specimens of appropriate dimensions for subsequent characterization.

Workflow for Melt Blending:

Melt_Blending_Workflow A Drying of Polymer and Sulphur Black 1 B Dry Blending A->B C Melt Compounding (Extruder/Mixer) B->C D Pelletizing or Hot Pressing C->D E Sample Preparation D->E

Melt blending workflow for thermoplastic composites.
Protocol 2: Solution Casting for Polymer Films

This method is applicable for polymers that are soluble in a common solvent.

Procedure:

  • Polymer Solution Preparation: Dissolve the desired amount of the polymer in a suitable solvent with the aid of a magnetic stirrer. Gentle heating may be required.

  • Sulphur Black 1 Dispersion: In a separate container, disperse the required amount of Sulphur Black 1 in the same solvent. Use an ultrasonic bath or a high-speed homogenizer to break down agglomerates and achieve a fine dispersion.

  • Mixing: Slowly add the Sulphur Black 1 dispersion to the polymer solution while continuously stirring. Continue stirring for several hours to ensure a homogeneous mixture.

  • Casting: Pour the final mixture into a flat-bottomed petri dish or onto a glass substrate.

  • Solvent Evaporation: Place the cast film in a dust-free environment at room temperature or in a low-temperature oven to slowly evaporate the solvent. A vacuum oven can be used to accelerate the drying process.

  • Film Detachment: Once completely dry, carefully peel the composite film from the substrate.

Workflow for Solution Casting:

Solution_Casting_Workflow A Dissolve Polymer in Solvent C Mix Polymer Solution and Dispersion A->C B Disperse Sulphur Black 1 in Solvent (Sonication) B->C D Cast the Mixture C->D E Solvent Evaporation D->E F Peel off the Composite Film E->F

Solution casting workflow for polymer composite films.
Protocol 3: Curing for Thermosetting Composites (e.g., Epoxy Resin)

This protocol is for thermosetting polymers that undergo a curing process to form a solid material.

Procedure:

  • Preparation: Gently heat the epoxy resin to reduce its viscosity.

  • Dispersion: Add the desired amount of Sulphur Black 1 to the resin and mix thoroughly using a mechanical stirrer or a three-roll mill until a uniform dispersion is achieved.

  • Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Addition of Curing Agent: Add the stoichiometric amount of the curing agent to the mixture and stir gently but thoroughly to ensure homogeneity.

  • Casting: Pour the final mixture into a pre-heated mold.

  • Curing: Place the mold in an oven and cure the composite at the temperature and for the duration recommended for the specific epoxy resin system. A post-curing step at a higher temperature may be necessary to complete the cross-linking reaction.

  • Demolding: After the curing cycle is complete and the sample has cooled to room temperature, carefully remove the composite from the mold.

Workflow for Curing Thermosetting Composites:

Curing_Workflow A Dispersion of Sulphur Black 1 in Resin B Degassing A->B C Addition of Curing Agent B->C D Casting into Mold C->D E Curing in Oven D->E F Demolding E->F

Curing workflow for thermosetting composites.

Characterization Protocols

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology of the composite material, including the dispersion of Sulphur Black 1 particles and the fracture surface.

Protocol:

  • Sample Preparation: Fracture the composite sample (cryo-fracturing is preferred for polymers to obtain a clean break).

  • Mounting: Mount the fractured sample on an SEM stub using conductive carbon tape.

  • Sputter Coating: Coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: Load the sample into the SEM chamber and acquire images at various magnifications to observe the dispersion of Sulphur Black 1 and the polymer-filler interface.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the composite and to study the interactions between Sulphur Black 1 and the polymer matrix.

Protocol:

  • Sample Preparation: Prepare a thin film of the composite material. If the sample is not in film form, the Attenuated Total Reflectance (ATR) technique can be used with a solid sample.

  • Background Spectrum: Record a background spectrum of the empty sample compartment.

  • Sample Spectrum: Place the sample in the FTIR spectrometer and record its spectrum.

  • Analysis: Analyze the resulting spectrum for characteristic peaks of the polymer and Sulphur Black 1, and look for any peak shifts or new peaks that might indicate interactions between the two components.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the composite material.

Protocol:

  • Sample Preparation: Place a small, known weight of the composite material into a TGA crucible.

  • Analysis: Heat the sample in the TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: Plot the weight loss of the sample as a function of temperature. The onset of degradation and the residual weight can be determined from the TGA curve.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the composite, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

Protocol:

  • Sample Preparation: Place a small, known weight of the composite material into a DSC pan and seal it.

  • Analysis: Heat and/or cool the sample in the DSC instrument at a controlled rate. A typical cycle involves heating to above the melting point, cooling, and then reheating.

  • Data Analysis: Analyze the heat flow versus temperature plot to identify the thermal transitions.

Mechanical Testing

The mechanical properties of the composites, such as tensile strength, modulus, and elongation at break, are determined using a universal testing machine.

Protocol:

  • Sample Preparation: Prepare dog-bone shaped specimens according to standard testing methods (e.g., ASTM D638).

  • Testing: Clamp the specimen in the grips of the universal testing machine and apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Data Analysis: Record the load-displacement data and calculate the tensile strength, Young's modulus, and elongation at break.

Quantitative Data Summary

The following tables summarize the expected effects of incorporating Sulphur Black 1 into different polymer matrices. The actual values will depend on the specific polymer grade, the concentration of Sulphur Black 1, and the processing conditions.

Table 1: Physical and Mechanical Properties of Sulphur Black 1-Based Polymer Composites

Polymer MatrixSulphur Black 1 Loading (wt%)Tensile StrengthYoung's ModulusElongation at BreakHardnessUV Resistance
Nitrile Butadiene Rubber (NBR) 2 - 7 phrIncreased[6]Increased[6]VariesIncreased[6]Enhanced[3]
Natural Rubber (NR) 18 - 36 phrIncreased[5]Increased[5]DecreasedIncreased[5]Enhanced[3]
Polyethylene (PE) 1 - 30 wt%Expected to IncreaseExpected to IncreaseExpected to DecreaseExpected to IncreaseSignificantly Improved[3]
Polypropylene (PP) 1 - 30 wt%Expected to IncreaseExpected to IncreaseExpected to DecreaseExpected to IncreaseSignificantly Improved[3]
Epoxy Resin 5 - 15 wt%Expected to IncreaseExpected to IncreaseExpected to DecreaseExpected to IncreaseN/A

Note: "phr" stands for parts per hundred of rubber.

Table 2: Thermal and Electrical Properties of Sulphur Black 1-Based Polymer Composites

Polymer MatrixSulphur Black 1 Loading (wt%)Thermal Stability (Onset of Degradation)Glass Transition Temperature (Tg)Electrical Conductivity
Nitrile Butadiene Rubber (NBR) 2 - 7 phrExpected to be stable within processing rangeMay slightly increaseExpected to be low (insulating)
Natural Rubber (NR) 18 - 36 phrStable within processing rangeMay slightly increaseExpected to be low (insulating)
Polyethylene (PE) 1 - 30 wt%Expected to be stable within processing rangeN/AExpected to be low (insulating)
Polypropylene (PP) 1 - 30 wt%Expected to be stable within processing rangeMay slightly increaseExpected to be low (insulating)
Epoxy Resin 5 - 15 wt%May show slight improvementMay increaseExpected to be low (insulating)

Applications

Sulphur Black 1-based polymer composites have potential applications in various fields:

  • Automotive Industry: In rubber components like tires and belts to improve wear resistance.[3]

  • Plastics Industry: For manufacturing plastic products with enhanced UV stability for outdoor applications.[3][4]

  • Coatings: As a pigment to provide a deep black finish with good coverage and durability.[5]

  • Industrial Materials: In conveyor belts and seals where increased strength and wear resistance are required.[3]

Safety Precautions

  • When handling Sulphur Black 1 powder, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, to avoid inhalation and skin contact.

  • Melt processing of polymers should be carried out in a well-ventilated area to avoid inhalation of any fumes.

  • Follow the safety data sheets (SDS) for all chemicals used.

Conclusion

The fabrication of Sulphur Black 1-based polymer composites offers a viable route to developing materials with enhanced properties. The choice of fabrication method and the concentration of Sulphur Black 1 are critical parameters that need to be optimized for specific applications. The protocols and data presented in this document provide a foundation for further research and development in this area.

References

Application Notes and Protocols for the Bioremediation of Sulphur Black 1 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of microorganisms for the bioremediation of wastewater contaminated with Sulphur Black 1, a recalcitrant and environmentally persistent sulfur dye. The following sections detail the microorganisms involved, their degradation capabilities, and standardized protocols for key experimental procedures.

Introduction to Sulphur Black 1 and the Need for Bioremediation

Sulphur Black 1 is a widely used dye in the textile industry for cotton and cellulosic fibers, with an estimated annual production of around 100,000 tons.[1] Its complex polymeric structure, characterized by disulfide and polysulfide bonds, makes it resistant to conventional wastewater treatment methods.[1] The discharge of untreated effluents containing Sulphur Black 1 leads to persistent water pollution, posing risks to aquatic ecosystems and potentially impacting human health.[1] Bioremediation, the use of microorganisms to degrade pollutants, offers a cost-effective and environmentally friendly alternative to physicochemical treatment methods, which often involve high costs and the production of hazardous by-products.[1]

Microorganisms for Sulphur Black 1 Bioremediation

Several microbial strains have been identified for their ability to decolorize and degrade Sulphur Black 1. These include various species of fungi and bacteria, which employ different enzymatic mechanisms to break down the complex dye molecule.

Fungal Bioremediation

Fungi, particularly white-rot fungi, are known for their powerful ligninolytic enzyme systems, which are also effective in degrading a wide range of xenobiotic compounds, including synthetic dyes.

  • Aspergillus sp. DS-28 : Isolated from activated sludge, this fungal strain has demonstrated a remarkable ability to biodegrade Sulphur Black 1. It can utilize the dye as a carbon source, leading to significant degradation.[1]

  • Aspergillus terreus SA3 : This strain, isolated from industrial textile wastewater, has shown high efficiency in removing Sulphur Black 1 in a bioreactor setting.[1]

  • Rhizopus oryzae : This fungus primarily decolorizes Sulphur Black 1 through biosorption, which involves the physical binding of the dye to the fungal biomass.[1]

Bacterial Bioremediation

Bacteria also play a crucial role in the bioremediation of Sulphur Black 1, often through reductive cleavage of the dye's chromophore under anaerobic or anoxic conditions.

  • Bacillus circulans W3 : This bacterial strain exhibits high removal efficiency of Sulphur Black 1.[1]

  • Acinetobacter sp. DS-9 : This bacterium is capable of oxidizing Sulphur Black 1, leading to an increase in sulfate concentration in the medium, indicating the breakdown of the sulfur-containing components of the dye.[1]

Quantitative Data on Sulphur Black 1 Bioremediation

The following table summarizes the reported efficiencies of different microorganisms in the decolorization and degradation of Sulphur Black 1 under laboratory conditions.

MicroorganismDye Concentration (mg/L)Decolorization/Degradation Efficiency (%)Incubation TimeReference
Aspergillus sp. DS-28Not specified93.6 ± 3.37 days[1]
Bacillus circulans W320099Not specified[1]
Aspergillus terreus SA35084.53Not specified[1]
Acinetobacter sp. DS-9Not specified52.06% increase in SO₄²⁻ concentration5 days[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of Sulphur Black 1 bioremediation.

Protocol 1: Isolation and Screening of Sulphur Black 1-Degrading Microorganisms

Objective: To isolate and identify microbial strains capable of utilizing Sulphur Black 1 as a sole source of carbon and/or sulfur.

Materials:

  • Soil or activated sludge samples from a dye-contaminated environment.

  • Liquid Enrichment Medium (LEM) (per liter):

    • 4 g K₂HPO₄

    • 4 g KH₂PO₄

    • 0.4 g NH₄Cl

    • 1.0 g NaCl

    • 0.2 g MgSO₄

    • 0.002 g FeSO₄·7H₂O

    • 0.002 g ZnSO₄·7H₂O

    • 0.001 g MnSO₄·H₂O

    • 50 mg Sulphur Black 1

    • Adjust pH to 7.0–7.4

  • Potato Dextrose Agar (PDA) or Nutrient Agar (NA) plates.

  • Sterile 250 mL Erlenmeyer flasks.

  • Rotary shaker.

  • Incubator.

Procedure:

  • Enrichment:

    • Add 3 g of soil or activated sludge to a 250 mL Erlenmeyer flask containing 100 mL of sterile LEM.

    • Incubate the flask at 28 °C on a rotary shaker at 120 rpm for 5 days.[1]

    • After incubation, transfer 5 mL of the culture to a fresh flask of LEM and incubate under the same conditions. Repeat this subculturing step at least three times to enrich for Sulphur Black 1-degrading microorganisms.[1]

  • Isolation:

    • After the final enrichment step, serially dilute the culture broth.

    • Spread plate the dilutions onto PDA or NA plates containing 100 mg/L Sulphur Black 1.

    • Incubate the plates at 28-30 °C for 3-7 days.

    • Observe the plates for microbial colonies exhibiting a clear zone of decolorization around them.

  • Purification and Identification:

    • Select individual colonies with clear zones and streak them onto fresh plates to obtain pure cultures.

    • Identify the purified isolates based on morphological characteristics and molecular techniques (e.g., 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi).

Protocol 2: Decolorization Assay

Objective: To quantify the ability of a microbial isolate to decolorize Sulphur Black 1 in a liquid culture.

Materials:

  • Pure culture of the microbial isolate.

  • Liquid culture medium (e.g., LEM or Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) supplemented with a known concentration of Sulphur Black 1 (e.g., 50-200 mg/L).

  • Sterile culture tubes or flasks.

  • Incubator shaker.

  • Centrifuge.

  • UV-Visible Spectrophotometer.

Procedure:

  • Inoculate a sterile liquid culture medium containing Sulphur Black 1 with a standardized amount of the microbial culture (e.g., 5% v/v of a 24-hour old culture).

  • Set up a control flask without the microbial inoculum.

  • Incubate the flasks under optimal conditions for the specific microorganism (e.g., 28-37 °C, 120-150 rpm).

  • At regular time intervals (e.g., 0, 12, 24, 48, 72, 96, 120, 144, 168 hours), withdraw an aliquot of the culture broth.

  • Centrifuge the aliquot to remove microbial cells and any insoluble material.

  • Measure the absorbance of the supernatant at the maximum absorbance wavelength (λmax) of Sulphur Black 1 (typically around 580-600 nm).

  • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Analysis of Degradation Products

Objective: To identify the intermediate and final products of Sulphur Black 1 biodegradation.

A. High-Performance Liquid Chromatography (HPLC) Analysis

Materials:

  • HPLC system with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer).

  • C18 reverse-phase column.

  • Mobile phase: Acetonitrile and water (gradient elution is often necessary).

  • Filtered culture supernatant from the decolorization assay.

Procedure:

  • Prepare the culture supernatant by centrifugation and filtration through a 0.22 µm syringe filter.

  • Inject a known volume of the sample into the HPLC system.

  • Run the analysis using a pre-determined gradient program for the mobile phase. A typical gradient might start with a high percentage of water and gradually increase the percentage of acetonitrile.

  • Monitor the elution of compounds at multiple wavelengths or using mass spectrometry.

  • Compare the chromatograms of the treated samples with the control (undegraded dye) to identify new peaks corresponding to degradation products.

  • If using a mass spectrometer, analyze the mass spectra of the new peaks to determine their molecular weights and propose potential structures.

B. Fourier-Transform Infrared Spectroscopy (FTIR) Analysis

Materials:

  • FTIR spectrometer.

  • Potassium bromide (KBr).

  • Mortar and pestle.

  • Pellet press.

  • Lyophilized culture supernatant or microbial biomass.

Procedure:

  • Prepare the sample by lyophilizing the culture supernatant or separating and drying the microbial biomass after the decolorization experiment.

  • Grind a small amount of the dried sample with KBr powder in an agate mortar.[1]

  • Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Record the spectrum in the range of 4000-400 cm⁻¹.[1]

  • Compare the FTIR spectrum of the treated sample with that of the control to identify changes in functional groups, such as the disappearance of C-S and S-S bonds, which indicates the degradation of the dye molecule.[1]

Protocol 4: Enzymatic Assays

Objective: To determine the activity of key enzymes involved in Sulphur Black 1 degradation, such as laccase and manganese peroxidase.

A. Laccase Activity Assay

Materials:

  • Crude enzyme extract (culture supernatant).

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) as substrate.

  • Sodium acetate buffer (pH 4.5-5.0).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing sodium acetate buffer and ABTS solution.

  • Add a known volume of the crude enzyme extract to the reaction mixture.

  • Monitor the increase in absorbance at 420 nm due to the oxidation of ABTS.

  • One unit of laccase activity is typically defined as the amount of enzyme that oxidizes 1 µmol of ABTS per minute.

B. Manganese Peroxidase (MnP) Activity Assay

Materials:

  • Crude enzyme extract.

  • Phenol red as substrate.

  • Sodium succinate buffer (pH 4.5).

  • Manganese sulfate (MnSO₄).

  • Hydrogen peroxide (H₂O₂).

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture containing sodium succinate buffer, phenol red, and MnSO₄.[2]

  • Add the crude enzyme extract to the mixture.

  • Initiate the reaction by adding H₂O₂.[2]

  • Monitor the change in absorbance at 610 nm.

  • One unit of MnP activity is defined as the amount of enzyme required to oxidize 1 µmol of phenol red per minute.

Visualizations

Experimental Workflow for Sulphur Black 1 Bioremediation

experimental_workflow cluster_isolation Microorganism Isolation & Screening cluster_degradation Degradation Studies cluster_analysis Analytical Techniques cluster_results Results & Interpretation Sample Wastewater/Soil Sample Enrichment Enrichment Culture (LEM + Sulphur Black 1) Sample->Enrichment Isolation Isolation on Solid Media Enrichment->Isolation Screening Screening for Decolorization Zone Isolation->Screening PureCulture Pure Culture Screening->PureCulture DegradationAssay Decolorization Assay (Liquid Culture) PureCulture->DegradationAssay Analysis Analysis of Degradation DegradationAssay->Analysis HPLC HPLC-MS Analysis->HPLC FTIR FTIR Analysis->FTIR EnzymeAssay Enzyme Assays (Laccase, MnP) Analysis->EnzymeAssay Data Quantitative Data (Decolorization %) HPLC->Data Pathway Degradation Pathway Elucidation FTIR->Pathway EnzymeAssay->Pathway

Caption: Experimental workflow for Sulphur Black 1 bioremediation.

Proposed Degradation Pathway of Sulphur Black 1 by Aspergillus sp. DS-28

degradation_pathway SB1 Sulphur Black 1 (Complex Polymer) Intermediates Smaller Intermediate Compounds SB1->Intermediates Enzymatic Cleavage (Manganese Peroxidase, Laccase) - Oxidative breakdown - Cleavage of -C-S- and -S-S- bonds Mineralization Mineralization (CO₂, H₂O, SO₄²⁻) Intermediates->Mineralization Further Microbial Metabolism

Caption: Proposed degradation pathway of Sulphur Black 1.

References

Application Notes and Protocols for the Enzymatic Degradation of C.I. Sulphur Black 1 for Detoxification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic degradation of C.I. Sulphur Black 1, a recalcitrant and toxic textile dye. The focus is on the use of ligninolytic enzymes, particularly laccase and lignin peroxidase, from fungal sources for the detoxification of this dye.

Introduction

This compound is a widely used dye in the textile industry, known for its deep black shade and good fastness properties. However, its complex aromatic structure and high sulfur content make it resistant to conventional wastewater treatment methods, leading to significant environmental pollution. The release of this dye into aquatic ecosystems can have toxic effects on flora and fauna.

Enzymatic degradation offers a promising and eco-friendly alternative for the detoxification of this compound. Ligninolytic enzymes, such as laccases and peroxidases produced by white-rot fungi like Aspergillus sp. and Phanerochaete chrysosporium, are capable of oxidizing a broad range of aromatic compounds, including synthetic dyes.[1] These enzymes can break down the complex structure of Sulphur Black 1 into simpler, less toxic compounds, thereby reducing its environmental impact.

This document outlines the key enzymes involved, summarizes the quantitative data on their degradation efficiency, provides detailed experimental protocols for enzyme production and dye degradation assays, and includes methods for assessing the detoxification efficacy.

Key Enzymes and Mechanisms of Degradation

The primary enzymes involved in the degradation of this compound are:

  • Laccase (EC 1.10.3.2): A multi-copper oxidase that catalyzes the oxidation of phenolic and non-phenolic compounds with the concomitant reduction of molecular oxygen to water. Laccases are known for their broad substrate specificity and are effective in decolorizing a variety of synthetic dyes. The degradation process often involves the formation of phenoxy radicals, which can lead to the cleavage of aromatic rings.

  • Lignin Peroxidase (LiP) (EC 1.11.1.14): A heme-containing peroxidase that catalyzes the H₂O₂-dependent oxidation of a variety of aromatic compounds. LiP has a high redox potential, enabling it to oxidize non-phenolic aromatic compounds that are resistant to laccase.

  • Manganese Peroxidase (MnP) (EC 1.11.1.13): Another heme-containing peroxidase that utilizes Mn²⁺ as a mediator to oxidize phenolic and non-phenolic substrates.

The degradation of this compound by these enzymes is believed to occur through the oxidative cleavage of the chromophoric groups and the breakdown of the complex polymeric structure of the dye. This process can lead to the formation of smaller, less colored, and less toxic intermediate compounds.

Quantitative Data on Enzymatic Degradation

The efficiency of enzymatic degradation of this compound and similar dyes can be influenced by several factors, including enzyme concentration, dye concentration, pH, temperature, and the presence of mediators. The following tables summarize the quantitative data from various studies on the enzymatic decolorization of sulfur and other complex dyes.

Table 1: Decolorization of this compound by Fungal Strains

Fungal StrainDye Concentration (mg/L)Incubation Time (days)Decolorization (%)Reference
Aspergillus sp. DS-2850793.6 ± 3.3[1]
Bacillus circulans W3200Not Specified99[1]

Table 2: Decolorization of Azo Dyes by Ligninolytic Enzymes

EnzymeDyeDye Concentration (mg/L)pHTemperature (°C)Decolorization (%)Reference
Lignin Peroxidase (P. chrysosporium)Reactive Brilliant Red K-2BP603.0Not Specified~85
Manganese Peroxidase (P. chrysosporium)Reactive Brilliant Red K-2BP103.0Not Specified71
Laccase (Trametes hirsuta)Various Azo Dyes0.25 mM5.030Up to 80% toxicity reduction

Experimental Protocols

Protocol for Production of Ligninolytic Enzymes from Phanerochaete chrysosporium

This protocol describes the production of extracellular ligninolytic enzymes from the white-rot fungus Phanerochaete chrysosporium.

Materials:

  • Phanerochaete chrysosporium culture

  • Potato Dextrose Agar (PDA) plates

  • Basal medium (e.g., Kirk's medium) supplemented with a carbon source (e.g., glucose) and a nitrogen source (e.g., ammonium tartrate)

  • Inducer (e.g., veratryl alcohol for LiP)

  • Shaker incubator

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Grow P. chrysosporium on PDA plates at 37°C for 5-7 days until sporulation.

    • Harvest the conidia by flooding the plate with sterile distilled water and gently scraping the surface.

    • Adjust the spore suspension to a final concentration of approximately 1 x 10⁶ spores/mL.

  • Enzyme Production:

    • Inoculate 100 mL of basal medium in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.

    • Incubate the culture at 37°C in a shaker incubator at 150 rpm.

    • After 3-4 days of growth (when the mycelial pellets have formed), add the inducer (e.g., 0.4 mM veratryl alcohol for LiP production).

    • Continue the incubation for another 5-7 days.

  • Enzyme Harvest:

    • Separate the fungal biomass from the culture broth by centrifugation at 10,000 x g for 15 minutes at 4°C.

    • The supernatant contains the crude extracellular enzymes and can be used directly for degradation studies or further purified.

  • Enzyme Activity Assay (Lignin Peroxidase):

    • The activity of LiP can be determined by monitoring the oxidation of veratryl alcohol to veratraldehyde at 310 nm.

    • The reaction mixture (1 mL) should contain 50 mM sodium tartrate buffer (pH 3.0), 2 mM veratryl alcohol, 0.4 mM H₂O₂, and an appropriate amount of the enzyme supernatant.

    • One unit of LiP activity is defined as the amount of enzyme that oxidizes 1 µmol of veratryl alcohol per minute.

Protocol for Enzymatic Degradation of this compound

This protocol outlines the procedure for assessing the degradation of this compound using a crude enzyme extract.

Materials:

  • This compound stock solution (e.g., 1 g/L in sterile distilled water)

  • Crude enzyme extract (from Protocol 4.1)

  • Appropriate buffer solution (e.g., 50 mM sodium acetate buffer, pH 5.0 for laccase)

  • Shaker incubator

  • Spectrophotometer or HPLC system

Procedure:

  • Reaction Setup:

    • In a 50 mL flask, prepare the reaction mixture containing:

      • This compound to a final concentration of 50 mg/L.

      • Crude enzyme extract (e.g., 10% v/v).

      • Buffer solution to a final volume of 20 mL.

    • Prepare a control flask containing the dye and buffer but with heat-inactivated enzyme.

  • Incubation:

    • Incubate the flasks at the optimal temperature for the enzyme (e.g., 30°C for laccase) in a shaker incubator at 120 rpm for a specified period (e.g., 24, 48, 72 hours).

  • Analysis of Degradation:

    • At different time intervals, withdraw an aliquot of the reaction mixture.

    • Centrifuge the aliquot to remove any suspended particles.

    • Measure the absorbance of the supernatant at the maximum wavelength of this compound (around 580-600 nm) using a spectrophotometer.

    • The percentage of decolorization can be calculated using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

    • For a more detailed analysis of the degradation products, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Protocol for Phytotoxicity Assessment of Degraded Dye

This protocol uses the seed germination of Vigna radiata (mung bean) to assess the toxicity of the enzymatically treated this compound.

Materials:

  • Vigna radiata seeds

  • Petri dishes with sterile filter paper

  • Untreated this compound solution (50 mg/L)

  • Enzymatically treated this compound solution (from Protocol 4.2)

  • Distilled water (as a control)

  • Incubator

Procedure:

  • Seed Sterilization:

    • Surface sterilize the Vigna radiata seeds by rinsing them with 70% ethanol for 1 minute, followed by a 5-minute wash with a 1% sodium hypochlorite solution, and finally, rinse thoroughly with sterile distilled water.

  • Germination Assay:

    • Place 10 sterile seeds in each Petri dish lined with sterile filter paper.

    • Add 5 mL of the respective test solutions (distilled water, untreated dye, treated dye) to each Petri dish.

    • Incubate the Petri dishes in the dark at 25 ± 2°C for 5-7 days.

  • Data Collection and Analysis:

    • After the incubation period, record the number of germinated seeds in each dish.

    • Measure the root and shoot length of the germinated seedlings.

    • Calculate the Germination Index (GI) using the following formula: GI (%) = (Number of germinated seeds in test solution / Number of germinated seeds in control) x 100

    • A higher GI and longer root/shoot lengths in the treated dye solution compared to the untreated dye solution indicate a reduction in toxicity.

Visualizations

Experimental Workflow for Enzymatic Degradation

G cluster_0 Enzyme Production cluster_1 Degradation Assay cluster_2 Detoxification Assessment Inoculum Preparation Inoculum Preparation Fungal Culture Fungal Culture Inoculum Preparation->Fungal Culture Enzyme Harvest Enzyme Harvest Fungal Culture->Enzyme Harvest Crude Enzyme Extract Crude Enzyme Extract Enzyme Harvest->Crude Enzyme Extract Reaction Setup Reaction Setup Crude Enzyme Extract->Reaction Setup Incubation Incubation Reaction Setup->Incubation Analysis Analysis Incubation->Analysis Phytotoxicity Test Phytotoxicity Test Analysis->Phytotoxicity Test Treated Dye Solution Toxicity Data Toxicity Data Phytotoxicity Test->Toxicity Data This compound This compound This compound->Reaction Setup This compound->Phytotoxicity Test Untreated Dye Solution

Caption: Experimental workflow for the enzymatic degradation and detoxification of this compound.

Proposed Metabolic Pathway of Sulphur Black 1 Degradation

G Sulphur Black 1 Sulphur Black 1 Oxidative Cleavage Oxidative Cleavage Sulphur Black 1->Oxidative Cleavage Laccase/Peroxidase Intermediate Aromatic Compounds Intermediate Aromatic Compounds Oxidative Cleavage->Intermediate Aromatic Compounds Ring Opening Ring Opening Intermediate Aromatic Compounds->Ring Opening Further Enzymatic Action Aliphatic Compounds Aliphatic Compounds Ring Opening->Aliphatic Compounds Mineralization Mineralization Aliphatic Compounds->Mineralization CO2 + H2O + SO4^2- CO2 + H2O + SO4^2- Mineralization->CO2 + H2O + SO4^2-

Caption: Proposed metabolic pathway for the enzymatic degradation of this compound.

Logical Relationship in Detoxification Process

G Toxic Dye Toxic Dye Enzymatic Treatment Enzymatic Treatment Toxic Dye->Enzymatic Treatment Degradation Products Degradation Products Enzymatic Treatment->Degradation Products Reduced Toxicity Reduced Toxicity Degradation Products->Reduced Toxicity Environmental Safety Environmental Safety Reduced Toxicity->Environmental Safety

Caption: Logical relationship demonstrating the detoxification of this compound through enzymatic treatment.

Conclusion

The enzymatic degradation of this compound using ligninolytic enzymes from fungal sources presents a viable and environmentally friendly approach for the detoxification of textile effluents. The protocols and data presented in these application notes provide a foundation for researchers and scientists to further explore and optimize this technology. Future research should focus on the detailed characterization of degradation intermediates, the elucidation of specific signaling pathways involved in the microbial response to the dye, and the development of robust and scalable enzymatic treatment systems for industrial applications.

References

Application Notes and Protocols: Sulphur-Containing and other Peroxidase-Like Nanozymes for Biosensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of various nanozymes with peroxidase-like activity in biosensing applications. While the initial focus was on Sulphur Black 1, the broader landscape of sulphur-containing nanozymes and other materials with similar catalytic properties offers a versatile toolkit for the sensitive and selective detection of biologically relevant analytes. This document details the synthesis, characterization, and application of these nanozymes for the detection of glucose, ascorbic acid, and dopamine.

Introduction to Peroxidase-Like Nanozymes

Nanozymes are nanomaterials that exhibit enzyme-like characteristics, offering advantages such as high stability, low cost, and ease of large-scale production compared to natural enzymes.[1][2] Peroxidase (POD)-like nanozymes, in particular, have garnered significant attention as they can catalyze the oxidation of various substrates in the presence of hydrogen peroxide (H₂O₂), leading to a colorimetric, fluorescent, or electrochemical signal.[3][4] This catalytic activity forms the basis for developing simple and sensitive biosensors for a wide range of target molecules. Iron-based nanozymes are particularly prominent in this field due to their excellent biocompatibility and potent POD-like activity.[1]

Sulfur-containing nanozymes, such as magnetic greigite (Fe₃S₄), have shown promise due to the role of sulfur in enhancing catalytic activity. For instance, sulfur vacancies on the surface of Fe₃S₄ nanosheets can promote the adsorption and decomposition of H₂O₂, leading to enhanced peroxidase-like activity.[5][6] Other materials, including single-atom Fe-N-C nanozymes and hollow copper sulfide nanocubes, also exhibit robust peroxidase or oxidase-like activities suitable for biosensing.[7][8][9]

Quantitative Performance of Peroxidase-Like Nanozymes in Biosensing

The analytical performance of various nanozyme-based biosensors is summarized below. These tables highlight the key parameters for the detection of glucose, ascorbic acid, and dopamine, providing a comparative view for selecting the appropriate nanozyme for a specific application.

Table 1: Performance of Nanozyme-Based Glucose Biosensors

NanozymeLinear Range (μM)Limit of Detection (LOD) (μM)Reference
SV-rich Fe₃S₄ Nanosheets0.5 - 1500.1[6]
Ficin2.0 - 1000.5[10]

Table 2: Performance of Nanozyme-Based Ascorbic Acid (AA) Biosensors

NanozymeLinear Range (μM)Limit of Detection (LOD) (μM)Reference
Fe-N-C Single Atom Nanozyme0.1 - 20.1[7][11]
FePO₄@GO Nanozyme2.5 - 751.25[12]
Fe-N/C Single Atom NanozymeNot specified0.092[8][13]

Table 3: Performance of Nanozyme-Based Dopamine (DA) Biosensors

NanozymeLinear Range (μM)Limit of Detection (LOD) (nM)Reference
AgNPs@PVP0.1 - 1040[14]
Mn₃Fe₂.₇C@C(700) (Colorimetric)1.0 - 80.0440[15]
Mn₃Fe₂.₇C@C(700) (Electrochemical)2.0 - 233.01210[15]

Experimental Protocols

This section provides detailed methodologies for the synthesis of selected nanozymes and their application in biosensing.

Synthesis of Sulfur Vacancy-Rich Fe₃S₄ Nanosheets

This protocol is adapted from the synthesis of SV-rich Fe₃S₄ nanosheets for enhanced peroxidase-like activity.[5][6]

Materials:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • L-cysteine

  • Ethylene glycol (EG)

  • Deionized (DI) water

  • Ethanol

Procedure:

  • Dissolve FeSO₄·7H₂O and L-cysteine in ethylene glycol.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heat the autoclave at a specified temperature for a designated time to allow for the solvothermal synthesis of Fe₃S₄ nanosheets. The use of 100% ethylene glycol as the solvent promotes the formation of sulfur vacancies.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the precipitate with DI water and ethanol several times to remove any unreacted precursors and byproducts.

  • Dry the final product under vacuum at a specified temperature.

Colorimetric Detection of Glucose using SV-rich Fe₃S₄ Nanozyme

This protocol describes the use of SV-rich Fe₃S₄ nanozymes for the colorimetric detection of glucose based on a coupled enzymatic reaction.

Materials:

  • SV-rich Fe₃S₄ nanozyme suspension

  • Glucose oxidase (GOx)

  • 3,3',5,5'-Tetramethylbenzidine (TMB) solution

  • Hydrogen peroxide (H₂O₂) (for standard curve)

  • Acetate buffer (pH 4.0)

  • Glucose standard solutions

  • Serum samples (for real sample analysis)

Procedure:

  • In a reaction tube, mix the SV-rich Fe₃S₄ nanozyme suspension, GOx solution, and TMB solution in acetate buffer.

  • Add a specific volume of glucose standard solution or pre-treated serum sample to the mixture.

  • Incubate the reaction mixture at a specific temperature for a set time to allow for the enzymatic oxidation of glucose by GOx to produce H₂O₂, and the subsequent catalysis of TMB oxidation by the Fe₃S₄ nanozyme in the presence of the generated H₂O₂.

  • Observe the color change of the solution to blue.

  • Measure the absorbance of the solution at 652 nm using a UV-Vis spectrophotometer.

  • The glucose concentration is proportional to the absorbance intensity. A standard curve can be constructed by plotting the absorbance values against known glucose concentrations.

Colorimetric Detection of Ascorbic Acid using Fe-N-C Single Atom Nanozyme

This protocol is based on the inhibition of the oxidase-like activity of an Fe-N-C single-atom nanozyme by ascorbic acid.[7]

Materials:

  • Fe-N-C single-atom nanozyme suspension

  • 3,3',5,5'-Tetramethylbenzidine (TMB) solution

  • Acetate buffer (pH 4.0)

  • Ascorbic acid standard solutions

Procedure:

  • Add the Fe-N-C nanozyme suspension and TMB solution to an acetate buffer.

  • Incubate the mixture at room temperature for approximately 10 minutes to allow the nanozyme to oxidize TMB, resulting in a blue solution.

  • Introduce different concentrations of ascorbic acid standard solutions to the blue solution.

  • Observe the fading of the blue color, which is proportional to the concentration of ascorbic acid.

  • Measure the absorbance at 652 nm. The decrease in absorbance is correlated with the ascorbic acid concentration.

Colorimetric Detection of Dopamine using AgNPs@PVP Nanozyme

This protocol utilizes the oxidase-like activity of silver nanoparticles coated with polyvinylpyrrolidone (AgNPs@PVP) for dopamine detection.[14]

Materials:

  • AgNPs@PVP nanozyme suspension

  • 3,3',5,5'-Tetramethylbenzidine (TMB) solution

  • Dopamine standard solutions

Procedure:

  • Mix the AgNPs@PVP nanozyme suspension with the TMB solution. The nanozyme will directly oxidize TMB to its blue oxidized form (oxTMB).

  • Add different concentrations of dopamine standard solutions to the mixture.

  • The presence of dopamine will cause the blue color to fade.

  • Monitor the change in color and measure the corresponding change in the surface-enhanced resonance Raman scattering (SERRS) signal or absorbance.

  • The change in signal intensity is proportional to the concentration of dopamine.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms and workflows described in the protocols.

Glucose_Detection_Workflow cluster_reaction Reaction Mixture cluster_analysis Analysis Glucose Glucose GOx Glucose Oxidase (GOx) Glucose->GOx GOx catalysis H2O2 H₂O₂ GOx->H2O2 produces Fe3S4 SV-rich Fe₃S₄ Nanozyme H2O2->Fe3S4 activates oxTMB oxTMB (Blue) Fe3S4->oxTMB catalyzes oxidation TMB TMB (Colorless) TMB->Fe3S4 substrate Spectrophotometer Measure Absorbance at 652 nm oxTMB->Spectrophotometer analyzed by

Caption: Workflow for the colorimetric detection of glucose.

Ascorbic_Acid_Sensing_Mechanism cluster_oxidation Oxidase-like Activity cluster_inhibition Inhibition by Ascorbic Acid Nanozyme Fe-N-C Nanozyme oxTMB oxTMB (Blue) Nanozyme->oxTMB oxidizes TMB TMB (Colorless) TMB->Nanozyme oxTMB_reduced TMB (Colorless) oxTMB->oxTMB_reduced AA Ascorbic Acid (AA) AA->oxTMB reduces Dopamine_Detection_Principle cluster_reaction Nanozyme Reaction cluster_inhibition Dopamine Interaction AgNPs AgNPs@PVP Nanozyme oxTMB oxTMB (Blue) AgNPs->oxTMB oxidizes TMB TMB (Colorless) TMB->AgNPs Faded_Signal Faded Blue Color oxTMB->Faded_Signal Dopamine Dopamine Dopamine->oxTMB inhibits/reduces

References

Application Notes and Protocols: The Use of C.I. Sulphur Black 1 in the Formulation of Experimental Conductive Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a theoretical framework and hypothetical protocols for the investigation of C.I. Sulphur Black 1 as a novel, experimental conductive material in ink formulations. This compound, a complex polymeric dye with a sulfur-rich structure, is traditionally used in the textile and paper industries.[1] Its inherent chemical makeup, characterized by sulfur linkages, presents a speculative potential for charge transport, making it an exploratory candidate for conductive applications. These notes outline a proposed research workflow, from ink formulation to characterization, to assess the feasibility of using this widely available and cost-effective dye in printed electronics. It is important to note that the use of this compound in conductive inks is not a currently established application, and the following protocols and data are intended as a starting point for investigation.

Introduction to this compound

This compound is a large, complex heterocyclic molecule formed by the sulfurization of organic intermediates.[2] It is insoluble in water but can be converted to a water-soluble leuco form through reduction in an alkaline solution, a process central to its application in dyeing.[3] The polymeric nature and the presence of disulfide bonds within its structure are key features that may be theoretically exploited to achieve electrical conductivity.[4] The hypothesis is that through controlled chemical or thermal treatment, a more conjugated and conductive network can be formed from the dye molecules.

Proposed Experimental Workflow

The investigation into the conductive properties of this compound-based inks can be structured into three main stages: Ink Formulation, Ink Deposition and Curing, and Characterization.

G cluster_0 Ink Formulation cluster_1 Ink Deposition and Curing cluster_2 Characterization A Dispersion of This compound B Addition of Binder and Solvents A->B C Homogenization B->C D Screen Printing or Inkjet Printing C->D E Solvent Evaporation (Drying) D->E F Proposed Conductive Conversion (Curing) E->F G Electrical Properties (Sheet Resistance) F->G I Adhesion and Flexibility Testing G->I H Morphological Analysis (SEM) H->I

Figure 1: Proposed experimental workflow for developing and testing this compound conductive inks.

Hypothetical Ink Formulations

The following table outlines hypothetical formulations for an experimental conductive ink using this compound. These formulations are starting points and would require significant optimization.

ComponentFormulation A (wt%)Formulation B (wt%)Purpose
This compound2030Proposed conductive filler.
Ethyl Cellulose1010Binder to provide adhesion and mechanical integrity.
Terpineol6555High-boiling-point solvent for screen printing, controls viscosity and evaporation rate.
Dispersing Agent (e.g., BYK-111)55To ensure uniform dispersion of the Sulphur Black 1 particles and prevent agglomeration.
Total 100 100

Experimental Protocols

Ink Preparation Protocol
  • Dispersion of this compound:

    • Weigh the desired amount of this compound powder.

    • In a separate container, dissolve the dispersing agent in the terpineol solvent.

    • Gradually add the this compound powder to the solvent-dispersant mixture while stirring.

    • Use a high-shear mixer or a three-roll mill to break down agglomerates and achieve a fine, uniform dispersion.

  • Addition of Binder:

    • Slowly add the ethyl cellulose binder to the dispersion while continuing to mix.

    • Continue mixing until the binder is completely dissolved and the ink has a homogenous consistency.

  • Homogenization and Degassing:

    • Process the ink in a planetary centrifugal mixer to ensure complete homogenization and remove any trapped air bubbles.

    • Measure the viscosity of the final ink using a rheometer to ensure it is suitable for the intended printing method.

Ink Deposition and Curing Protocol
  • Substrate Preparation:

    • Clean the substrate (e.g., glass, PET film, or ceramic) with isopropyl alcohol and deionized water to remove any contaminants.

    • For some substrates, a surface treatment such as oxygen plasma may be beneficial to improve ink wetting and adhesion.

  • Printing:

    • Deposit the formulated ink onto the substrate using a screen printer with a defined mesh size or an inkjet printer with a suitable printhead.

    • Control the printing parameters (e.g., squeegee pressure and speed for screen printing; drop spacing for inkjet) to achieve the desired film thickness and pattern resolution.

  • Drying:

    • Dry the printed ink in an oven at a temperature sufficient to evaporate the solvent (e.g., 120-150°C for terpineol-based inks). The drying time will depend on the film thickness.

  • Proposed Conductive Conversion (Curing):

    • This is a critical and speculative step. The hypothesis is that a post-treatment is required to induce conductivity. Two potential pathways are proposed:

      • Thermal Treatment (Pyrolysis): Heat the dried ink film in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 300-800°C). The aim is to induce a controlled carbonization and formation of a conductive sulfur-carbon network.

      • Chemical Treatment: Expose the dried ink film to a reducing agent, similar to the dyeing process, to potentially alter the electronic structure of the polymer. Subsequent controlled oxidation might then create a conductive state. This is highly theoretical and would require significant investigation.

Characterization Protocol
  • Electrical Properties:

    • Measure the sheet resistance of the cured ink films using a four-point probe.

    • Calculate the electrical conductivity based on the sheet resistance and the film thickness.

  • Morphological Analysis:

    • Examine the surface and cross-section of the printed and cured ink films using a Scanning Electron Microscope (SEM) to assess particle dispersion, film uniformity, and the presence of defects.

  • Adhesion and Mechanical Flexibility:

    • Perform a tape adhesion test (e.g., according to ASTM D3359) to evaluate the adhesion of the ink to the substrate.

    • For flexible substrates, conduct bending tests to determine the impact of mechanical stress on the electrical conductivity.

Hypothetical Data Presentation

The following table presents hypothetical data that could be generated from the experimental protocols described above. This data is for illustrative purposes only and does not represent actual experimental results.

PropertyFormulation A (Hypothetical)Formulation B (Hypothetical)
Ink Viscosity (at 10 s⁻¹) 15 Pa·s25 Pa·s
Printed Film Thickness 10 µm15 µm
Sheet Resistance (after curing) 10 kΩ/sq5 kΩ/sq
Calculated Conductivity 1 S/cm1.33 S/cm
Adhesion (ASTM D3359) 4B4B

Proposed Mechanism for Conductivity

The speculative mechanism for achieving conductivity in this compound is based on the transformation of its molecular structure.

G A This compound (Dispersed Particles) B Thermal or Chemical Treatment A->B C Formation of Conjugated Sulfur-Carbon Network B->C D Enhanced Electron Delocalization C->D E Conductive Film D->E

Figure 2: Hypothetical pathway to induce conductivity in this compound.

Conclusion and Future Directions

The use of this compound in conductive ink formulations is a novel and unexplored area. The protocols and data presented here are hypothetical and intended to serve as a guide for researchers interested in investigating the potential of this material. Key challenges will include achieving a stable dispersion, optimizing the curing process to induce conductivity without degrading the material, and understanding the fundamental charge transport mechanisms. Future work should focus on systematically evaluating the effects of different binders, solvents, and curing conditions on the electrical and mechanical properties of the resulting films. If successful, this research could lead to the development of low-cost and environmentally friendly conductive inks from a widely available industrial dye.

References

Application Notes and Protocols: A Comparative Analysis of C.I. Sulphur Black 1 and Nigrosin for Staining Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise visualization of cellular and subcellular structures is fundamental to biological research. Staining agents are critical tools in this process, with the choice of dye significantly influencing experimental outcomes. This document provides a detailed comparison of two black dyes: C.I. Sulphur Black 1, a dye primarily used in the textile industry, and Nigrosin, a common biological stain. We present their chemical properties, staining mechanisms, established applications, and detailed protocols. This comparative analysis aims to guide researchers in selecting the appropriate stain for their specific applications, highlighting the versatility of Nigrosin in biological contexts versus the specialized and challenging nature of this compound.

Comparative Overview of Dye Properties

The selection of a staining agent is dictated by its chemical properties and its interaction with biological tissues. This compound and Nigrosin differ fundamentally in their chemical class, solubility, and mechanism of action.

PropertyThis compoundNigrosin (Water-Soluble, C.I. 50420)
Chemical Class Sulphur Dye[1]Azine Dye (Phenazine-based)[2]
Appearance Black powder or granules[1][3]Fine black powder[4]
Solubility Insoluble in water and alcohol.[1][3][5][6] Soluble in aqueous sodium sulfide solution, forming a leuco form.[5][6][7][8]Soluble in water; partially soluble in alcohol.[2][4]
Staining Principle A vat dye that requires chemical reduction (typically with sodium sulfide) to a soluble leuco form.[6][7] This form is applied to the substrate and then oxidized back to an insoluble black pigment, trapping it within the tissue.[6]An acidic, anionic dye used for negative staining.[9][10][11][12] The negatively charged dye is repelled by the negatively charged bacterial surface, staining the background while leaving the cell unstained.[9][11][12][13] It can also be used in viability testing, as it is excluded by live cells but penetrates dead cells.[2][14]
Primary Applications Predominantly used for dyeing cellulosic fibers like cotton, paper, and leather in the textile industry.[1][3][5][15] Its use in biological staining is not standard.Microbiology: Negative staining of bacteria and fungi (e.g., Cryptococcus neoformans) to visualize capsules.[2][10][12][13][16] Cell Biology: Viability assessment (e.g., for sperm or stem cells).[2][14][17] Histology: General cytoplasmic counterstain.[18][19]
Advantages Produces a deep, intense black color with excellent color fastness in textiles.[15]Simple, rapid staining procedure.[10] Does not require heat fixation, preserving cell morphology and size.[2][9][12][13] Excellent for visualizing otherwise unstainable structures like capsules.[11][12][16]
Limitations Requires harsh alkaline and reducing conditions, which can damage delicate biological structures.[6] The process is complex, involving reduction and oxidation steps.[6] Unstable sulfur in the dye can oxidize to form sulfuric acid, potentially making fabrics brittle over time.[8]The dye itself is a mixture of compounds, which can lead to some variability.[2][13] In negative staining, breakage in the dye film can create artifacts.[13]

Application Notes

This compound

This compound is a large-volume industrial dye valued for its ability to produce a cost-effective, deep black on cotton.[15][20][21][22] Its staining mechanism is a multi-step process. The insoluble pigment is first reduced in an alkaline solution of sodium sulfide to create a water-soluble "leuco" form.[6][7] This reduced dye has an affinity for cellulosic fibers. After application, the dye is re-oxidized, reverting to its insoluble pigment form and becoming physically trapped within the fiber.[6]

For biological applications, this process presents significant challenges. The high pH and strong reducing agents required can disrupt cellular integrity and alter morphology. Furthermore, the large molecular size of the dye aggregates may limit tissue penetration. While its intense color is an attractive property, its use in biological staining is not established and would require extensive protocol development to mitigate the harsh chemical treatments.

Nigrosin

Nigrosin is a versatile and widely used stain in biological laboratories.[18] Its most common application is in negative staining, a technique that colors the background rather than the specimen.[9][11][23] As an acidic dye, its anionic chromophore is electrostatically repelled by the net negative charge of the bacterial cell wall.[9][11][12][13] This results in the organism appearing as a clear, unstained region against a dark grey or black background, which is particularly effective for visualizing bacterial capsules and determining the true size and shape of cells without the distortion caused by heat-fixing.[2][9][12][13]

Beyond microbiology, nigrosin is used in conjunction with eosin for sperm viability assays (eosin-nigrosin stain).[17][24][25][26] In this application, viable cells with intact plasma membranes exclude the nigrosin, while non-viable, membrane-compromised cells are penetrated by the stain and appear dark.[2][17]

Experimental Protocols

Protocol for Negative Staining of Bacteria with Nigrosin

This protocol is a standard method for visualizing bacterial morphology and capsules.

Materials:

  • Nigrosin, water-soluble (10% w/v aqueous solution)[9][13]

  • Bacterial culture (from solid or liquid media)

  • Clean, grease-free microscope slides

  • Sterile inoculating loop

  • Light microscope with oil immersion objective

Procedure:

  • Place a small drop of 10% nigrosin solution near one end of a clean microscope slide.[13]

  • Using a sterile inoculating loop, aseptically transfer a small amount of bacterial culture and gently mix it into the drop of nigrosin. Ensure a light, not-too-dense suspension.

  • Take a second clean slide (the "spreader" slide) and hold it at a 30-45° angle to the first slide. Touch its edge to the slide surface just ahead of the dye-culture drop.

  • Draw the spreader slide back until it makes contact with the drop, allowing the liquid to spread along the edge of the spreader slide.

  • In a single, smooth, and steady motion, push the spreader slide across the first slide to create a thin smear that feathers to a light grey at the far end.

  • Allow the smear to air dry completely. Crucially, do not heat fix. Heat fixation will shrink the cells and destroy capsules, defeating the purpose of the technique.[2][9][12][13]

  • Examine the slide under a microscope, starting with low power and progressing to the oil immersion objective for detailed viewing.

  • Expected Result: Unstained, bright bacterial cells and capsules will be visible against a dark background.[13][16]

Conceptual Protocol for Staining Tissue with this compound

Disclaimer: This is a conceptual protocol based on the chemical principles of sulphur dyeing. It is not a standard biological procedure and would require significant optimization for any specific tissue type.

Objective: To stain fixed tissue sections with this compound.

Materials:

  • Paraffin-embedded tissue sections on slides

  • This compound powder

  • Sodium sulfide (Na₂S)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) for pH adjustment

  • An oxidizing agent (e.g., hydrogen peroxide or sodium bromate solution, diluted)

  • Standard histology reagents (Xylene, graded ethanol series)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene to remove paraffin wax.

    • Rehydrate the sections by passing them through a graded series of alcohols (100%, 95%, 70% ethanol) and finally into distilled water.

  • Preparation of Staining Solution (Leuco Dye):

    • In a fume hood, prepare a solution of sodium sulfide in water.

    • Carefully add this compound powder to the sodium sulfide solution and heat gently to facilitate reduction to the soluble leuco form. The solution should turn a greenish-black or yellowish-olive color.[3][5][8]

    • Adjust the pH to a highly alkaline state (e.g., pH 10-11) using sodium carbonate or NaOH.

  • Staining:

    • Immerse the rehydrated slides into the warm leuco dye solution. Incubation time will need to be determined empirically (e.g., starting with 10-30 minutes).

  • Rinsing:

    • Remove slides and rinse thoroughly in several changes of distilled water to remove excess leuco dye.

  • Oxidation:

    • Immerse the slides in a dilute solution of an oxidizing agent (e.g., 1-3% hydrogen peroxide) to convert the soluble leuco dye back into the insoluble black pigment. This step fixes the color within the tissue. Air oxidation can also occur but may be less uniform.[8]

  • Final Rinsing and Dehydration:

    • Rinse thoroughly in running tap water, followed by distilled water.

    • Dehydrate the sections through a graded series of alcohols (70%, 95%, 100% ethanol).

  • Clearing and Mounting:

    • Clear the sections in two changes of xylene.

    • Apply a coverslip using a permanent mounting medium.

Visualization of Experimental Workflows

Nigrosin_Negative_Staining_Workflow cluster_prep Slide Preparation cluster_finish Final Steps A 1. Place drop of 10% Nigrosin on slide B 2. Mix bacterial culture into drop A->B Inoculate C 3. Create thin smear with spreader slide B->C D 4. Air Dry Smear (No Heat Fixation) C->D E 5. Microscopic Examination D->E

Caption: Workflow for Nigrosin Negative Staining of Bacteria.

Sulphur_Black_Staining_Workflow cluster_prep Tissue Preparation cluster_stain Staining Process cluster_finish Finalization A 1. Deparaffinize and Rehydrate B 2. Immerse in reduced Sulphur Black 1 (alkaline leuco form) A->B C 3. Rinse thoroughly in water B->C D 4. Oxidize to fix insoluble pigment C->D E 5. Dehydrate and Clear D->E F 6. Mount with Coverslip E->F

Caption: Conceptual Workflow for this compound Tissue Staining.

Conclusion

For the vast majority of biological staining applications, Nigrosin is the superior and recommended choice over this compound. Its utility in negative staining is well-established, providing a simple, gentle, and effective method for visualizing microorganisms and their capsules without morphological distortion.[2][9][12][13] Its role in viability assays further cements its place as a valuable tool in the research laboratory.

This compound , by contrast, is a specialized industrial dye whose application chemistry is largely incompatible with the delicate nature of biological samples. The requisite use of harsh reducing agents and highly alkaline conditions poses a significant risk of introducing artifacts and destroying cellular architecture. While the concept of using it as a high-intensity black stain is intriguing, its practical application in a biological context remains theoretical and would necessitate considerable research and development to become a viable protocol. Therefore, researchers should rely on established biological stains like Nigrosin for predictable and reproducible results.

References

Troubleshooting & Optimization

"overcoming aggregation of Sulphur Black 1 in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of Sulphur Black 1 aggregation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Sulphur Black 1 and why does it aggregate in aqueous solutions?

Sulphur Black 1 is a large, high-molecular-weight organosulfur dye that is widely used for its deep black color and good wash-fastness.[1] In its standard, oxidized form, it is a pigment that is inherently insoluble in water.[1][2][3] Aggregation, or the formation of solid precipitates, occurs because the stable state of the dye in water is this insoluble form. To create a solution, the dye must be chemically altered into a temporary, water-soluble state.

Q2: What is the "leuco" form of Sulphur Black 1?

The "leuco" form is the reduced, water-soluble version of Sulphur Black 1.[2][4] The insoluble pigment contains disulfide (-S-S-) bonds. By treating the dye with a reducing agent (like sodium sulfide) in an alkaline solution, these bonds are broken, forming thiol groups (-SH).[1][2] These groups, in the high pH environment, exist as sodium thiolates (-SNa), which are soluble in water.[1] This soluble leuco form can then be used in experiments or for dyeing applications.

Q3: What are the common signs of aggregation in my Sulphur Black 1 solution?

Signs of aggregation and instability in your solution include:

  • Visible Precipitates: You may see solid black particles settling at the bottom of your container or making the solution appear cloudy.

  • Decreased Color Intensity: As the dye aggregates and falls out of the solution, the supernatant's color will become weaker.

  • Inconsistent Experimental Results: Aggregated particles lead to non-uniform concentrations, which can cause poor reproducibility in staining, dyeing, or other applications.[5]

Q4: How does pH affect the stability of a Sulphur Black 1 solution?

pH is a critical factor. A high alkaline pH (typically 9.5 to 11) is required to maintain Sulphur Black 1 in its soluble leuco form.[1][6] In this pH range, the thiol groups remain ionized and soluble. If the pH drops and becomes acidic, the leuco dye becomes unstable, promoting re-oxidation back to the insoluble pigment form and causing aggregation.[7] Lowering the pH of a solution containing sulfide-reducing agents can also lead to the release of hazardous hydrogen sulfide gas.[7]

Troubleshooting Guide

Issue 1: Sulphur Black 1 powder will not dissolve in water.

  • Cause: Sulphur Black 1 is water-insoluble without chemical modification.[2][8]

  • Solution: You must reduce the dye to its soluble leuco form. This requires the addition of a reducing agent and an alkali (to raise the pH) at an elevated temperature.

    • Action: Follow the protocol for preparing a stabilized leuco solution (see Experimental Protocols). This involves using a reducing agent like sodium sulfide or a glucose-based alternative in an alkaline solution, typically heated to around 90-95°C.[6][9]

Issue 2: My prepared Sulphur Black 1 solution is forming precipitates over time.

  • Cause: The soluble leuco dye is being re-oxidized back to its insoluble pigment form. This is most commonly caused by exposure to oxygen from the air.[1][2] It can also be caused by a drop in pH or insufficient reducing agent.

  • Solution:

    • Verify pH: Ensure the pH of your solution is in the stable range of 9.5-11.[6][7] If it is low, adjust with a suitable alkali like sodium carbonate or sodium hydroxide.

    • Minimize Oxygen Exposure: If possible, store the solution under an inert atmosphere (e.g., nitrogen or argon). Keep containers tightly sealed.

    • Add a Dispersing Agent: Incorporating a dispersing agent during preparation can help keep fine particles from agglomerating into larger precipitates.[10] Common choices include lignosulfonates or naphthalene sulfonate condensates.[10]

Issue 3: I need to avoid sodium sulfide due to environmental and safety concerns. What are the alternatives?

  • Cause: Sodium sulfide is effective but can release toxic hydrogen sulfide gas and contributes to wastewater pollution.[4][11]

  • Solution: Several more environmentally friendly reducing systems have been developed.

    • Action: You can replace sodium sulfide with reducing sugars (like glucose), sodium borohydride, or hydrazine sulfate.[4][9][11] These alternatives have been shown to be effective, sometimes providing superior results in terms of color strength and fastness.[4] An optimal redox potential for reduction is around -650 mV.[4]

Data Presentation

Table 1: Comparison of Reducing Agents for Solubilizing Sulphur Black 1

Reducing AgentTypical ConditionsProsCons
Sodium Sulfide (Na₂S) Alkaline pH (9.5-11), 80-95°C.[1][6]Highly effective, well-established, low cost.[2][4]Environmentally hazardous, releases toxic H₂S gas upon acidification.[4][11]
Reducing Sugars (e.g., Glucose) Alkaline pH, 90-95°C.[4][9]Biodegradable, non-toxic, sustainable, cost-effective.[4] Can provide superior color strength.[4]May require specific optimization of concentration and temperature.
Sodium Borohydride (NaBH₄) Alkaline pH.[11]Ecologically safe, can result in very high color yield.[11]More expensive than sodium sulfide.
Hydrazine Sulfate Alkaline pH.[11]Ecologically safe alternative.[11]Requires careful handling due to its own toxicity profile.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Leuco Sulphur Black 1 Stock Solution

This protocol describes a general method for solubilizing Sulphur Black 1 using a reducing agent and a dispersant.

  • Preparation: In a suitable reaction vessel, add the required volume of deionized water.

  • Alkalinization: While stirring, add an alkali such as sodium carbonate or sodium hydroxide to raise the pH to between 10 and 11.

  • Additives: Add the chosen reducing agent (e.g., sodium sulfide or glucose) and a dispersing agent (e.g., Dispersant NNO). Refer to Table 1 for guidance. A typical starting point is a 1:1 to 2:1 weight ratio of reducing agent to dye powder.[9]

  • Heating: Heat the solution to 90-95°C with continuous stirring.[6][10]

  • Dye Addition: Slowly add the Sulphur Black 1 powder to the heated solution to avoid clumping.

  • Reduction: Maintain the temperature at 90-95°C and continue stirring for 30-60 minutes to ensure the complete reduction of the dye to its leuco form.[10] The solution should appear greenish-black or yellowish-olive.[6][12]

  • Finalization: Cool the solution to room temperature. If long-term storage is required, transfer to a sealed container, purging with an inert gas if possible.

Protocol 2: Assessing Aggregation Using a Centrifugation Test

This is a simple physical test to quickly assess the stability of your solution.

  • Sampling: Take a known volume (e.g., 10 mL) of your freshly prepared Sulphur Black 1 solution and place it in a centrifuge tube.

  • Centrifugation: Centrifuge the sample at a moderate speed (e.g., 3000-5000 x g) for 15 minutes.

  • Observation: A stable solution will show no visible pellet or a very small, compact one. An unstable solution with significant aggregation will show a large, easily disturbed pellet of black precipitate at the bottom of the tube.

  • Quantification (Optional): Carefully decant the supernatant and dry the pellet to quantify the amount of aggregated material by weight.

Visualizations

cluster_main Sulphur Black 1 State Transformation A Insoluble Sulphur Black 1 (Aggregated, Oxidized Form) B Soluble Leuco Sulphur Black 1 (Dispersed, Reduced Form) A->B + Reducing Agent + High pH (≥9.5) B->A + Oxygen (Air) + Low pH cluster_workflow Workflow: Preparing a Stable Solution start Start step1 Prepare Alkaline Water (pH 10-11) start->step1 step2 Add Reducing Agent & Dispersant step1->step2 step3 Heat Solution to 90-95°C step2->step3 step4 Slowly Add Sulphur Black 1 Powder step3->step4 step5 Stir & Reduce for 30-60 min step4->step5 end Stable Leuco Solution step5->end cluster_troubleshooting Troubleshooting Logic for Aggregation q1 Aggregation or Precipitate Observed? q2 Is solution pH < 9.5? q1->q2 Yes end Solution Stable q1->end No q3 Is solution exposed to air for long periods? q2->q3 No a1 Action: Adjust pH to 10-11 with alkali. q2->a1 Yes a2 Action: Store in sealed containers, consider inert gas. q3->a2 Yes a3 Action: Add a dispersing agent during preparation. q3->a3 No

References

Technical Support Center: Stabilizing the Reduced Leuco Form of Sulphur Black 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving the reduced leuco form of Sulphur Black 1.

Frequently Asked Questions (FAQs)

Q1: What is the leuco form of Sulphur Black 1 and why is its stability crucial?

Sulphur Black 1, in its oxidized state, is a water-insoluble pigment. To be used in dyeing and other aqueous applications, it must be chemically reduced to its water-soluble "leuco" form.[1][2][3][4] The stability of this reduced form is critical because its premature oxidation will cause the dye to precipitate out of the solution, leading to inconsistent experimental results, decreased efficacy, and potential clogging of equipment.[5]

Q2: What are the primary causes of instability in the reduced leuco form of Sulphur Black 1?

The primary cause of instability is oxidation. The reduced leuco form is highly susceptible to oxidation by atmospheric oxygen.[6][7] This process is accelerated by several factors, including:

  • Exposure to Air: Direct contact with air is the main driver of oxidation.[1][8]

  • Elevated Temperatures: Higher temperatures increase the rate of oxidation.

  • Low pH: An acidic environment can destabilize the leuco form and promote the formation of insoluble precipitates. An alkaline pH is necessary to maintain the dye in its soluble reduced state.[4][9][10]

  • Presence of Oxidizing Agents: Contaminants or intentional addition of oxidizing agents will rapidly convert the leuco form back to its insoluble state.[11]

  • Humidity: High humidity can contribute to the degradation of the dyed material over time, a phenomenon known as "tendering".[11]

Q3: What are the visual indicators of leuco form instability?

A stable, fully reduced leuco solution of Sulphur Black 1 typically has a greenish-black or yellowish-olive color.[1][7] Signs of instability and premature oxidation include:

  • A color change to a deep black or the formation of a bronze-like film on the surface ("bronzing").[8]

  • The solution becoming cloudy or the formation of a black precipitate.

  • A decrease in the solution's transparency.[2]

Q4: How can I store a reduced leuco Sulphur Black 1 solution to maximize its stability?

Proper storage is essential to prolonging the shelf life of a prepared leuco solution. Best practices include:

  • Use airtight containers: Minimize headspace to reduce the amount of available oxygen.[12]

  • Store in a cool, dark place: Avoid exposure to heat and direct sunlight to slow down the rate of oxidation.[12]

  • Maintain an alkaline pH: Ensure the solution remains sufficiently alkaline (typically pH 9.5-10 for dyeing applications) to keep the leuco form solubilized.[11]

  • Consider inert gas blanketing: For long-term storage, purging the container with an inert gas like nitrogen or argon can displace oxygen and significantly enhance stability.

Troubleshooting Guides

Issue 1: Premature Oxidation and Precipitation in Solution

Symptom: Your freshly prepared greenish-black or yellowish-olive leuco solution rapidly turns black and forms a precipitate.

Possible Cause Troubleshooting Step
Insufficient Reducing Agent Ensure the correct concentration of the reducing agent is used. For sodium sulfide, a common ratio is 1-1.5 parts to 1 part Sulphur Black 1 by weight.[1] For glucose, concentrations may need to be optimized, but a starting point could be 5 g/L.[13]
Low pH The pH of the solution should be alkaline. For dyeing, a pH of 9.5-10 is often optimal.[11] Add a suitable alkali like sodium carbonate or sodium hydroxide to adjust the pH. Sodium carbonate also helps improve the stability of the reduction.[1]
Excessive Agitation or Aeration While mixing is necessary for dissolution, excessive agitation can introduce more oxygen into the solution. Mix gently and avoid vigorous shaking or stirring that creates a vortex.
High Temperature Prepare and store the leuco solution at a cool temperature. While heating is necessary for the initial reduction (e.g., 80°C with sodium sulfide), the solution should be cooled for storage.[1]
Issue 2: "Bronzing" - Formation of a Bronze Film

Symptom: A metallic, bronze-colored film appears on the surface of your leuco solution or the dyed substrate.

Possible Cause Troubleshooting Step
Exposure of the solution/substrate to air during processing Minimize the time the hot, reduced solution or substrate is in contact with air.[8]
Incomplete reduction of the dye This can be due to insufficient reducing agent.[8] See Issue 1 for recommendations.
Overly concentrated dye solution A very high concentration of the leuco dye can be more prone to surface oxidation.[8] If possible, work with more dilute solutions.
Issue 3: "Tendering" - Reduced Strength of Dyed Material

Symptom: Cellulose-based materials (e.g., cotton fabrics, paper) dyed with Sulphur Black 1 become brittle and lose tensile strength over time, especially when stored in warm, humid conditions.

Possible Cause Troubleshooting Step
Formation of Sulfuric Acid Unstable sulfur atoms in the dye molecule can oxidize in the presence of air and moisture to form sulfuric acid, which then degrades the cellulose.[11]
After-treatment: After dyeing and oxidation, perform a thorough rinsing and then treat the material with a mild alkali or a specific anti-tendering agent. Common treatments include: - 5 g/L sodium carbonate solution.[8] - A solution containing urea.[1] - After-treatment with a solution of 1-3% potassium dichromate and 1-3% acetic acid at 60°C for 30 minutes, followed by thorough rinsing.[8]
Improper Oxidation Step Avoid using harsh oxidizing agents after dyeing, as this can accelerate fiber brittleness.[11] Air oxidation is generally preferred.
Presence of Metal Impurities The presence of iron or copper salts can catalyze the tendering process.[8] Use deionized water and high-purity reagents.

Quantitative Data on Reducing Agents

The choice of reducing agent significantly impacts the redox potential of the dye bath, which in turn affects the stability and dyeing efficiency of the leuco form. Below is a comparison of common reducing agents.

Reducing AgentTypical ConcentrationOptimal pHRedox Potential (mV)Notes
Sodium Sulfide (Na₂S) 1-1.5 : 1 ratio with dye10.5 - 12.5-555 to -580Traditional, effective, but has environmental and safety concerns (H₂S gas).[1][14]
Sodium Dithionite (Na₂S₂O₄) 5 g/L~12.5-836Very powerful reducing agent, but can be unstable and difficult to control, potentially leading to over-reduction.[1][13][14][15]
Glucose (C₆H₁₂O₆) 5 g/L~12.5-620 to -631An environmentally friendly alternative. Provides good color yield and stability.[13][14][15]

Data is compiled from studies on the reduction of Sulphur Black dyes under various laboratory conditions.[13][14][15]

Experimental Protocols

Protocol 1: Preparation of Reduced Leuco Sulphur Black 1 Solution using Glucose

This protocol describes a laboratory-scale method for reducing Sulphur Black 1 using the environmentally benign reducing agent, glucose.

Materials:

  • Sulphur Black 1 powder

  • D-(+)-Glucose

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • pH meter

Procedure:

  • Prepare the dye suspension: In a beaker, add the desired amount of Sulphur Black 1 powder to deionized water (e.g., 10 g of dye in 200 mL of water). Stir to create a uniform suspension.

  • Prepare the reducing solution: In a separate beaker, dissolve glucose and sodium hydroxide in deionized water. A starting concentration could be 5 g/L of glucose and 15-20 g/L of NaOH.[13]

  • Combine and heat: While stirring, slowly add the alkaline glucose solution to the Sulphur Black 1 suspension.

  • Heat the mixture to approximately 70-80°C while continuing to stir. Avoid boiling, as this can cause caramelization of the sugar.

  • Reduction: Maintain the temperature and continue stirring for 20-30 minutes. The solution's color should change from black to a greenish-black or yellowish-olive, indicating the formation of the leuco form.

  • Cooling: Once the reduction is complete, turn off the heat and allow the solution to cool to room temperature while stirring.

  • pH adjustment and storage: After cooling, check the pH and adjust to between 10.5 and 12.5 if necessary, using a small amount of concentrated NaOH solution. Transfer the leuco dye solution to an airtight container for storage.

Protocol 2: Monitoring the Stability of Leuco Sulphur Black 1 using UV-Vis Spectroscopy

This protocol provides a method to quantitatively assess the stability of a prepared leuco solution by monitoring its re-oxidation over time.

Materials:

  • Prepared leuco Sulphur Black 1 solution

  • UV-Vis Spectrophotometer

  • Cuvettes (quartz or glass)

  • Deionized water for dilution

  • Pipettes

Procedure:

  • Determine the λmax of the leuco form:

    • Dilute a small, fresh sample of the leuco solution with deionized water to an appropriate concentration for spectroscopic analysis (absorbance within the linear range of the instrument, typically < 1.5).

    • Perform a wavelength scan (e.g., from 350 nm to 700 nm) to identify the wavelength of maximum absorbance (λmax) for the leuco form. This will likely be in the range of 400-450 nm, but should be determined empirically.

  • Prepare samples for stability monitoring:

    • Place a sample of the leuco solution in a container with a known level of exposure to air (e.g., an open beaker, a partially filled sealed vial).

    • Start a timer immediately upon exposure.

  • Time-course measurements:

    • At regular intervals (e.g., every 15, 30, or 60 minutes), withdraw a small aliquot of the solution.

    • Dilute the aliquot to the same concentration as in step 1.

    • Measure the absorbance at the predetermined λmax of the leuco form.

  • Data Analysis:

    • Plot the absorbance at λmax as a function of time. A decrease in absorbance over time indicates the oxidation of the leuco form.

    • This data can be used to calculate the rate of oxidation and the half-life of the leuco form under the tested conditions.

Visualizations

Experimental_Workflow cluster_preparation Preparation of Leuco Form cluster_application Application & Fixation cluster_stabilization Stabilization & Analysis SB1 Sulphur Black 1 (Insoluble Powder) Reduction Reduction (Heating & Stirring) SB1->Reduction Reducing_Solution Alkaline Reducing Solution (e.g., Glucose + NaOH) Reducing_Solution->Reduction Leuco_Solution Leuco Sulphur Black 1 (Soluble, Greenish-Black) Reduction->Leuco_Solution Dyeing Dyeing of Substrate Leuco_Solution->Dyeing Storage Airtight Storage Leuco_Solution->Storage Oxidation Oxidation (e.g., Airing) Dyeing->Oxidation Final_Product Dyed Substrate (Insoluble, Black) Oxidation->Final_Product Analysis Stability Monitoring (UV-Vis Spectroscopy) Storage->Analysis

Caption: Workflow for the preparation, application, and stability analysis of leuco Sulphur Black 1.

Troubleshooting_Leuco_Instability Start Leuco Solution is Unstable (e.g., color change, precipitation) Check_Appearance What is the appearance? Start->Check_Appearance Check_pH Is the pH alkaline (e.g., > 10)? Check_Appearance->Check_pH Precipitate/ Color Change to Black Check_Storage Is the solution exposed to air/heat? Check_Appearance->Check_Storage Bronze Film on Surface Check_Reducer Is the reducing agent concentration sufficient? Check_pH->Check_Reducer Yes Adjust_pH Action: Add alkali (e.g., NaOH, Sodium Carbonate) Check_pH->Adjust_pH No Check_Reducer->Check_Storage Yes Add_Reducer Action: Add more reducing agent Check_Reducer->Add_Reducer No Improve_Storage Action: Store in cool, dark, airtight conditions Check_Storage->Improve_Storage Yes Resolved Issue Resolved Check_Storage->Resolved No Adjust_pH->Resolved Add_Reducer->Resolved Improve_Storage->Resolved

Caption: Decision tree for troubleshooting the instability of reduced leuco Sulphur Black 1 solutions.

References

Technical Support Center: Troubleshooting Poor Dispersion of Sulphur Black 1 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered when dispersing Sulphur Black 1 in polymer matrices.

Troubleshooting Guide

Poor dispersion of Sulphur Black 1 can manifest as specks, streaks, inconsistent color, and compromised mechanical properties in the final polymer product. This guide addresses specific issues in a question-and-answer format to help you identify and resolve dispersion problems.

Q1: My final product has visible black specks and streaks. What is the likely cause?

A1: Visible black specks and streaks are classic signs of pigment agglomeration.[1] Carbon Black particles, similar to Sulphur Black 1, naturally exist as agglomerates and require sufficient energy and the right chemical environment to be broken down and evenly distributed within the polymer matrix.[1]

Potential Root Causes:

  • Inadequate Mixing Energy: The shear forces generated by your compounding equipment (e.g., extruder, internal mixer) may be insufficient to break down the Sulphur Black 1 agglomerates.

  • Poor Wetting of the Pigment: The polymer melt may not be effectively coating the surface of the pigment particles, preventing them from deagglomerating.

  • Incompatible Carrier Resin: If using a masterbatch, the carrier resin may not be compatible with the primary polymer, leading to poor mixing.[2]

  • High Pigment Loading: Exceeding the optimal pigment concentration can lead to particle crowding and re-agglomeration.

Q2: How can I improve the mixing energy during compounding?

A2: Optimizing your compounding process parameters is crucial for achieving good dispersion. This can be accomplished by adjusting screw design and processing conditions.

  • Screw Design: In a twin-screw extruder, incorporating more kneading and mixing elements, as opposed to just conveying elements, will impart higher shear and improve dispersive mixing.[3][4] Toothed mixing elements and kneading blocks are particularly effective.[3][4]

  • Processing Conditions:

    • Screw Speed: Increasing the screw speed generally increases shear, but a speed that is too high can reduce residence time, leading to incomplete mixing. An optimal balance is necessary.

    • Temperature: A higher melt temperature can lower the viscosity of the polymer, which may aid in the distribution of the pigment. However, excessively high temperatures can degrade the polymer or the pigment. It is sometimes beneficial to reduce the temperature in the feed zone to create higher shear for breaking up agglomerates.

    • Back Pressure: Increasing backpressure can enhance mixing by increasing the residence time and shear within the extruder.[2]

Q3: The color of my product is inconsistent from batch to batch. What could be the reason?

A3: Color inconsistency often points to issues with material handling and feeding, or the inherent properties of the Sulphur Black 1 powder.

  • "Bridging" in the Hopper: Sulphur Black 1 powder can sometimes form an arch or "bridge" over the opening of the hopper, leading to intermittent and inconsistent feeding into the extruder.[5] This can be addressed by using a vibratory feeder or modifying the hopper design.[5]

  • Moisture Content: Sulphur Black 1 is a hygroscopic material. Excess moisture can cause the particles to clump together, making them difficult to disperse. Pre-drying the pigment or storing it in a desiccated environment is recommended.

  • Use of Masterbatch: Using a pre-dispersed masterbatch instead of raw Sulphur Black 1 powder can significantly improve consistency.[6] Masterbatches are concentrates of the pigment already dispersed at a high concentration in a carrier resin.[6]

Q4: I am using a dispersing agent, but the dispersion is still poor. What should I consider?

A4: The effectiveness of a dispersing agent depends on its chemical compatibility with both the Sulphur Black 1 pigment and the polymer matrix.

  • Dispersant Selection: Polymeric hyperdispersants are often effective for a wide range of pigments and polymers.[7] For black pigments like Sulphur Black 1, anionic dispersing agents can also be suitable.[8] It is crucial to select a dispersant that has strong anchoring groups for the pigment surface and is soluble in the polymer melt.

  • Dispersant Concentration: There is an optimal concentration for each dispersing agent. Too little will not provide adequate stabilization of the dispersed particles, while too much can negatively impact the mechanical properties of the final product. The recommended dosage is often calculated based on the surface area of the pigment.[7]

  • Method of Addition: The dispersing agent should be added in a way that allows it to coat the pigment particles effectively. This might involve pre-blending the Sulphur Black 1 with the dispersing agent before adding it to the polymer.

Frequently Asked Questions (FAQs)

Q: What is Sulphur Black 1? A: Sulphur Black 1 (CAS No. 1326-82-5) is a sulfur dye that produces a deep black color.[9][10] It is widely used in the textile industry and is also finding applications in the plastics and rubber industries as a colorant and functional additive that can improve UV resistance.[8][11] It is insoluble in water but can be reduced to a water-soluble leuco form.[12]

Q: What are the main challenges in dispersing Sulphur Black 1 in polymers? A: The primary challenges are overcoming the strong inter-particle forces that cause agglomeration, ensuring proper wetting of the pigment by the polymer melt, and achieving a stable, uniform distribution of the fine particles throughout the polymer matrix.

Q: How does poor dispersion of Sulphur Black 1 affect the final product? A: Poor dispersion can lead to:

  • Aesthetic defects: Specks, streaks, and inconsistent color.[1]

  • Reduced mechanical properties: Agglomerates can act as stress concentrators, leading to reduced tensile strength, impact strength, and fatigue resistance.

  • Inconsistent performance: Properties that rely on good dispersion, such as UV resistance and electrical conductivity, will be compromised.

Q: What is a masterbatch and how does it help with dispersion? A: A masterbatch is a concentrated mixture of a pigment, such as Sulphur Black 1, encapsulated within a carrier resin.[6] Using a masterbatch is advantageous because the pigment is already pre-dispersed at a high concentration under optimized conditions, which is often more effective than dispersing the raw pigment during the final product manufacturing.[6] This leads to better color consistency and improved handling of the pigment.

Q: Are there specific types of dispersing agents recommended for Sulphur Black 1 in polymers? A: While specific trade name recommendations would require compatibility testing with your exact polymer system, good starting points are polymeric hyperdispersants with multiple anchoring groups and good solubility in the polymer melt.[7] For polyolefins, EVA (ethylene vinyl acetate) wax can also act as a dispersing aid.[5]

Quantitative Data on Processing Parameters

Achieving optimal dispersion requires a balance of processing parameters. The following table provides a general guide for compounding black pigments in a twin-screw extruder. Note that optimal settings will vary depending on the specific polymer, Sulphur Black 1 grade, and equipment.

ParameterTypical RangeEffect on Dispersion
Melt Temperature 180 - 260 °CHigher temperatures reduce melt viscosity, aiding distributive mixing. However, excessive heat can degrade the polymer or pigment.
Screw Speed 100 - 500 RPMHigher speeds increase shear, which is crucial for breaking down agglomerates (dispersive mixing). Too high a speed can reduce residence time.
Feed Rate Varies with extruder sizeMust be matched with screw speed to ensure proper fill and residence time for adequate mixing.
Back Pressure 5 - 20 barHigher back pressure increases residence time and shear, improving mixing, but can also increase melt temperature.

Experimental Protocols

1. Protocol for Evaluating Dispersion via Optical Microscopy

  • Objective: To visually assess the size and distribution of Sulphur Black 1 agglomerates in a polymer matrix.

  • Methodology:

    • Sample Preparation:

      • Using a microtome, carefully slice a thin section (10-20 µm) from the polymer sample.

      • Mount the thin section on a glass microscope slide and apply a coverslip.

    • Microscopy:

      • Use a transmitted light microscope with varying magnifications (e.g., 100x, 400x).

      • Capture images from at least five different areas of the sample to ensure representativeness.

    • Analysis:

      • Qualitatively assess the images for the presence, size, and frequency of black specks (agglomerates).

      • For a quantitative analysis, use image analysis software to measure the area and number of agglomerates per unit area. A dispersion index can be calculated by comparing the sample to a theoretically perfect dispersion.[12][13]

2. Protocol for Rheological Characterization of Dispersion

  • Objective: To indirectly assess the state of dispersion by measuring the viscoelastic properties of the polymer melt. Poorly dispersed systems often exhibit higher viscosity at low shear rates.

  • Methodology:

    • Sample Preparation:

      • Mold the polymer compound into discs suitable for the rheometer geometry (e.g., 25 mm diameter).

    • Rheological Measurement:

      • Use a rotational rheometer with a parallel plate or cone-and-plate geometry.[10]

      • Conduct a dynamic frequency sweep at a constant temperature within the processing range of the polymer.

      • Measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of angular frequency.

    • Analysis:

      • Compare the rheological profiles of samples with different dispersion qualities. A higher complex viscosity at low frequencies often indicates a more structured, poorly dispersed system due to particle-particle interactions.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor dispersion of Sulphur Black 1.

TroubleshootingWorkflow Start Poor Dispersion Observed (Specks, Streaks, Poor Properties) Check_Material Review Material Properties & Handling Start->Check_Material Check_Formulation Evaluate Formulation Start->Check_Formulation Check_Process Analyze Compounding Process Start->Check_Process Moisture Is Sulphur Black 1 Dry? Check_Material->Moisture Dispersant_Check Is Dispersing Agent Used & Correct? Check_Formulation->Dispersant_Check Screw_Design Is Screw Design Aggressive Enough? (Kneading Elements) Check_Process->Screw_Design Hopper_Feed Is Feeding Consistent? (No Bridging) Moisture->Hopper_Feed Yes Action_Dry Action: Pre-dry Sulphur Black 1 Moisture->Action_Dry No Action_Feeder Action: Use Vibratory Feeder / Modify Hopper Hopper_Feed->Action_Feeder No End Dispersion Improved Hopper_Feed->End Yes Loading_Check Is Pigment Loading Optimal? Dispersant_Check->Loading_Check Yes Action_Dispersant Action: Add/Optimize Dispersing Agent Dispersant_Check->Action_Dispersant No Action_Loading Action: Reduce Pigment Loading / Use Masterbatch Loading_Check->Action_Loading No Loading_Check->End Yes Process_Params Are Process Parameters Optimized? (Temp, Speed, Back Pressure) Screw_Design->Process_Params Yes Action_Screw Action: Modify Screw Configuration Screw_Design->Action_Screw No Action_Params Action: Adjust Temperature, Screw Speed, etc. Process_Params->Action_Params No Process_Params->End Yes Action_Dry->Hopper_Feed Action_Feeder->End Action_Dispersant->Loading_Check Action_Loading->End Action_Screw->Process_Params Action_Params->End

Caption: Troubleshooting workflow for poor Sulphur Black 1 dispersion.

References

Technical Support Center: Optimizing the Oxidation of Leuco Sulphur Black 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oxidation process of leuco Sulphur Black 1. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common issues encountered during laboratory experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the oxidation of leuco Sulphur Black 1, offering potential causes and solutions in a straightforward question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
Why is the final black shade dull or "bronzy"? 1. Incomplete oxidation of the leuco form. 2. Excessive delay between dyeing and the washing/oxidation steps.[1] 3. Over-oxidation, especially with aggressive oxidizing agents. 4. High temperature during soaping (e.g., above 50°C).[1] 5. Insufficient rinsing before oxidation.1. Ensure complete oxidation by optimizing oxidant concentration, time, and temperature. 2. Proceed to rinsing and oxidation promptly after the dyeing phase. 3. Use a milder oxidizing agent or reduce the concentration and temperature of the current one. 4. Control the soaping temperature to the recommended level.[1] 5. Thoroughly rinse the material after dyeing to remove residual sulfide.
Why has the fabric become weak or "tendered" after dyeing and storage? 1. Formation of sulfuric acid on the fabric due to the gradual oxidation of unstable sulfur in the dye.[1] 2. Presence of iron or copper salts, which act as catalysts for acid formation. 3. Use of strong oxidizing agents that accelerate fiber degradation.[1] 4. Lowering the pH of the dyed material with acid.1. After oxidation, thoroughly wash and neutralize the fabric. Consider an anti-brittle treatment with agents like urea or sodium acetate.[1] 2. Avoid using copper sulfate for fixing and ensure equipment is free from iron contamination.[1] 3. Opt for air oxidation or milder chemical oxidants. 4. Maintain a pH of around 11 on the fabric after dyeing and before drying.
Why is the color uneven or patchy? 1. Premature oxidation of the dye on the material's surface due to air exposure during dyeing.[1] 2. Incomplete reduction of the Sulphur Black 1, leading to insoluble particles. 3. Uneven application of the oxidizing agent.1. Ensure the dyed material remains fully immersed in the dye bath to prevent premature contact with air.[1] 2. Verify that the reduction step is complete before starting the dyeing process. 3. Ensure uniform circulation and application of the oxidizing solution.
Why is the wet rub fastness poor? 1. Inadequate removal of unfixed dye from the fiber surface. 2. Incomplete oxidation, leaving some of the dye in a more soluble state.1. Implement a thorough soaping process after oxidation to remove loose dye particles. 2. Optimize the oxidation process to ensure the complete conversion of the leuco dye to its insoluble form.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of the oxidation step for leuco Sulphur Black 1?

A1: The primary goal is to convert the water-soluble leuco form of Sulphur Black 1, which has been absorbed by the fibers, back into its original water-insoluble pigment form. This process traps the dye molecules within the fiber structure, resulting in a durable and colorfast black shade.

Q2: What are the most common oxidizing agents used for Sulphur Black 1?

A2: The most common oxidizing agents are atmospheric oxygen (air oxidation), hydrogen peroxide, potassium dichromate, and sodium bromate.

Q3: Is it possible to over-oxidize Sulphur Black 1, and what are the consequences?

A3: Yes, over-oxidation can occur, especially with strong oxidizing agents like hydrogen peroxide under harsh conditions. This can lead to a reduction in the dye's wetfastness properties and may even cause a change in shade.

Q4: Why is pH control important during oxidation?

A4: The pH of the oxidation bath significantly influences the effectiveness of the oxidizing agent and the final properties of the dyed material. For instance, chemical oxidation of most sulfur dyes is carried out at a low pH (4.5-5.5); however, for Sulphur Black, lowering the pH can lead to the formation of sulfuric acid, which can damage cotton fibers.

Q5: How can I assess the completeness of the oxidation process?

A5: While visual inspection of the color development is a primary indicator, more precise analytical methods can be used. These include spectrophotometry to measure the change in absorbance at specific wavelengths corresponding to the leuco and oxidized forms of the dye. X-ray Photoelectron Spectroscopy (XPS) can also be employed to analyze the different oxidation states of sulfur on the fiber surface.[2]

Data Presentation: Comparison of Common Oxidizing Agents

The choice of oxidizing agent impacts the final color, fastness properties, cost, and environmental footprint of the dyeing process. The following table provides a comparative overview of commonly used oxidizing agents for leuco Sulphur Black 1.

Oxidizing Agent Typical Concentration Optimal pH Temperature (°C) Advantages Disadvantages
Air (Atmospheric O₂) N/AAlkaline (from dye bath)Ambient to 40°CCost-effective, environmentally friendly, gentle on fibers.Slower process, can be difficult to control for uniformity in some equipment.
Hydrogen Peroxide (H₂O₂) 0.1% - 0.5% (w/v)5 - 940 - 60°CReadily available, relatively eco-friendly byproducts (water).Can cause over-oxidation, leading to reduced fastness; not recommended for Sulphur Black 1 in some applications.[1]
Potassium Dichromate (K₂Cr₂O₇) 1% - 3% (w/v)Acidic (with acetic acid)~60°CEffective and provides good fastness properties.Highly toxic (contains hexavalent chromium), significant environmental concerns.
Sodium Bromate (NaBrO₃) VariesAcidicVariesMilder than hydrogen peroxide, can be a good alternative where air oxidation is not feasible.Can be more expensive, requires careful handling.

Experimental Protocols

Below are detailed methodologies for key oxidation experiments. It is crucial to adhere to all laboratory safety protocols when handling these chemicals.

Protocol 1: Air Oxidation
  • Post-Dyeing Rinse: After the dyeing cycle with leuco Sulphur Black 1 is complete, drain the dye bath.

  • Initial Rinsing: Thoroughly rinse the dyed material with cold water to remove residual dye liquor and alkali. This helps prevent premature, uneven oxidation.

  • Oxidation Step: Expose the rinsed material to the atmosphere. This can be achieved by hanging the material in a well-ventilated area or by mechanical means that circulate air through the material (e.g., for yarn packages).

  • Duration: Continue air exposure until the final black shade is fully and evenly developed. The time required can vary depending on the material's thickness and the ambient conditions. A sufficient duration is critical for complete oxidation.

  • Post-Oxidation Wash: After complete oxidation, perform a thorough washing and soaping to remove any unfixed dye.

Protocol 2: Hydrogen Peroxide Oxidation
  • Post-Dyeing Rinse: Following the dyeing process, drain the dye bath and rinse the material thoroughly with cold water.

  • Preparation of Oxidation Bath: Prepare a fresh bath with a hydrogen peroxide concentration of approximately 5 g/L. Add 1 g/L of soda ash to the bath.[2]

  • Oxidation Treatment: Immerse the rinsed material in the hydrogen peroxide bath.

  • Temperature and Time: Raise the temperature of the bath to 40-45°C and maintain for 15 minutes.[2]

  • Post-Oxidation Treatment: After the oxidation step, drain the bath and proceed with a thorough soaping at the boil for 20 minutes, followed by rinsing with warm and cold water.[2]

Protocol 3: Potassium Dichromate Oxidation
  • Post-Dyeing Rinse: After dyeing, drain the dye bath and rinse the material thoroughly with cold water.

  • Preparation of Oxidation Bath: Prepare a solution containing 1-3% potassium dichromate and 1-3% acetic acid.

  • Oxidation Treatment: Immerse the rinsed material in the potassium dichromate solution.

  • Temperature and Time: Heat the bath to 60°C and treat for 30 minutes.

  • Final Rinsing: After oxidation, perform a thorough rinsing to remove all traces of the dichromate solution.

Visualizations

Experimental Workflow for Oxidation of Leuco Sulphur Black 1

experimental_workflow cluster_prep Preparation cluster_oxidation Oxidation cluster_post Post-Treatment dyeing Dyeing with Leuco Sulphur Black 1 rinse1 Initial Cold Water Rinse dyeing->rinse1 air_ox Air Oxidation rinse1->air_ox Option 1 chem_ox Chemical Oxidation (e.g., H₂O₂, K₂Cr₂O₇) rinse1->chem_ox Option 2 soaping Soaping air_ox->soaping chem_ox->soaping rinse2 Final Rinsing soaping->rinse2 drying Drying rinse2->drying troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Observed Issue cause1 Incomplete Oxidation issue->cause1 cause2 Over-Oxidation issue->cause2 cause3 Improper Rinsing or Neutralization issue->cause3 cause4 Contamination (e.g., metals) issue->cause4 solution1 Optimize Oxidant Concentration/Time/Temp cause1->solution1 solution2 Use Milder Oxidant cause2->solution2 solution3 Thorough Washing & pH Control cause3->solution3 solution4 Use Deionized Water & Clean Equipment cause4->solution4

References

Technical Support Center: Reducing the Environmental Impact of Sulphur Black 1 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Sulphur Black 1 dyeing experiments, with a focus on minimizing environmental impact.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific problems you may encounter during your dyeing processes.

Issue CategoryQuestionAnswer
Dyeing Defects My dyed fabric has a bronze or dull appearance. What is the cause and how can I fix it? Cause: Bronziness is often a result of several factors including: excessive delay between removing the material from the dye bath and washing, exposure of the goods to air during dyeing, using too much common salt as an exhausting agent, an insufficient amount of the reducing agent (like sodium sulfide), or the dye liquor being too concentrated.[1][2] Remedy: To correct this, you can try a warm solution of sodium sulfide. If that is not effective, treating the fabric with a boiling soap solution or a solution of saponified palm oil at 60°C may resolve the issue.[1]
The fabric has become weak and tears easily after dyeing and storage (tendering). What causes this and how can it be prevented? Cause: Tendering is a serious issue caused by the gradual oxidation of sulfur in the dye to sulfuric acid upon storage, which degrades the cotton fibers.[2][3] This can be accelerated by after-treatments with copper salts or the presence of iron impurities.[2][3] Prevention: To prevent tendering, you can treat the dyed material with a solution of sodium acetate to neutralize any formed acid. An after-treatment with potassium dichromate and acetic acid followed by thorough rinsing can also be effective.[3] Using an anti-brittle agent like urea during the final washing stages is also a common preventative measure.[4]
The dyeing is uneven. What are the likely causes and solutions? Cause: Uneven dyeing can result from premature oxidation of the dye if the fabric is exposed to air during the process, the presence of impurities on the fabric, or a defective dye.[3] Solution: Ensure the fabric remains fully submerged in the dye bath.[5] Proper pre-treatment of the fabric to remove any sizing agents or impurities is crucial. If unevenness occurs, it can sometimes be corrected by treating the fabric with a warm solution of sodium sulfide. In more severe cases, stripping the dye with a solution of sodium hypochlorite may be necessary.[3]
Color Fastness Issues The wet rub fastness of my dyed fabric is poor. How can I improve it? Cause: Poor wet rub fastness is often due to the presence of unfixed dye particles on the surface of the fibers.[6][7][8] This can be a result of inadequate soaping after oxidation, which fails to remove this loose dye.[6] Improvement: A thorough soaping process after oxidation is critical.[6] Using an effective detergent at the correct temperature and for a sufficient duration will help remove loosely adhered surface dye.[6] Some studies have also shown that ultrasonic treatment during the washing process can significantly improve wet rub fastness by more effectively removing surface-bound pigments.[6][7]
The color of the dyed fabric fades or changes shade upon washing. What is the reason and how can I enhance wash fastness? Cause: Poor wash fastness can be due to incomplete oxidation of the dye, leaving it in a more soluble form. It can also be a result of over-reduction of the dye, which can lead to a product with lower affinity for the fibers.[2] Enhancement: Ensure complete oxidation after dyeing, either through air oxidation or by using a chemical oxidizing agent. Avoid using harsh oxidizing agents like hydrogen peroxide with Sulphur Black 1, as this can degrade the dye molecule and reduce fastness.[2][9] After-treatments with cationic fixing agents can also improve wash fastness.
Environmental Concerns How can I reduce the sulfide content in my wastewater? Solution: The most direct way to reduce sulfide in wastewater is to replace the traditional reducing agent, sodium sulfide, with more environmentally friendly alternatives. Glucose and other reducing sugars are biodegradable, non-toxic, and cost-effective options that have shown comparable, and in some cases superior, results in terms of color strength and wash fastness.[10][11] Sodium borohydride is another ecologically safer reduction system.[12]
What are the key parameters to optimize for a more eco-friendly dyeing process? Optimization: Focus on fine-tuning the reduction and oxidation stages to improve dye uptake and reduce the amount of dye needed.[13] Implementing precise control systems can help maintain optimal conditions and minimize waste. Exploring closed-loop water systems to recycle and treat water within the facility can drastically reduce water consumption and effluent discharge.

Data on Environmental Impact of Sulphur Black 1 Dyeing Processes

Reducing the environmental footprint of Sulphur Black 1 dyeing is a critical area of research. The primary strategy involves the substitution of the conventional reducing agent, sodium sulfide, with more benign alternatives like glucose. Below is a comparative summary of the environmental impact of these methods.

Table 1: Comparison of Effluent Characteristics from Different Sulphur Black 1 Dyeing Processes

ParameterConventional Method (Sodium Sulfide)Eco-Friendly Method (Glucose)
Chemical Oxygen Demand (COD) HighLower
Biological Oxygen Demand (BOD) HighLower
Sulfide Content HighNegligible to very low
Toxicity of Effluent High due to sulfideSignificantly lower
Biodegradability of Reducing Agent Not biodegradableReadily biodegradable

Note: Specific quantitative values for COD and BOD can vary significantly based on the exact process parameters, concentration of dyes and chemicals, and the efficiency of the dyeing process. However, studies consistently show a significant reduction in these parameters when glucose is used as a reducing agent compared to sodium sulfide.[11][12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

Protocol 1: Conventional Sulphur Black 1 Dyeing of Cotton Fabric using Sodium Sulfide

1. Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • Sulphur Black 1 dye

  • Sodium sulfide (Na₂S)

  • Soda ash (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Wetting agent

  • Acetic acid

  • Detergent

2. Dye Bath Preparation and Dyeing Procedure:

  • Prepare a dye bath with a liquor-to-material ratio of 20:1.

  • Add a wetting agent (e.g., 0.5-1.0 g/L) and a sequestering agent (e.g., 1.0-2.0 g/L) to the bath.

  • In a separate container, make a paste of the Sulphur Black 1 dye (e.g., 2% on weight of fabric) with a small amount of hot water, sodium sulfide (e.g., 3-6 g/L), and a wetting agent.

  • Add enough hot water (approximately 20 times the amount of dye) to the paste and boil for 10-15 minutes to ensure the dye is fully reduced and dissolved into its leuco form.[14]

  • Add the prepared dye solution to the dye bath.

  • Introduce the cotton fabric into the dye bath at room temperature.

  • Add soda ash (e.g., 1-3 g/L) and raise the temperature to 60°C.

  • Raise the temperature further to 90-100°C and run for 10 minutes.

  • Gradually add sodium chloride (e.g., 10-20 g/L) to promote dye exhaustion.

  • Continue dyeing at 90-100°C for 60 minutes.[14]

  • Cool down the dye bath before draining.

3. Post-Dyeing Treatment:

  • Rinse the dyed fabric thoroughly with cold water.

  • Oxidation: Treat the fabric in a fresh bath with an oxidizing agent (e.g., 1-2 g/L hydrogen peroxide and a small amount of acetic acid) at 60°C for 15-20 minutes to convert the soluble leuco dye back to its insoluble form within the fiber.[14]

  • Rinse again with fresh water.

  • Soaping: Wash the fabric with a detergent solution (e.g., 1 g/L) at or near boiling for 10-15 minutes to remove any unfixed dye from the surface.

  • Rinse thoroughly with hot and then cold water.

  • Dry the fabric.

Protocol 2: Eco-Friendly Sulphur Black 1 Dyeing of Cotton Fabric using Glucose

1. Materials and Reagents:

  • Scoured and bleached 100% cotton fabric

  • Sulphur Black 1 dye

  • Glucose (Dextrose)

  • Sodium hydroxide (NaOH) or Soda ash (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Wetting agent

  • Acetic acid

  • Detergent

2. Dye Bath Preparation and Dyeing Procedure:

  • Prepare a dye bath with a liquor-to-material ratio of 20:1.

  • Add a wetting agent to the bath.

  • In a separate container, create a reduction bath by dissolving glucose (e.g., 5-10 g/L) and an alkali like sodium hydroxide or soda ash (to achieve a pH of 10.5-12.5) in hot water.

  • Add the Sulphur Black 1 dye to this reducing solution and stir at an elevated temperature (e.g., 70-90°C) for about 20-30 minutes until the dye is fully reduced.

  • Add the reduced dye solution to the main dye bath.

  • Introduce the cotton fabric into the dye bath.

  • Raise the temperature to 90-95°C.

  • Gradually add sodium chloride to aid exhaustion.

  • Continue the dyeing process for 45-60 minutes at this temperature.

  • Cool the dye bath before draining.

3. Post-Dyeing Treatment:

  • Follow the same rinsing, oxidation, soaping, and drying steps as described in Protocol 1.

Visualizations

Experimental Workflow for Sulphur Black 1 Dyeing

experimental_workflow cluster_conventional Conventional Method cluster_eco Eco-Friendly Method conv_start Start conv_reduction Reduction with Sodium Sulfide conv_start->conv_reduction conv_dyeing Dyeing at 90-100°C conv_reduction->conv_dyeing conv_oxidation Oxidation conv_dyeing->conv_oxidation conv_soaping Soaping at Boil conv_oxidation->conv_soaping conv_end End conv_soaping->conv_end eco_start Start eco_reduction Reduction with Glucose + Alkali eco_start->eco_reduction eco_dyeing Dyeing at 90-95°C eco_reduction->eco_dyeing eco_oxidation Oxidation eco_dyeing->eco_oxidation eco_soaping Soaping at Boil eco_oxidation->eco_soaping eco_end End eco_soaping->eco_end

Caption: Comparative workflow of conventional vs. eco-friendly Sulphur Black 1 dyeing.

Troubleshooting Logic for Poor Wet Rub Fastness

troubleshoot_rub_fastness start Poor Wet Rub Fastness Detected check_soaping Was a thorough soaping process performed? start->check_soaping check_oxidation Was the oxidation step complete? check_soaping->check_oxidation Yes remedy_soaping Re-soap the fabric with an effective detergent at high temperature. check_soaping->remedy_soaping No check_dye Is the dye batch old or partially oxidized? check_oxidation->check_dye Yes remedy_oxidation Ensure complete oxidation in the next batch. check_oxidation->remedy_oxidation No remedy_dye Use a fresh, properly reduced dye solution. check_dye->remedy_dye Yes environmental_impact_reduction goal Reduce Environmental Impact of Sulphur Black 1 Dyeing strategy1 Substitute Reducing Agent goal->strategy1 strategy2 Optimize Dyeing Process goal->strategy2 strategy3 Wastewater Treatment goal->strategy3 action1a Use Glucose/ Reducing Sugars strategy1->action1a action1b Use other non-sulfide reducers strategy1->action1b action2a Improve Dye Fixation strategy2->action2a action2b Implement Water Recycling strategy2->action2b action3a Biological Treatment strategy3->action3a action3b Chemical Filtration strategy3->action3b outcome1 Reduced Sulfide in Effluent, Lower COD/BOD action1a->outcome1 action1b->outcome1 outcome2 Reduced Water and Energy Consumption action2a->outcome2 action2b->outcome2 outcome3 Cleaner Discharged Water action3a->outcome3 action3b->outcome3

References

Technical Support Center: Mitigating Photo-bleaching of Materials Colored with Sulphur Black 1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the photo-bleaching of materials colored with Sulphur Black 1.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the lightfastness of Sulphur Black 1.

Problem Possible Causes Recommended Solutions
Significant color fading after a short period of light exposure. 1. Inadequate removal of residual, unfixed dye after the dyeing process. 2. The substrate itself is highly susceptible to photodegradation. 3. High humidity and temperature during light exposure are accelerating the fading process.[1] 4. The light source used for testing is emitting high levels of UV radiation.1. Implement a thorough soaping and rinsing post-dyeing to remove all loose dye particles.[2] 2. Consider the light stability of the substrate material itself. 3. Control the environmental conditions during light exposure tests, maintaining lower humidity and temperature where possible. 4. Use appropriate filters for your light source to mimic natural sunlight or the intended end-use environment more accurately.
Application of a UV absorber does not improve lightfastness. 1. The chosen UV absorber is not suitable for the substrate or the application method. 2. Insufficient concentration of the UV absorber was applied. 3. The UV absorber was not properly fixed to the material and was washed off. 4. The photo-bleaching is primarily caused by visible light, and the UV absorber is only effective in the UV range.1. Select a UV absorber with high compatibility with the substrate. For cellulosic materials like cotton, benzophenone-based UV absorbers can be effective.[3] 2. Increase the concentration of the UV absorber in the treatment bath. 3. Use a padding-drying-curing method to ensure better fixation of the UV absorber.[4] 4. Consider using a combination of a UV absorber and an antioxidant to protect against both UV and visible light-induced degradation.[5]
The material becomes brittle and loses strength after light exposure. This is a known issue with sulfur dyes, often referred to as "tendering." It is caused by the formation of sulfuric acid from the oxidation of sulfur atoms in the dye molecule under the influence of light and humidity.[1][6]1. After dyeing, apply an anti-brittleness agent such as urea or sodium acetate.[1] 2. Maintain a slightly alkaline pH on the fabric surface to neutralize any acid that forms. 3. Store dyed materials in a cool, dry, and dark environment to minimize acid formation over time.
Inconsistent lightfastness results across different samples. 1. Uneven application of the dye or any after-treatments. 2. Variations in the environmental conditions during light exposure for different samples. 3. The material itself has inherent inconsistencies.1. Ensure uniform padding pressure and liquor pickup during the application of dyes and finishing agents. 2. Use a calibrated lightfastness tester with controlled temperature and humidity for all exposures. 3. Source high-quality, uniform substrate materials for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the photo-bleaching of Sulphur Black 1?

A1: The photo-bleaching of Sulphur Black 1 is primarily an oxidative process. The complex poly-sulfide linkages within the dye's chromophore are susceptible to cleavage upon exposure to light, particularly in the presence of oxygen and moisture. This breaks down the conjugated system responsible for the black color, leading to fading. The process can be accelerated by UV radiation and higher temperatures.

Q2: What is a standard method for testing the lightfastness of Sulphur Black 1?

A2: Standardized methods such as ISO 105-B02 and AATCC Test Method 16.3 are commonly used. These tests involve exposing the dyed material to a xenon arc lamp, which simulates natural sunlight, under controlled conditions of temperature and humidity. The degree of fading is then assessed by comparing the change in color to a set of Blue Wool standards, which have known lightfastness ratings.

Q3: How do UV absorbers work to protect Sulphur Black 1 from photo-bleaching?

A3: UV absorbers are compounds that preferentially absorb harmful ultraviolet radiation and dissipate it as harmless heat. By doing so, they shield the dye molecules from the high-energy photons that can initiate the degradation process. They act as a sacrificial layer, absorbing the UV energy before it can reach and break down the chromophore of the Sulphur Black 1 dye.

Q4: Can antioxidants be used to prevent the photo-bleaching of Sulphur Black 1?

A4: Yes, antioxidants can be effective, particularly in combating photo-oxidation induced by visible light. They work by quenching reactive oxygen species (ROS) that are formed during the light-induced excitation of the dye molecules. These ROS can attack and degrade the dye, and antioxidants interrupt this process. A combination of UV absorbers and antioxidants can provide broader protection.[5]

Q5: What is the expected lightfastness rating of untreated Sulphur Black 1 on cotton?

A5: The lightfastness of untreated Sulphur Black 1 on cotton typically ranges from 5 to 7 on the Blue Wool Scale, where 1 is very poor and 8 is excellent. This rating can be influenced by the depth of the shade and the specific dyeing process used.

Experimental Protocols

Protocol 1: Evaluation of Lightfastness using Xenon Arc Lamp

This protocol outlines the methodology for determining the lightfastness of materials dyed with Sulphur Black 1 according to the ISO 105-B02 standard.

  • Sample Preparation:

    • Cut the dyed fabric into specimens of appropriate size for the sample holders of the xenon arc lightfastness tester.

    • Prepare a set of Blue Wool standards (ISO 105-B08) for comparison.

  • Exposure Conditions:

    • Set the xenon arc tester to the conditions specified in ISO 105-B02, typically including:

      • Irradiance level (e.g., 42 W/m² at 300-400 nm).

      • Black Standard Temperature (BST) (e.g., 65 ± 3 °C).

      • Chamber temperature (e.g., 38 ± 3 °C).

      • Relative humidity (e.g., 30 ± 5%).

  • Exposure Procedure:

    • Mount the test specimens and the Blue Wool standards in the sample holders.

    • Partially cover a portion of each specimen and standard to serve as an unexposed reference.

    • Expose the samples in the xenon arc tester until a specified color change is observed in the Blue Wool standards, corresponding to a certain lightfastness rating.

  • Assessment:

    • Remove the samples from the tester.

    • Compare the color change of the exposed portion of the test specimen to the unexposed portion using a grey scale for assessing change in color (ISO 105-A02).

    • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading to the test specimen.

Protocol 2: Application of a UV Absorber by Padding

This protocol describes a general method for applying a benzophenone-based UV absorber to cotton fabric dyed with Sulphur Black 1.

  • Preparation of Treatment Solution:

    • Prepare an aqueous solution of a water-soluble benzophenone-based UV absorber (e.g., 2,4-dihydroxybenzophenone) at a concentration of 10-40 g/L.

    • Add a wetting agent (e.g., 1 g/L) to ensure even application.

    • Adjust the pH of the solution to be slightly acidic to neutral (pH 6-7).

  • Padding Application:

    • Immerse the Sulphur Black 1 dyed cotton fabric in the treatment solution.

    • Pass the fabric through a padding mangle to achieve a wet pick-up of 70-80%.

  • Drying and Curing:

    • Dry the treated fabric at 80-100 °C for 2-3 minutes.

    • Cure the fabric at 150 °C for 3-5 minutes to fix the UV absorber to the fibers.

  • Post-Treatment:

    • Rinse the fabric with cold water to remove any unfixed UV absorber.

    • Dry the fabric at ambient temperature.

Data Presentation

The following tables summarize the typical lightfastness ratings of Sulphur Black 1 and illustrative data on the effect of a UV absorber.

Table 1: Typical Lightfastness Ratings of Sulphur Black 1 on Cotton

Dye Concentration Lightfastness Rating (Blue Wool Scale)
1/3 Standard Depth5-6
Standard Depth6-7
1/2 Standard Depth5

Source: Based on typical industry data.

Table 2: Illustrative Example of Color Change (ΔE*ab) after Xenon Arc Exposure

Treatment Exposure Time (hours) ΔE*ab (Color Difference) Lightfastness Rating (Blue Wool Scale)
Untreated202.56
Untreated404.8
Untreated808.2
With UV Absorber (20 g/L)201.27
With UV Absorber (20 g/L)402.3
With UV Absorber (20 g/L)804.5

Note: This data is illustrative and actual results may vary depending on the specific experimental conditions.

Visualizations

Experimental Workflow for Improving Lightfastness

experimental_workflow cluster_prep Preparation cluster_treatment After-Treatment cluster_evaluation Evaluation Dyeing Dyeing of Cotton with Sulphur Black 1 Washing Thorough Washing and Rinsing Dyeing->Washing Padding Padding with UV Absorber and/or Antioxidant Solution Washing->Padding Drying Drying Padding->Drying Curing Curing Drying->Curing Light_Exposure Xenon Arc Light Exposure (ISO 105-B02) Curing->Light_Exposure Color_Measurement Colorimetric Measurement (ΔE*ab) Light_Exposure->Color_Measurement Fastness_Rating Lightfastness Rating (Blue Wool Scale) Color_Measurement->Fastness_Rating

Caption: Workflow for the application and evaluation of lightfastness treatments.

Proposed Photo-bleaching Mechanism of Sulphur Black 1

photobleaching_mechanism cluster_light cluster_reaction SB1 Sulphur Black 1 (Ground State) SB1_excited Sulphur Black 1* (Excited State) SB1->SB1_excited Excitation SB1_excited->SB1 Fluorescence/ Non-radiative Decay ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) SB1_excited->ROS Energy Transfer to O₂ Degraded_SB1 Degraded Sulphur Black 1 (Cleaved Polysulfide Bonds, Loss of Color) SB1_excited->Degraded_SB1 Direct Photolysis ROS->Degraded_SB1 Oxidative Attack

Caption: Simplified mechanism of Sulphur Black 1 photo-bleaching.

References

Technical Support Center: Enhancing the Conductivity of Sulphur Black 1-Based Conductive Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working to improve the conductivity of Sulphur Black 1-based conductive coatings. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is Sulphur Black 1 and what are its basic properties?

Sulphur Black 1 is a sulphur dye widely used for dyeing cellulosic materials like cotton, hemp, and viscose.[1] It is a complex heterocyclic compound containing sulphur linkages.[2] In its oxidized form, it is a black powder that is insoluble in water and alcohol but soluble in a sodium sulfide solution.[1][3]

PropertyDescription
Appearance Black Powder[4]
Solubility Insoluble in water and ethanol; Soluble in sodium sulfide solution[1][3]
Primary Use Dyeing of cellulosic fibers[3]
Q2: Can Sulphur Black 1 be used to create electrically conductive coatings?

While Sulphur Black 1 is primarily known as a dye, its sulphur-containing structure suggests potential for electrical conductivity. However, on its own, its conductivity is generally low. To create effective conductive coatings, Sulphur Black 1 is typically incorporated into a composite material with other conductive fillers and a binder. The overall conductivity of the coating is influenced by the concentration of Sulphur Black 1, the presence of other electrolytes, and the temperature.[5]

Q3: What are common binders and solvents used in formulating these coatings?

The choice of binder and solvent is critical for the performance of the conductive coating. For carbon-based conductive coatings, which share similarities with potential Sulphur Black 1 formulations, common binders include:

  • Polyvinylbutyral (PVB) and Polyvinylpyrrolidone (PVP) : Often used in combination in conductive inks.[6]

  • Styrene Butadiene (SB) latex and Sodium Carboxymethyl Cellulose (CMC) : Environmentally friendly options used in water-based formulations.[7]

  • Polytetrafluoroethylene (PTFE) : A common binder, though it may require non-aqueous solvents like isopropyl alcohol.[7]

Glycol ether solvents are frequently used in conductive ink formulations.[6] The selection of the binder and solvent system will depend on the desired properties of the final coating, such as flexibility, adhesion, and environmental impact.

Section 2: Troubleshooting Guide

Issue 1: Low Conductivity of the Coating

Possible Causes:

  • Insufficient Conductive Filler: The concentration of Sulphur Black 1 and any additional conductive fillers (e.g., carbon black, carbon nanotubes) may be below the percolation threshold, which is the point at which a continuous conductive network is formed.[7]

  • Poor Dispersion of Components: Agglomeration of Sulphur Black 1 or other conductive particles can disrupt the conductive pathways within the coating.

  • Inappropriate Binder-to-Filler Ratio: An excessive amount of binder can encapsulate the conductive particles, preventing them from making contact with each other.

  • Residual Impurities: Impurities from the synthesis of Sulphur Black 1 or other components can negatively impact conductivity.

Solutions:

  • Increase Conductive Filler Concentration: Systematically increase the weight percentage of Sulphur Black 1 and/or other conductive fillers in the formulation.

  • Optimize Dispersion: Employ high-shear mixing or ultrasonication to ensure a homogeneous dispersion of all components in the solvent. The use of a suitable dispersant may also be necessary.

  • Adjust Binder-to-Filler Ratio: Experiment with different ratios to find the optimal balance between adhesion and conductivity.

  • Purify Sulphur Black 1: If possible, purify the Sulphur Black 1 to remove any residual salts or by-products.

Issue 2: Poor Adhesion of the Coating to the Substrate

Possible Causes:

  • Incompatible Binder: The chosen binder may not have good adhesion to the specific substrate being used.

  • Improper Surface Preparation: The substrate surface may be contaminated with oils, dust, or other residues that prevent proper adhesion.

  • Incorrect Curing/Drying Conditions: The coating may not have been dried or cured at the appropriate temperature or for a sufficient amount of time.

Solutions:

  • Select an Appropriate Binder: Choose a binder known for its good adhesion to the substrate material. For example, latex-based binders generally show good adhesion to paper substrates.[7]

  • Thoroughly Clean the Substrate: Ensure the substrate is clean and dry before applying the coating.

  • Optimize Curing/Drying Process: Follow the recommended curing or drying protocol for the specific binder used. This may involve heating the coated substrate in an oven at a specific temperature for a set duration.

Issue 3: "Bronzing" or Uneven Appearance of the Coating

Possible Causes:

This defect, often seen in dyeing applications, can also occur in coatings and may be indicative of formulation instability.[8]

  • Premature Oxidation: Exposure of the formulation to air for extended periods can cause premature oxidation of the Sulphur Black 1.[8]

  • High Concentration of Salts: An excess of salts in the formulation can lead to precipitation and an uneven surface finish.[8]

  • Insufficient Reducing Agent: If a reduced form of Sulphur Black 1 is used, an insufficient amount of reducing agent can lead to instability.[8]

Solutions:

  • Minimize Air Exposure: Prepare and apply the coating in a timely manner to minimize exposure to air.

  • Control Ionic Content: If possible, limit the concentration of salts in the formulation.

  • Ensure Complete Reduction: If using a reduced form of Sulphur Black 1, ensure that an adequate amount of a suitable reducing agent, such as sodium sulfide, is used.

Section 3: Experimental Protocols

Protocol 1: Preparation of a Water-Based Sulphur Black 1 Conductive Coating

This protocol is a hypothetical starting point based on formulations for other carbon-based conductive coatings.[7]

Materials:

  • Sulphur Black 1 powder

  • Carbon black (as a supplementary conductive filler)

  • Sodium Carboxymethyl Cellulose (CMC) (as a binder and dispersant)

  • Deionized water (as a solvent)

Procedure:

  • Binder Solution Preparation: Prepare a 1 wt% CMC solution by slowly adding CMC powder to deionized water while stirring until fully dissolved.

  • Dispersion of Conductive Fillers:

    • Add the desired amount of Sulphur Black 1 and carbon black to the CMC solution.

    • Subject the mixture to probe sonication for a sufficient time (e.g., 3 minutes at 70% amplitude) to achieve a homogeneous dispersion.

  • Coating Application:

    • Place the substrate on a flat surface.

    • Apply an excess of the conductive ink to one end of the substrate.

    • Use a Mayer rod of a specific size (e.g., N° 6) to draw down the ink at a constant rate, creating a uniform film.[9]

  • Drying: Allow the coated substrate to air-dry at room temperature.

Protocol 2: Measurement of Sheet Resistance

Equipment:

  • Four-point probe measurement setup[10]

  • Source Measurement Unit (SMU)[10]

Procedure:

  • Place the dried, coated substrate in the sample holder of the four-point probe setup.

  • Bring the four co-linear probes into contact with the surface of the conductive film.

  • Apply a constant current between the two outer probes using the SMU.

  • Measure the voltage drop between the two inner probes.

  • Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I) where V is the measured voltage and I is the applied current. Geometric correction factors may be necessary depending on the sample size and probe position.[10]

Section 4: Visualizations

Logical Workflow for Formulating and Testing Conductive Coatings

G cluster_formulation Formulation cluster_application Application cluster_characterization Characterization cluster_analysis Analysis & Optimization A Select Binder and Solvent B Determine Filler Ratios (Sulphur Black 1, Carbon Black) A->B C Mix and Disperse (e.g., Sonication) B->C D Prepare Substrate C->D E Apply Coating (e.g., Mayer Rod) D->E F Dry/Cure Coating E->F G Measure Sheet Resistance (Four-Point Probe) F->G H Assess Adhesion G->H I Analyze Data H->I J Troubleshoot Issues (Low Conductivity, Poor Adhesion) I->J K Optimize Formulation J->K K->B G cluster_formulation Formulation Parameters cluster_processing Processing Conditions cluster_properties Material Properties center Coating Conductivity A Filler Concentration A->center B Binder Type & Content B->center C Conductive Additives (e.g., Carbon Black) C->center D Dispersion Quality D->center E Drying/Curing Temperature & Time E->center F Intrinsic Conductivity of Sulphur Black 1 F->center G Particle Size & Shape G->center

References

Technical Support Center: Regeneration and Reuse of C.I. Sulphur Black 1 from Industrial Effluent

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regeneration and reuse of C.I. Sulphur Black 1 from industrial effluent.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in regenerating and reusing this compound?

A1: The main challenges include the recalcitrant nature of the dye, the high concentration of sulfides in the effluent, and the potential for the regenerated dye to have inconsistent quality.[1][2][3] Key issues are color removal, reduction of chemical oxygen demand (COD), and managing membrane fouling or electrode deactivation during treatment.[4][5][6] Additionally, the inherent structure of Sulphur Black 1 can lead to fabric degradation ("tendering") if not handled correctly during the dyeing process with the reused dye.[7]

Q2: What are the most common methods for regenerating this compound from effluent?

A2: Common methods include coagulation-flocculation, electrochemical reduction, membrane filtration (nanofiltration and reverse osmosis), and advanced oxidation processes (AOPs).[4][5][8][9][10] Biological treatments using fungi or bacteria are also being explored as an eco-friendly alternative.[11]

Q3: How can I assess the quality of the regenerated this compound?

A3: Quality assessment of the regenerated dye should focus on its physical and chemical properties.[12] Key parameters to test include color strength, solubility, and fastness properties (light, washing, and heat).[12] Comparing the dyeing performance of the regenerated dye against a virgin dye standard on a target fabric (e.g., cotton) is a crucial validation step.

Q4: What are the environmental concerns associated with Sulphur Black 1 effluent?

A4: The primary environmental concern is the high concentration of sulfides, which are toxic to aquatic life and can lead to the release of hazardous hydrogen sulfide gas.[2] The effluent is also characterized by high chemical oxygen demand (COD), turbidity, and intense color, all of which can negatively impact receiving water bodies.[3][13][14]

Troubleshooting Guides

Coagulation-Flocculation

Problem: Low color removal efficiency.

  • Possible Cause: Suboptimal pH.

    • Solution: Adjust the pH of the effluent. For many coagulation processes involving textile dyes, an acidic pH (around 5.0-6.0) is often more effective.[9][15] Conduct jar tests to determine the optimal pH for your specific effluent composition.

  • Possible Cause: Incorrect coagulant dosage.

    • Solution: Optimize the coagulant concentration through a series of jar tests. Both under-dosing and over-dosing can lead to poor floc formation and reduced color removal.

  • Possible Cause: Ineffective mixing.

    • Solution: Ensure rapid mixing immediately after coagulant addition to promote charge neutralization, followed by a period of slow, gentle mixing to encourage floc growth.[16]

Problem: Flocs are small and do not settle well.

  • Possible Cause: Insufficient flocculation time.

    • Solution: Increase the slow mixing period to allow for more particle collisions and the formation of larger, denser flocs.

  • Possible Cause: High mixing intensity during flocculation.

    • Solution: Reduce the speed of the slow mix. High shear can break up the flocs as they form.

Electrochemical Regeneration

Problem: Low regeneration efficiency or poor color depth of the reused dye.

  • Possible Cause: Incorrect current density.

    • Solution: Optimize the current density. A low current density may not be sufficient for complete reduction of the dye, while an excessively high current density can lead to the formation of by-products and reduce efficiency.[17]

  • Possible Cause: Electrode passivation.

    • Solution: The electrode surface can become fouled with deposited sulfur or other by-products, reducing its activity.[6] Consider periodic electrode cleaning or using electrode materials that are less prone to fouling.

  • Possible Cause: Inadequate redox potential.

    • Solution: Monitor the redox potential of the catholyte. A direct correlation exists between the redox potential and the color depth of the dyed fabric. For this compound, a redox potential of around -500mV or lower is generally required for effective reduction.[8]

Membrane Filtration

Problem: Rapid decline in permeate flux (membrane fouling).

  • Possible Cause: Presence of suspended solids and organic matter.

    • Solution: Implement a pre-treatment step before membrane filtration. Coagulation-flocculation or sand filtration can effectively remove larger particles and reduce the fouling load on the membranes.[15]

  • Possible Cause: Inappropriate membrane selection.

    • Solution: Select a membrane with appropriate pore size and surface properties for your specific effluent. Hydrophilic membranes are generally less prone to fouling by organic matter.

  • Possible Cause: Incorrect operating parameters.

    • Solution: Optimize transmembrane pressure and cross-flow velocity. Operating at lower pressures and higher cross-flow velocities can help to minimize the deposition of foulants on the membrane surface.

Problem: Poor rejection of the dye.

  • Possible Cause: Membrane pore size is too large.

    • Solution: For effective removal of dissolved dye molecules, nanofiltration (NF) or reverse osmosis (RO) membranes are typically required.[5][18]

  • Possible Cause: Membrane degradation.

    • Solution: Ensure that the effluent's chemical composition and pH are compatible with the membrane material to prevent degradation. Regular cleaning and maintenance are also crucial.

Data Presentation

Table 1: Coagulation-Flocculation Parameters for this compound Removal

ParameterOptimal RangeTypical Removal EfficiencyReference
pH5.0 - 8.0>95%[9]
Coagulant Dosage (Alum)100 - 500 mg/L90 - 98%
Coagulant Dosage (FeCl₃)50 - 300 mg/L92 - 99%[15]
Rapid Mix Time1 - 3 minutes-
Slow Mix Time15 - 30 minutes-

Table 2: Electrochemical Regeneration Parameters for this compound

ParameterValueOutcomeReference
Cell Current0.9 - 1.5 ADirect cathodic reduction[8]
Initial Redox Potential-250 mV-[8]
Final Redox Potential-533 mVSufficient for dyeing[8]
Current Density0.008 A/cm²Optimal for dye removal[17]

Experimental Protocols

Coagulation-Flocculation for this compound Removal

Objective: To remove this compound from an aqueous solution using a chemical coagulant.

Materials:

  • This compound effluent

  • Coagulant solution (e.g., 10 g/L Alum or FeCl₃)

  • Acid and base for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Jar testing apparatus

  • Beakers (1 L)

  • Pipettes

  • pH meter

  • Spectrophotometer

Procedure:

  • Sample Preparation: Fill six 1 L beakers with 500 mL of the this compound effluent.

  • pH Adjustment: Adjust the pH of the water in each beaker to a predetermined value (e.g., 5.0, 6.0, 7.0, 8.0, 9.0, 10.0) using HCl or NaOH while gently stirring.

  • Coagulant Addition: Place the beakers in the jar testing apparatus. While the paddles are rotating at a high speed (e.g., 100-120 rpm), add a specific volume of the coagulant stock solution to each beaker to achieve the desired dosage.

  • Rapid Mix: Continue the rapid mixing for 1-3 minutes to ensure uniform dispersion of the coagulant.

  • Slow Mix (Flocculation): Reduce the mixing speed to a slow stir (e.g., 20-40 rpm) and continue for 15-30 minutes to promote floc formation.

  • Sedimentation: Stop the mixing and allow the flocs to settle for 30 minutes.

  • Analysis: Carefully collect a supernatant sample from each beaker and measure the residual color using a spectrophotometer at the wavelength of maximum absorbance for this compound. Calculate the percentage of color removal.

Electrochemical Regeneration of this compound

Objective: To electrochemically reduce this compound in an effluent to its leuco form, making it suitable for reuse in dyeing.

Materials:

  • This compound effluent

  • Electrochemical cell with a cathode (e.g., stainless steel) and an anode

  • DC power supply

  • Redox potential meter

  • Magnetic stirrer

  • Supporting electrolyte (e.g., sodium sulfate)

Procedure:

  • Effluent Preparation: Place a known volume of the this compound effluent into the electrochemical cell. Add a supporting electrolyte to increase conductivity.

  • Cell Assembly: Immerse the cathode and anode in the solution. Ensure they do not touch.

  • Electrolysis: Apply a constant current between the electrodes using the DC power supply. The current density should be optimized for the specific setup.

  • Monitoring: Continuously stir the solution and monitor the redox potential of the catholyte.

  • Endpoint: Continue the electrolysis until the redox potential reaches a stable, negative value (e.g., below -500 mV), indicating the reduction of the dye to its leuco form.[8]

  • Reuse: The resulting catholyte containing the reduced leuco-Sulphur Black 1 can be directly used as a dyebath for cotton or other cellulosic fibers.

Membrane Filtration for Effluent Treatment

Objective: To separate this compound from the effluent using membrane filtration.

Materials:

  • This compound effluent (pre-treated if necessary)

  • Membrane filtration unit (e.g., nanofiltration or reverse osmosis)

  • Feed pump

  • Pressure gauges

  • Flow meters

  • Collection vessels for permeate and retentate

Procedure:

  • System Setup: Assemble the membrane filtration system according to the manufacturer's instructions.

  • Membrane Conditioning: Flush the system with deionized water to clean the membrane and establish a baseline flux.

  • Filtration: Pump the this compound effluent through the membrane module at a set transmembrane pressure and cross-flow velocity.

  • Data Collection: Collect the permeate (treated water) and retentate (concentrated dye solution). Measure the flow rates of both streams.

  • Analysis: Analyze the permeate for residual color to determine the rejection efficiency of the membrane. The retentate, containing the concentrated dye, can be further processed for reuse.

  • Cleaning: After the experiment, clean the membrane according to the manufacturer's protocol to remove any fouling.

Visualizations

Experimental_Workflow_Coagulation_Flocculation cluster_0 Effluent Preparation cluster_1 Coagulation & Flocculation cluster_2 Separation & Analysis A This compound Effluent B pH Adjustment A->B C Coagulant Addition B->C D Rapid Mix (1-3 min) C->D E Slow Mix (15-30 min) D->E F Sedimentation (30 min) E->F G Supernatant Analysis F->G H Sludge for Disposal/Recovery F->H

Caption: Workflow for Coagulation-Flocculation Treatment.

Experimental_Workflow_Electrochemical_Regeneration cluster_0 Preparation cluster_1 Electrochemical Reduction cluster_2 Reuse A Sulphur Black 1 Effluent B Add Supporting Electrolyte A->B C Apply DC Current B->C D Monitor Redox Potential C->D E Endpoint Reached (< -500 mV) D->E F Regenerated Leuco Dye Solution E->F G Direct Reuse in Dyeing F->G

Caption: Workflow for Electrochemical Regeneration and Reuse.

Logical_Relationship_Membrane_Fouling_Prevention A High Fouling Potential in Effluent (Suspended Solids, Organics) B Pre-treatment A->B C Coagulation-Flocculation B->C Option 1 D Sand Filtration B->D Option 2 E Membrane Filtration (NF/RO) C->E D->E F Reduced Membrane Fouling E->F G Increased Permeate Flux & Longevity F->G

Caption: Logic for Preventing Membrane Fouling.

References

Validation & Comparative

"performance comparison of Sulphur Black 1 and carbon black in conductive inks"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis for researchers and formulation scientists exploring alternative conductive materials.

The quest for cost-effective and high-performance conductive inks is a driving force in the advancement of printed electronics, sensors, and smart textiles. While carbon black has long been the industry standard for black conductive formulations, the exploration of alternative materials is crucial for innovation. This guide provides a detailed performance comparison of Sulphur Black 1, a synthetic dye, and various grades of carbon black when used as the conductive filler in ink formulations.

This comparison synthesizes available data on the electrical, rheological, and stability properties of these two materials. It is important to note that while extensive research exists on the use of carbon black in conductive inks, the application of Sulphur Black 1 in this context is a novel area with limited direct experimental data. Therefore, this guide combines established performance data for carbon black with a qualitative and theoretical assessment of Sulphur Black 1's potential, based on its known chemical and physical properties.

Executive Summary: Key Performance Metrics

A summary of the key performance characteristics of Sulphur Black 1 and carbon black in the context of conductive ink formulations is presented below.

Performance MetricSulphur Black 1Carbon Black
Electrical Conductivity Potentially conductive due to its complex, sulfur-containing aromatic structure. However, solid-state conductivity data in an ink matrix is not readily available.Established conductivity, with performance depending on the grade (e.g., particle size, structure, and surface area). Can achieve a wide range of conductivities suitable for various applications.
Dispersion & Stability As a dye, it is designed to be soluble or finely dispersible in specific media, which could be advantageous for ink formulation. Stability in common ink binders needs investigation.Well-understood dispersion characteristics. Various grades are available with different surface treatments to enhance stability in different solvent and binder systems.
Cost-Effectiveness Generally a low-cost material, which is a primary driver for its consideration as a carbon black alternative.Cost varies by grade, but many conductive grades are cost-effective for large-scale production.
Chemical Structure A complex polymeric structure with phenothiazine and thianthrene subunits containing sulfide, disulfide, and polysulfide linkages.[1]A form of paracrystalline carbon with a graphitic-like structure.[2]
Particle Size Typically supplied as a powder or in a pre-reduced liquid form. Particle size can be controlled during manufacturing.Available in a wide range of particle sizes and aggregate structures, which directly impacts conductivity and rheology.

In-Depth Analysis

Electrical Conductivity

Carbon Black: The electrical conductivity of carbon black-based inks is well-documented and highly tunable. The formation of a percolating network of carbon black particles within the insulating binder matrix is essential for charge transport. Key factors influencing conductivity include:

  • Particle Size and Structure: Smaller primary particle sizes and higher structure (the degree of branching and aggregation of particles) lead to the formation of conductive pathways at lower filler concentrations.[2]

  • Surface Area: A higher surface area can improve dispersion and interaction with the binder, but may also increase the binder amount required, potentially hindering particle-to-particle contact.

  • Loading Concentration: As the concentration of carbon black increases, the conductivity generally increases until a plateau is reached, where a continuous conductive network is formed.

Studies have shown that carbon black inks can achieve a wide range of sheet resistance values, making them suitable for applications from antistatic coatings to printed circuits.

Sulphur Black 1: The potential for Sulphur Black 1 to act as a conductive material stems from its highly conjugated aromatic structure and the presence of sulfur linkages.[1] These sulfur atoms, with their lone pairs of electrons, could potentially contribute to charge delocalization and transport.

While primarily used as a dye, some research has explored the electrical properties of sulfur-containing polymers. The conductivity of Sulphur Black 1 in an aqueous solution has been shown to increase with concentration, indicating the presence of mobile ions.[3] However, for a conductive ink, the critical factor is the solid-state conductivity of the dried film. The large, polymeric nature of Sulphur Black 1 could facilitate intermolecular charge hopping if the molecules can be packed closely enough in a solid film. Further experimental investigation is required to quantify the sheet resistance and bulk conductivity of ink formulations containing Sulphur Black 1.

Formulation and Rheology

Carbon Black: The formulation of carbon black conductive inks involves dispersing the carbon black particles in a binder system, which typically consists of a polymer resin dissolved in a solvent. The viscosity and printability of the ink are heavily influenced by the type and loading of carbon black. Higher structure carbon blacks tend to increase viscosity more significantly. The optimization of dispersants and binder-to-filler ratios is crucial to achieve the desired rheological properties for various printing techniques, such as screen printing, inkjet printing, and flexography.

Sulphur Black 1: As a dye, Sulphur Black 1 is designed for good dispersibility in aqueous or specific solvent systems.[4] This inherent property could simplify the ink formulation process, potentially requiring less aggressive dispersion methods compared to some grades of carbon black. Its solubility in certain solvents might even allow for the formulation of "solution-based" conductive inks, which could offer advantages in terms of film uniformity and low surface roughness. However, the compatibility of Sulphur Black 1 with common ink binders and its impact on the final ink rheology are areas that need thorough investigation.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments in the evaluation of conductive inks.

Ink Formulation and Printing

A standardized approach to ink formulation is crucial for a valid comparison.

  • Binder Selection: Choose a common binder system, for example, a thermoplastic acrylic resin dissolved in a suitable solvent like diethylene glycol monobutyl ether.

  • Filler Dispersion:

    • For carbon black, use a high-shear mixer or a three-roll mill to achieve a uniform dispersion of the powder in the binder solution.

    • For Sulphur Black 1, investigate its solubility and dispersibility in the chosen solvent and binder system. Sonication may be sufficient for dispersion.

  • Formulation Optimization: Prepare a series of inks with varying filler concentrations (e.g., 5%, 10%, 15%, 20% by weight) for both Sulphur Black 1 and a selected grade of conductive carbon black.

  • Printing: Deposit the formulated inks onto a standard substrate, such as PET film or glass, using a consistent method like screen printing or blade coating to ensure uniform film thickness.

  • Curing: Cure the printed films according to the binder's requirements, typically in an oven at a specified temperature and time to evaporate the solvent and solidify the ink.

Characterization of Electrical and Physical Properties
  • Sheet Resistance Measurement: Use a four-point probe method to accurately measure the sheet resistance (in Ω/sq) of the cured ink films. This is a standard technique that minimizes the influence of contact resistance.

  • Viscosity Measurement: Characterize the rheological properties of the liquid inks using a rotational viscometer or rheometer. This will provide information on the ink's flow behavior and suitability for different printing processes.

  • Film Thickness Measurement: Use a profilometer or a micrometer to measure the thickness of the cured ink films. This is essential for calculating the bulk resistivity of the material.

  • Adhesion Test: Perform a standard cross-hatch adhesion test (e.g., ASTM D3359) to evaluate the adhesion of the cured ink film to the substrate.

  • Morphological Analysis: Use Scanning Electron Microscopy (SEM) to visualize the microstructure of the dried ink films. This can provide insights into the dispersion of the conductive filler and the formation of the conductive network.

Visualizing the Process

To aid in understanding the experimental workflow and the conceptual comparison, the following diagrams are provided.

Experimental_Workflow cluster_formulation Ink Formulation cluster_deposition Ink Deposition cluster_characterization Characterization Binder Binder Selection Dispersion Dispersion Binder->Dispersion Filler Filler Selection (Sulphur Black 1 or Carbon Black) Filler->Dispersion Mixing Mixing & Homogenization Dispersion->Mixing Printing Printing (e.g., Screen Printing) Mixing->Printing Rheological Rheological Analysis Mixing->Rheological Curing Curing Printing->Curing Electrical Electrical Testing (Sheet Resistance) Curing->Electrical Physical Physical Testing (Adhesion, Thickness) Curing->Physical Morphological Morphological Analysis (SEM) Curing->Morphological

Caption: Experimental workflow for the preparation and characterization of conductive inks.

Performance_Comparison cluster_sb1 Sulphur Black 1 cluster_cb Carbon Black Title Performance Comparison SB1_Conductivity Conductivity (Potential) CB_Conductivity Conductivity (Established) SB1_Dispersion Good Dispersibility SB1_Cost Low Cost SB1_Research Limited Data CB_Dispersion Well-Understood CB_Cost Cost-Effective CB_Research Extensive Data

Caption: High-level comparison of Sulphur Black 1 and Carbon Black for conductive inks.

Conclusion and Future Outlook

Carbon black remains a proven and versatile material for conductive ink formulations, with a wealth of available data to guide development. Its performance can be tailored through the selection of appropriate grades to meet the demands of a wide array of applications.

Sulphur Black 1 presents an intriguing, low-cost alternative that warrants further investigation. Its inherent properties as a dye suggest potential advantages in terms of dispersion and formulation. However, the critical missing piece is a thorough experimental evaluation of its solid-state electrical properties within a cured ink film. Future research should focus on formulating Sulphur Black 1 into various binder systems and performing the rigorous electrical and physical characterization outlined in this guide. Such studies will be instrumental in determining if Sulphur Black 1 can indeed be a viable and competitive alternative to carbon black in the ever-evolving field of conductive inks.

References

C.I. Sulphur Black 1 vs. Aniline Black: A Comparative Guide for Electromagnetic Interference Shielding

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two conductive polymers for applications in electromagnetic interference (EMI) shielding reveals a stark contrast in available research and performance data. While Aniline Black, the conductive form of polyaniline, is a well-documented and highly effective material for attenuating electromagnetic waves, C.I. Sulphur Black 1 remains a largely unexplored candidate in this field. This guide provides a detailed comparison based on available scientific literature, highlighting the established performance of Aniline Black and the theoretical potential of this compound.

Introduction to EMI Shielding and Conductive Polymers

Electromagnetic interference (EMI) is the disruption of an electronic device's operation caused by an external electromagnetic field. With the proliferation of electronic devices in research, healthcare, and everyday life, effective EMI shielding materials are crucial. Conductive polymers have emerged as promising alternatives to traditional metal-based shields due to their light weight, corrosion resistance, and processability. Among these, intrinsically conductive polymers like polyaniline (the basis of Aniline Black) have garnered significant attention. This compound, a widely used sulphur dye, possesses a complex, sulfur-rich structure that suggests potential for electrical conductivity and, by extension, EMI shielding, though this application remains largely uninvestigated.

Aniline Black: A Proven Performer in EMI Shielding

Aniline Black, the electrically conductive emeraldine salt form of polyaniline, has been extensively studied for its EMI shielding capabilities. Its performance is often enhanced by creating composites with various filler materials.

Quantitative Performance Data for Aniline Black Composites

The EMI shielding effectiveness (SE) of a material is measured in decibels (dB) and is the sum of shielding due to reflection (SER) and absorption (SEA). A higher dB value indicates better shielding performance. The electrical conductivity of the material is a key factor influencing its shielding effectiveness.

Composite MaterialFillerFrequency RangeThickness (mm)Conductivity (S/cm)Total SE (dB)SEA (dB)SER (dB)
Polyaniline NanofiberNone8.2–18 GHz1-746212
Polyaniline Nanofiber-GraphiteGraphite8.2–18 GHz1-877116
Polyaniline/GrapheneGrapheneS- and X-bands~0.01-up to 57--
Polyaniline/TiO2/MoS2TiO2, MoS28.2–12.4 GHz>1.5-up to 50.86--
Polyaniline/PolystyreneNone101 GHz--4–58--

This table summarizes representative data from various studies. The exact values can vary significantly based on the specific synthesis methods, filler concentration, and processing techniques.

Experimental Protocols for Aniline Black EMI Shielding Evaluation

The evaluation of Aniline Black composites for EMI shielding typically involves the following steps:

  • Synthesis of Polyaniline: Aniline is chemically oxidized in an acidic medium using an oxidizing agent like ammonium persulfate to produce the emeraldine salt form of polyaniline (Aniline Black).

  • Composite Preparation: The synthesized polyaniline is then blended with a host polymer matrix (e.g., epoxy, polystyrene) and often a conductive filler (e.g., graphene, carbon nanotubes) to form a composite material. This can be achieved through methods like solution casting, in-situ polymerization, or melt blending.

  • Characterization: The morphology and structure of the composites are characterized using techniques such as Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD).

  • Conductivity Measurement: The electrical conductivity of the composite is typically measured using a four-probe method.

  • EMI Shielding Effectiveness Measurement: The EMI shielding effectiveness is measured using a vector network analyzer (VNA) over a specific frequency range. The sample is placed in a waveguide or coaxial transmission line, and the scattering parameters (S-parameters) are measured to determine the shielding effectiveness due to reflection and absorption. A common standard for this measurement is ASTM D4935.

EMI_Shielding_Workflow cluster_synthesis Material Preparation cluster_testing Performance Evaluation Aniline_Monomer Aniline Monomer Polymerization In-situ Polymerization Aniline_Monomer->Polymerization Oxidant Oxidizing Agent (e.g., APS) Oxidant->Polymerization PANI Polyaniline (Aniline Black) Polymerization->PANI Composite_Prep Composite Fabrication PANI->Composite_Prep Conductivity Conductivity Measurement (Four-Probe) Filler Conductive Filler (e.g., Graphene) Filler->Composite_Prep Matrix Polymer Matrix (e.g., Epoxy) Matrix->Composite_Prep Composite PANI Composite Composite_Prep->Composite Composite->Conductivity EMI_SE EMI Shielding Effectiveness (SE) Measurement Composite->EMI_SE VNA Vector Network Analyzer (VNA) VNA->EMI_SE Data_Analysis Data Analysis (SE_T, SE_A, SE_R) EMI_SE->Data_Analysis

Workflow for Aniline Black EMI Shielding Evaluation.

This compound: An Unexplored Potential for EMI Shielding

This compound is a large, complex molecule produced by the sulfurization of 2,4-dinitrophenol. Its structure is not a simple, well-defined monomer repeat unit like polyaniline, but rather a complex mixture of polymeric species containing disulfide and polysulfide linkages.

Lack of Experimental Data

Despite a thorough review of scientific and patent literature, no experimental data was found on the solid-state electrical conductivity or electromagnetic interference shielding effectiveness of this compound. The existing research is predominantly focused on its application as a textile dye. While there are mentions of the electrical conductivity of Sulphur Black solutions, this is due to ionic conductivity and is not indicative of the electronic conductivity required for EMI shielding in solid materials.

Theoretical Potential for EMI Shielding

The chemical structure of this compound suggests a theoretical potential for EMI shielding applications:

  • Presence of Sulfur: Sulfur atoms, with their multiple valence states and ability to form catenated structures (chains of sulfur atoms), can contribute to charge transport pathways.

  • Extended Conjugation: The molecule is expected to have extensive aromatic and heterocyclic ring systems, which could provide a degree of π-electron delocalization, a prerequisite for electrical conductivity in organic materials.

  • Polymeric Nature: As a polymeric material, it could potentially form conductive networks when dispersed in a matrix, similar to other conductive polymers.

However, without experimental validation, these remain theoretical considerations. The actual conductivity and EMI shielding performance will depend on factors such as the degree of conjugation, the nature of the sulfur linkages, intermolecular interactions, and the material's morphology in the solid state.

Comparison_Overview cluster_aniline Aniline Black (Polyaniline) cluster_sulphur This compound Aniline_Data Extensive Experimental Data Available: - High Electrical Conductivity - Excellent EMI Shielding Effectiveness (up to 87 dB) - Well-defined Synthesis Protocols - Numerous Composite Studies Sulphur_Data No Experimental Data for EMI Shielding: - Primarily used as a textile dye - Solid-state electrical properties are unknown - Theoretical potential based on chemical structure - Requires further investigation

Research Status of Aniline Black vs. This compound for EMI Shielding.

Conclusion

In the realm of electromagnetic interference shielding, Aniline Black stands as a well-established and highly effective conductive polymer. A substantial body of research provides a strong foundation for its application, with clear protocols for synthesis and performance evaluation. In stark contrast, this compound remains an enigma. While its chemical structure hints at a potential for electrical conductivity and EMI shielding, the complete absence of experimental data makes any direct comparison with Aniline Black speculative.

For researchers and professionals in drug development and other scientific fields requiring reliable EMI shielding, Aniline Black and its composites are the current materials of choice with predictable and tunable properties. The potential of this compound represents an untapped area of materials science. Future research into the solid-state electrical properties of this widely available and inexpensive dye could potentially unlock a new class of EMI shielding materials. However, until such studies are conducted, its utility in this application remains purely theoretical.

A Comparative Analysis of Reducing Agents for Sulphur Black 1: Performance, Environmental Impact, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the selection of reducing agents for the dyeing of Sulphur Black 1, offering a comparative analysis of performance metrics, environmental considerations, and detailed experimental methodologies.

The dyeing of cellulosic fibers with Sulphur Black 1, a cornerstone in the textile industry for achieving deep, cost-effective black shades, is critically dependent on the efficacy of the reducing agent employed. The traditional use of sodium sulfide, while effective, is increasingly scrutinized due to significant environmental and safety concerns. This has spurred research into alternative reducing agents that offer a more sustainable profile without compromising dyeing quality. This guide provides an objective comparison of various reducing agents for Sulphur Black 1, supported by experimental data on their performance, detailed application protocols, and an evaluation of their environmental footprint.

Performance Comparison of Reducing Agents

The selection of an appropriate reducing agent directly impacts the quality and fastness of the dyeing, as well as the overall process efficiency. The following table summarizes the quantitative performance of commonly used and alternative reducing agents for Sulphur Black 1.

Reducing AgentTypical ConcentrationColor Strength (K/S)Wash Fastness (1-5)Rub Fastness (1-5)Light Fastness (1-8)Effluent Characteristics
Sodium Sulfide 3 g/L for 1g of dye18.52 (for 4 g/L)1-2GoodGoodHigh sulfide content, high COD & BOD
Glucose 0.5 - 5 g/L[1]18.81 (for 5 g/L)2GoodGoodBiodegradable, lower COD & BOD
Fructose 2-5 times the dye weightComparable to glucoseComparable to glucoseGoodGoodBiodegradable, lower COD & BOD
Invert Sugar 3-5 times the dye weightCloser to sodium sulfideComparable to glucoseGoodGoodBiodegradable, lower COD & BOD
Molasses 2-5 times the dye weightLower than sugarsComparable to glucoseGoodGoodBiodegradable, lower COD & BOD
Sodium Dithionite 5 g/L[2]Higher than glucose & Na2SBetter than glucose & Na2SGoodGoodUnstable, contributes to sulfates in effluent
Sodium Borohydride 0.47 g/L (with 0.65 g/L NaOH)HighGoodGoodGoodLower COD
Hydrazine Sulphate Not specifiedComparable to Na2SGoodGoodGoodToxic and hazardous

Note: The performance data is compiled from various studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are representative experimental protocols for the application of different reducing agents in the dyeing of cotton with Sulphur Black 1.

Conventional Dyeing with Sodium Sulfide

Reduction of Dye:

  • Prepare a paste of 1 gram of Sulphur Black 1 dye with 3 grams of sodium sulfide and 5 ml of a 10% soda ash solution.

  • Boil the mixture for 1 minute.

  • Dilute the mixture to 100 ml with hot water and filter to remove any unreduced dye particles.

Dyeing Procedure:

  • Prepare a dye bath with the required amount of the reduced dye solution at a material-to-liquor ratio of 1:50.

  • Introduce the wetted cotton material into the dye bath at room temperature.

  • Gradually raise the temperature to a boil and continue dyeing for 30 minutes.

  • Add 10% (on weight of fabric) of Glauber's salt for exhaustion and continue dyeing for another 30 minutes.

  • After dyeing, squeeze the material, rinse with water, and allow it to oxidize in the air.

  • Finally, wash the dyed material and dry.

Eco-Friendly Dyeing with Glucose

Reduction of Dye:

  • Dissolve the required amount of Sulphur Black 1 dye and glucose (e.g., 5 g/L) in water.[2]

  • Adjust the pH to an alkaline level (e.g., 10.5 with soda ash or 12.5 with caustic soda).

  • Heat the solution to 70°C for 20-25 minutes to ensure complete reduction.

  • Filter the solution to remove any undissolved particles.

Dyeing Procedure:

  • Follow the same dyeing procedure as outlined for sodium sulfide, maintaining the material-to-liquor ratio and dyeing temperature.

Dyeing with Sodium Dithionite

Reduction and Dyeing:

  • Prepare a dye bath containing Sulphur Black 1, sodium dithionite (e.g., 5 g/L), and an alkali (e.g., caustic soda).[2]

  • The dyeing process is typically carried out at an elevated temperature (e.g., 70-80°C).

  • The subsequent steps of rinsing, oxidation, and washing are similar to the conventional method.

Note: The specific concentrations and conditions for other reducing agents like sodium borohydride and hydrazine sulphate can be found in specialized literature, but a generalized approach involves the reduction of the dye in an alkaline medium followed by a similar dyeing cycle.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a comparative study of reducing agents for Sulphur Black 1.

G cluster_0 Preparation Stage cluster_1 Reduction Stage cluster_2 Dyeing & Post-treatment Stage cluster_3 Analysis Stage Dye_Preparation Sulphur Black 1 Dye Reduction Reduction of Sulphur Black 1 (Alkaline Medium, Controlled Temperature) Dye_Preparation->Reduction Fabric_Preparation Scoured & Bleached Cotton Fabric Dyeing Exhaust Dyeing of Cotton Fabric Fabric_Preparation->Dyeing Reducing_Agents Selection of Reducing Agents (Sodium Sulfide, Glucose, etc.) Reducing_Agents->Reduction Reduction->Dyeing Rinsing_Oxidation Rinsing & Oxidation (Airing/Chemical) Dyeing->Rinsing_Oxidation Effluent_Analysis Effluent Analysis (COD, BOD, Sulfide Content) Dyeing->Effluent_Analysis Soaping_Washing Soaping & Final Washing Rinsing_Oxidation->Soaping_Washing Performance_Analysis Performance Analysis (K/S, Fastness Tests) Soaping_Washing->Performance_Analysis

Caption: Experimental workflow for the comparative study of reducing agents.

Signaling Pathways and Reduction Mechanisms

The reduction of Sulphur Black 1 involves the cleavage of disulfide (-S-S-) bonds within the complex polymeric dye molecule to form water-soluble leuco-mercaptan (-S-Na+) groups. This process is essential for the dye to penetrate and affix to the cellulosic fibers.

G Sulphur_Black_1 Sulphur Black 1 (Insoluble Pigment, R-S-S-R) Leuco_Form Leuco Sulphur Dye (Soluble, R-S-Na) Sulphur_Black_1->Leuco_Form Reduction Reducing_Agent Reducing Agent (e.g., Na2S, Glucose) Reducing_Agent->Leuco_Form Final_Dye Fixed Sulphur Black 1 (Insoluble Pigment on Fiber) Leuco_Form->Final_Dye Oxidation Oxidation Oxidation (Air/Chemical) Oxidation->Final_Dye

Caption: General reduction-oxidation pathway for Sulphur Black 1.

While the exact stoichiometry is complex and varies, the general principle remains the same for all reducing agents. For instance, with sodium sulfide, the sulfide ions act as the reducing species. With glucose, under alkaline conditions, the aldehyde group is oxidized, providing the electrons for the reduction of the dye.

Conclusion

The choice of a reducing agent for Sulphur Black 1 represents a critical decision that balances dyeing performance, cost, and environmental responsibility. While sodium sulfide remains a potent and economical option, its environmental drawbacks are significant. Reducing sugars, particularly glucose and invert sugar, have emerged as viable, eco-friendly alternatives, offering comparable color strength and fastness properties with the added benefit of being biodegradable.[1][3] Sodium dithionite provides excellent color yield and wash fastness but is unstable and contributes to sulfate in the effluent.[2] Sodium borohydride also shows promise with high color yield and lower effluent COD. The selection of the optimal reducing agent will ultimately depend on the specific requirements of the application, including desired shade depth, fastness properties, and the environmental standards of the production facility. This guide provides the foundational data and methodologies to support an informed decision-making process for researchers and professionals in the field.

References

A Comparative Guide to Validating the Antioxidant Capacity of Sulphur Black 1 in Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Background: The Antioxidant Potential of Sulphur Black 1

Sulphur Black 1 is a complex oligomeric dye produced by the vulcanization of 2,4-dinitrophenol with sodium polysulfide.[1][2] Its structure, rich in aromatic rings and sulfur linkages (sulfides and disulfides), suggests a potential for antioxidant activity.

The antioxidant mechanisms of sulfur-containing organic compounds are well-documented.[3][4][5] Key pathways include:

  • Radical Scavenging: Compounds with S-H bonds can act as excellent radical scavengers because the resulting sulfur-centered radicals are more stable than many oxygen-centered radicals.[4]

  • Oxidation: Sulfide and disulfide bonds can be readily oxidized, a process that can neutralize reactive oxygen species (ROS).[4] This sacrificial oxidation can protect the surrounding composite matrix from degradation.

  • Metal Ion Chelation: Some sulfur compounds can bind to metal ions that catalyze oxidative processes, effectively deactivating them.[4]

Given its chemical nature, Sulphur Black 1 could theoretically contribute to the oxidative stability of a composite by interrupting free-radical chain reactions that lead to material degradation.

Potential Antioxidant Mechanism of Sulphur Black 1

cluster_OxidativeStress Oxidative Stress cluster_Composite Polymer Composite cluster_Antioxidant Antioxidant Action ROS Reactive Oxygen Species (ROS) Polymer Polymer Matrix ROS->Polymer attacks SB1 Sulphur Black 1 (Sulfur Moieties) ROS->SB1 is scavenged by Degradation Degradation (e.g., chain scission) Polymer->Degradation leads to SB1->Polymer protects

Caption: Proposed radical scavenging mechanism of Sulphur Black 1.

Comparative Framework: Sulphur Black 1 vs. Standard Antioxidants

To validate its efficacy, Sulphur Black 1 should be compared against well-established primary and secondary antioxidants commonly used in polymers.[6][7][8]

  • Primary Antioxidants (Radical Scavengers): These compounds, typically sterically hindered phenols (e.g., Irganox 1010), donate a hydrogen atom to neutralize free radicals.[8]

  • Secondary Antioxidants (Peroxide Decomposers): These include phosphites (e.g., Irgafos 168) and thioesters, which break down hydroperoxides into stable, non-radical products.[8]

The following table outlines a hypothetical comparison. Experimental data would be populated by performing the assays described in Section 4.

Antioxidant SystemTypeProposed Loading (% w/w)Antioxidant Capacity (IC50 µg/mL) - DPPH AssayAntioxidant Capacity (TEAC) - ABTS Assay
Control (Composite without antioxidant)N/A0%To be determinedTo be determined
Sulphur Black 1 in Composite Primary (theorized) 0.5%, 1.0%, 2.0% To be determined To be determined
Hindered Phenol (e.g., Irganox 1010) in CompositePrimary0.5%, 1.0%, 2.0%To be determinedTo be determined
Phosphite (e.g., Irgafos 168) in CompositeSecondary0.5%, 1.0%, 2.0%To be determinedTo be determined
Synergistic Blend (Phenol + Phosphite)Primary + Secondary0.5%, 1.0%, 2.0%To be determinedTo be determined

Experimental Workflow for Validation

The process for validating the antioxidant capacity involves preparing the composite, extracting any soluble antioxidant components, and then analyzing the extracts using standardized assays.

G start Start: Composite Sample (with/without Sulphur Black 1) extraction Solvent Extraction (e.g., Ethanol/Methanol) start->extraction filtration Filtration / Centrifugation extraction->filtration extract Obtain Supernatant (Antioxidant Extract) filtration->extract assay_prep Prepare Serial Dilutions extract->assay_prep assays Perform Antioxidant Assays (DPPH and ABTS) assay_prep->assays data_analysis Data Analysis (Calculate IC50 / TEAC) assays->data_analysis conclusion Conclusion: Compare Antioxidant Capacity data_analysis->conclusion

Caption: General workflow for testing antioxidant capacity.

Detailed Experimental Protocols

To ensure reproducibility, standardized protocols for the DPPH and ABTS assays should be followed. These methods are widely accepted for determining the radical scavenging ability of compounds.[9][10]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[11] The reduction of the deep purple DPPH to a pale yellow hydrazine is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH stock solution by dissolving 4 mg of DPPH in 100 mL of a suitable solvent (e.g., methanol or ethanol).[11] Store this solution in the dark.

    • Prepare a positive control, such as Ascorbic Acid or Trolox, at various known concentrations.

  • Sample Preparation:

    • Prepare extracts from the composite materials containing Sulphur Black 1 and other benchmark antioxidants.

    • Create a series of dilutions for each extract.

  • Reaction and Measurement:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard to a well.

    • Add 200 µL of the DPPH working solution to each well and mix thoroughly.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.[9]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity (% RSA) is calculated using the formula: % RSA = [ (Abs_control - Abs_sample) / Abs_control ] * 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting % RSA against the extract concentration. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore.[12]

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[12]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.[13]

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 (±0.02) at 734 nm.

  • Sample Preparation:

    • Prepare extracts and a series of dilutions as described for the DPPH assay.

    • Use Trolox as the standard to create a calibration curve.

  • Reaction and Measurement:

    • Add a small volume of the sample or Trolox standard to the diluted ABTS•+ solution (e.g., 10 µL of sample to 200 µL of ABTS•+ solution).

    • Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.

    • Measure the decrease in absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage inhibition of absorbance for each sample and standard.

    • Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.

    • The antioxidant capacity of the sample is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), determined from the standard curve. A higher TEAC value signifies greater antioxidant capacity.

Conclusion and Future Directions

By systematically applying the protocols outlined in this guide, researchers can generate robust, quantitative data to validate the antioxidant capacity of Sulphur Black 1 in composite materials. This data will allow for an objective comparison with standard industry antioxidants, clarifying its potential role in enhancing the durability and lifespan of polymers. Further studies could investigate the long-term aging performance of composites containing Sulphur Black 1 under thermal and UV stress to correlate in-vitro antioxidant assays with real-world material stability.

References

"assessing the biocompatibility of Sulphur Black 1 nanoparticles for cellular imaging"

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of cellular imaging, the quest for brighter, more stable, and biocompatible fluorescent probes is perpetual. While the initial query centered on "Sulphur Black 1 nanoparticles," extensive research reveals that Sulphur Black 1 is a conventional dye primarily used in the textile industry, with limited documented application as a fluorescent nanoparticle for cellular imaging.[1][2] This guide, therefore, pivots to a more scientifically pertinent and researched alternative: Sulfur Quantum Dots (SQDs) . These emerging metal-free quantum dots offer a promising avenue for cellular imaging, boasting unique optical properties and favorable biocompatibility.[3][4]

This guide provides a comprehensive comparison of SQDs with other prevalent fluorescent nanoparticles—conventional Quantum Dots (QDs), Carbon Dots (CDs), and traditional Organic Dyes. We will delve into their comparative performance, supported by experimental data, and provide detailed protocols for key biocompatibility assays.

Performance Comparison of Fluorescent Nanoparticles

The ideal fluorescent nanoparticle for cellular imaging should exhibit high quantum yield, exceptional photostability, and minimal cytotoxicity. The following tables summarize the quantitative comparison of SQDs against other common alternatives.

Table 1: Comparison of Optical Properties

Nanoparticle TypeTypical Quantum Yield (%)PhotostabilityEmission Wavelength Range (nm)
Sulfur Quantum Dots (SQDs) 2 - 87.8[1][5]Moderate to High[4]400 - 600[4]
Conventional Quantum Dots (QDs) 30 - 85[6]High[7][8]450 - 1800+[6]
Carbon Dots (CDs) 5 - 80[9]High400 - 700
Organic Dyes 5 - 95Low to Moderate[7]400 - 800

Table 2: Comparison of Biocompatibility

Nanoparticle TypeTypical CytotoxicityIn Vivo Toxicity Concerns
Sulfur Quantum Dots (SQDs) Low[3][10]Minimal data available, expected to be low
Conventional Quantum Dots (QDs) Varies (heavy metal dependent)[11][12][13]Heavy metal leaching, long-term accumulation[14]
Carbon Dots (CDs) Generally LowGenerally considered safe, but long-term studies are ongoing
Organic Dyes Varies widelyPotential for off-target toxicity and rapid clearance

Experimental Protocols

Accurate assessment of biocompatibility is crucial for the validation of any new nanoparticle for cellular imaging. Here, we provide detailed methodologies for two standard cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Nanoparticle Treatment: Prepare serial dilutions of the nanoparticle suspension in a complete cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle suspensions at different concentrations. Include a control group with untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group (untreated cells).

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[16] The released LDH can be quantified by a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the extent of cell damage.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Collection of Supernatant: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase/tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer). It is important to perform controls to check for interference of the nanoparticles with the assay components.[17][18]

Visualizing Cellular Interactions and Workflows

To better understand the processes involved in assessing nanoparticle biocompatibility and their interaction with cells, the following diagrams have been generated using Graphviz.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_synthesis Nanoparticle Preparation cluster_invitro In Vitro Assessment cluster_analysis Data Analysis & Conclusion NP_Synthesis Nanoparticle Synthesis (e.g., SQDs, QDs, CDs) Characterization Physicochemical Characterization (Size, Charge, Morphology) NP_Synthesis->Characterization Treatment Nanoparticle Treatment (Dose-response) Characterization->Treatment Cell_Culture Cell Culture (e.g., HeLa, HEK293) Cell_Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Imaging Cellular Imaging (Uptake & Localization) Treatment->Imaging Data_Analysis Quantitative Analysis (IC50, % Viability) MTT->Data_Analysis LDH->Data_Analysis Imaging->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison Conclusion Biocompatibility Assessment Comparison->Conclusion

Caption: Experimental workflow for assessing nanoparticle biocompatibility.

Cellular_Uptake_Pathways cluster_endocytosis Endocytic Pathways cluster_trafficking Intracellular Trafficking cluster_signaling Potential Signaling Consequences NP Fluorescent Nanoparticles (e.g., SQDs) Clathrin Clathrin-mediated Endocytosis NP->Clathrin Caveolae Caveolae-mediated Endocytosis NP->Caveolae Macropinocytosis Macropinocytosis NP->Macropinocytosis Early_Endosome Early Endosome Clathrin->Early_Endosome Caveolae->Early_Endosome Macropinocytosis->Early_Endosome Late_Endosome Late Endosome Early_Endosome->Late_Endosome Lysosome Lysosome Late_Endosome->Lysosome Cytosol Cytosolic Release (Endosomal Escape) Late_Endosome->Cytosol Escape ROS Reactive Oxygen Species (ROS) Generation Lysosome->ROS Cytosol->ROS Inflammation Inflammatory Response ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis

Caption: General cellular uptake and potential signaling pathways of nanoparticles.

Conclusion

The landscape of fluorescent nanoparticles for cellular imaging is rich and varied. While the initially proposed "Sulphur Black 1 nanoparticles" do not appear to be a viable option based on current scientific literature, sulfur-based quantum dots (SQDs) have emerged as a highly promising alternative. Their low cytotoxicity, coupled with tunable fluorescence and good photostability, positions them as strong contenders against established materials like conventional QDs and CDs. For researchers and drug development professionals, the choice of a fluorescent probe will ultimately depend on the specific requirements of their application, balancing the need for brightness and stability with the paramount importance of biocompatibility. This guide provides a foundational comparison to aid in that critical decision-making process.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Quantifying Sulphur Black 1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Sulphur Black 1, a widely used sulphur dye in the textile and other industries, is crucial for quality control, formulation development, and environmental monitoring. Due to its complex and variable chemical structure, which is a mixture of polymeric polysulphide-containing compounds, robust and validated analytical methods are imperative. This guide provides an objective comparison of two common analytical techniques for the quantification of Sulphur Black 1: High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis) and UV-Vis Spectrophotometry . The information presented herein is based on established analytical principles for dye chemistry and serves as a framework for developing and cross-validating methods for this specific analyte.

Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for selectivity, sensitivity, and sample throughput. While both HPLC-UV/Vis and UV-Vis Spectrophotometry can be employed for the quantification of Sulphur Black 1, they offer distinct advantages and limitations.

Data Presentation: Performance Characteristics

The following table summarizes the expected performance characteristics of HPLC-UV/Vis and UV-Vis Spectrophotometry for the quantification of Sulphur Black 1. This data is illustrative and serves as a benchmark for method development and validation.

ParameterHPLC-UV/VisUV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Selectivity HighLow to Moderate
Throughput LowerHigher
Cost & Complexity HigherLower

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are intended as a starting point for method development and require optimization and validation for the specific sample matrix.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/Vis)

High-Performance Liquid Chromatography is a powerful technique that separates components in a mixture based on their differential interactions with a stationary and mobile phase, allowing for high selectivity and sensitivity.

1. Instrumentation and Materials:

  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector.

  • Reverse-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Sulphur Black 1 reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid or other suitable mobile phase modifier.

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% (v/v) Formic acid in water.

  • Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sulphur Black 1 reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of water and methanol, potentially with a small amount of sodium sulfide to aid dissolution, followed by neutralization).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition to cover the desired concentration range.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: Determined by measuring the UV-Vis spectrum of a Sulphur Black 1 standard (a maximum absorption wavelength, λmax, is often observed around 580-620 nm).

  • Gradient Elution: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column. This gradient will need to be optimized.

4. Method Validation Parameters:

  • Specificity: Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of Sulphur Black 1.

  • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of Sulphur Black 1 into a blank sample matrix at different concentration levels.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a standard at different concentrations.

  • LOD and LOQ: Estimate from the standard deviation of the response and the slope of the calibration curve.

Method 2: UV-Vis Spectrophotometry

UV-Vis Spectrophotometry is a simpler, faster, and more cost-effective method that measures the absorbance of light by the analyte at a specific wavelength. Its main limitation is the potential for interference from other absorbing species in the sample.

1. Instrumentation and Materials:

  • UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

  • Sulphur Black 1 reference standard.

  • Spectroscopic grade solvent (e.g., water, or a suitable buffer).

2. Preparation of Solutions:

  • Solvent: A solvent that completely dissolves Sulphur Black 1 and is transparent in the wavelength range of interest. A small amount of sodium sulfide solution may be needed for initial dissolution of the leuco form, followed by oxidation to the colored form.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Sulphur Black 1 reference standard and dissolve it in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations within the linear range of the spectrophotometer.

3. Measurement Procedure:

  • Wavelength Scan: Scan a solution of Sulphur Black 1 from 400 to 800 nm to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Set the spectrophotometer to the determined λmax. Use the solvent as a blank to zero the instrument. Measure the absorbance of each calibration standard. Plot a graph of absorbance versus concentration.

4. Method Validation Parameters:

  • Specificity: Analyze a blank sample matrix to check for any background absorbance at the λmax.

  • Linearity: Perform a linear regression on the calibration curve data and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a known amount of Sulphur Black 1 into a sample matrix.

  • Precision: Analyze multiple replicates of a standard solution to determine repeatability.

  • LOD and LOQ: Can be estimated from the calibration curve parameters.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the described analytical methods.

CrossValidationWorkflow start Define Analytical Requirements method_dev Method Development & Optimization start->method_dev hplc_dev HPLC-UV/Vis Method method_dev->hplc_dev uvvis_dev UV-Vis Spec Method method_dev->uvvis_dev validation Individual Method Validation hplc_dev->validation uvvis_dev->validation hplc_val Validate HPLC-UV/Vis (Linearity, Accuracy, Precision, LOD/LOQ) validation->hplc_val uvvis_val Validate UV-Vis Spec (Linearity, Accuracy, Precision, LOD/LOQ) validation->uvvis_val cross_val Cross-Validation hplc_val->cross_val uvvis_val->cross_val sample_analysis Analyze Identical Samples with Both Methods cross_val->sample_analysis data_comp Compare Quantitative Results (e.g., Bland-Altman plot, t-test) sample_analysis->data_comp conclusion Select Appropriate Method for Routine Use data_comp->conclusion

"comparative analysis of Sulphur Black 1 and graphene oxide for heavy metal adsorption"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Graphene Oxide and Sulfur-Functionalized Adsorbents for Heavy Metal Remediation

The escalating issue of heavy metal contamination in aqueous environments necessitates the development of efficient and robust adsorbent materials. Among the plethora of materials investigated, graphene oxide (GO) and sulfur-functionalized adsorbents have emerged as promising candidates due to their high adsorption capacities and unique surface chemistries. This guide provides a comprehensive comparative analysis of their performance in heavy metal adsorption, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Comparison: Graphene Oxide vs. Sulfur-Functionalized Adsorbents

Graphene oxide, a two-dimensional material rich in oxygen-containing functional groups (e.g., carboxyl, hydroxyl, and epoxy groups), exhibits a high affinity for a wide range of heavy metal ions.[1][2] These functional groups act as active sites for metal ion binding through mechanisms such as electrostatic attraction, ion exchange, and surface complexation.[3]

On the other hand, sulfur-functionalized adsorbents, which include materials like thiol-functionalized polymers, sulfur-doped carbons, and sulfur-impregnated activated carbons, leverage the strong affinity between sulfur and heavy metals, as described by the Hard and Soft Acids and Bases (HSAB) theory.[4] Soft acids (e.g., Hg²⁺, Pb²⁺, Cd²⁺) preferentially bind to soft bases like sulfur-containing ligands.[4]

The choice between these two classes of adsorbents often depends on the specific heavy metal contaminant, the chemical matrix of the wastewater, and the desired process conditions.

Quantitative Adsorption Data

The following tables summarize the reported maximum adsorption capacities (q_max) of graphene oxide and various sulfur-functionalized adsorbents for several common heavy metal pollutants.

Table 1: Maximum Adsorption Capacities of Graphene Oxide for Various Heavy Metals

Heavy Metal IonAdsorbentq_max (mg/g)Reference
Pb(II)Graphene Oxide64.94 - 842[5][6]
Cu(II)Graphene Oxide0.31 mmol/g[1]
Cd(II)Graphene Oxide23.9 - 210[7][8]
Hg(II)Graphene Oxide213.5 - 476.19[9]
As(III)Graphene Oxide450.95[9]
Cr(VI)Graphene Oxide/SiO₂92.28% removal[10]

Table 2: Maximum Adsorption Capacities of Sulfur-Functionalized Adsorbents for Various Heavy Metals

Heavy Metal IonAdsorbentq_max (mg/g)Reference
Pb(II)Thiol-functionalized polynorbornene53.7[5]
Pb(II)Thiol-functionalized magnesium phyllosilicate365[7]
Pb(II)Magnesium-modified high-sulfur hydrochar70.41[11]
Cd(II)Thiol-functionalized polynorbornene43.8[5]
Cd(II)Thiol-functionalized magnesium phyllosilicate210[7]
Cd(II)Magnesium-modified high-sulfur hydrochar25.12[11]
Hg(II)Thiol-functionalized magnetic mesoporous silica260[12]
Hg(II)Thiol-functionalized magnesium phyllosilicate603[7]
Ni(II)Thiol-functionalized polynorbornene29.1[5]
Cr(III)Sulfur-Doped Binary Layered Metal Oxides on Activated Carbon78.74[13]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of adsorbent performance. Below are representative methodologies for the synthesis of the adsorbents and the execution of heavy metal adsorption experiments.

Synthesis of Graphene Oxide

Graphene oxide is typically synthesized from natural graphite powder using a modified Hummers' method.[5]

Protocol:

  • Add graphite powder to a concentrated acid mixture (e.g., H₂SO₄ and H₃PO₄).

  • Slowly add an oxidizing agent (e.g., KMnO₄) to the mixture while keeping the temperature low (e.g., in an ice bath).

  • The mixture is then stirred for a specified duration, often at an elevated temperature (e.g., 50°C for 12 hours).

  • The reaction is quenched by adding deionized water and a small amount of hydrogen peroxide (H₂O₂), resulting in a color change to bright yellow.

  • The resulting graphene oxide is then washed repeatedly with HCl and deionized water via centrifugation until the pH of the supernatant is neutral.

  • The final product is dried to obtain graphene oxide powder.

Synthesis of Sulfur-Functionalized Adsorbents (Example: Sulfur-Impregnated Carbon)

Sulfur can be incorporated into carbonaceous materials through various methods, including impregnation.

Protocol:

  • Select a carbon-based raw material (e.g., coal, activated carbon).[14]

  • Mix the raw material with a sulfur source, such as potassium sulfide (K₂S) powder.[14]

  • Heat the mixture in an inert atmosphere (e.g., nitrogen) at a high temperature (e.g., 800°C) for a defined period (e.g., 30 minutes).[14]

  • After cooling, the resulting sulfur-impregnated adsorbent is washed and dried.

Batch Adsorption Experiments

Batch adsorption studies are commonly performed to evaluate the adsorption capacity of the materials.

Protocol:

  • Prepare stock solutions of the target heavy metal ions (e.g., Pb(NO₃)₂, CdCl₂) of a known concentration.

  • A specific mass of the adsorbent (e.g., 0.01 g) is added to a fixed volume of the heavy metal solution (e.g., 50 mL) with a known initial concentration.

  • The pH of the solution is adjusted to the desired value using dilute acid or base.

  • The mixture is agitated (e.g., using a shaker) for a predetermined contact time at a constant temperature to reach equilibrium.

  • After equilibration, the solid adsorbent is separated from the solution by filtration or centrifugation.

  • The final concentration of the heavy metal ions in the supernatant is determined using an appropriate analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • The amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (q_e, in mg/g) is calculated using the following equation: q_e = (C₀ - C_e) * V / m where C₀ and C_e are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

Visualizing the Processes

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and logical relationships.

Experimental_Workflow_Adsorption cluster_synthesis Adsorbent Synthesis cluster_adsorption Batch Adsorption Study cluster_data Data Analysis Raw_Material Raw Material (Graphite or Carbon Source) Synthesis_Process Synthesis/ Functionalization Raw_Material->Synthesis_Process Adsorbent Adsorbent (GO or S-Functionalized) Synthesis_Process->Adsorbent Adsorption_Step Adsorption (pH, Temp, Time) Adsorbent->Adsorption_Step Heavy_Metal_Solution Heavy Metal Solution (C₀) Heavy_Metal_Solution->Adsorption_Step Separation Solid-Liquid Separation Adsorption_Step->Separation Analysis Analysis of Supernatant (Cₑ) Separation->Analysis Calculation Calculate qₑ Analysis->Calculation Isotherm_Modeling Isotherm Modeling (Langmuir, Freundlich) Calculation->Isotherm_Modeling

Caption: General workflow for heavy metal adsorption studies.

Adsorption_Mechanisms cluster_GO Graphene Oxide (GO) cluster_Sulfur Sulfur-Functionalized Adsorbent GO_Surface GO Surface (-COOH, -OH, epoxy) HM_Ions_GO Heavy Metal Ions (Mⁿ⁺) GO_Surface->HM_Ions_GO Electrostatic Attraction Ion Exchange Surface Complexation Sulfur_Surface Sulfur Groups (-SH, C-S-C) HM_Ions_S Heavy Metal Ions (e.g., Pb²⁺, Hg²⁺) Sulfur_Surface->HM_Ions_S Soft-Soft Interaction (HSAB Theory) Precipitation (e.g., PbS)

References

A Comparative Analysis of Sulphur Black 1 Mimics and Natural Peroxidases in Catalytic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Peroxidase-Mimicking Nanozymes with their Natural Counterparts, Supported by Experimental Data and Protocols.

The quest for robust and cost-effective catalysts has led to the development of nanozymes, nanomaterials with intrinsic enzyme-like properties. Among these, mimics of Sulphur Black 1, a complex sulfur-containing dye, have emerged as promising candidates for peroxidase activity. This guide provides a comprehensive comparison of the catalytic efficiency of these Sulphur Black 1 mimics against natural peroxidases, such as horseradish peroxidase (HRP). The following sections detail their kinetic parameters, outline the experimental protocols for activity assessment, and visualize the underlying catalytic mechanisms.

Data Presentation: A Quantitative Comparison of Catalytic Efficiency

The catalytic efficiency of enzymes and nanozymes is typically evaluated using Michaelis-Menten kinetics, which provides key parameters such as the Michaelis constant (Km), maximum reaction velocity (Vmax), and the catalytic constant (kcat). Km reflects the substrate affinity (a lower Km indicates higher affinity), while kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time. The ratio kcat/Km is a measure of the overall catalytic efficiency.

Below is a summary of reported kinetic parameters for a representative Sulphur Black 1 mimic (Nitrogen and Sulfur-doped Carbon Dots) and the natural enzyme, Horseradish Peroxidase (HRP), using the common substrate 3,3',5,5'-tetramethylbenzidine (TMB) in the presence of hydrogen peroxide (H₂O₂).

CatalystSubstrateKm (mM)Vmax (10⁻⁸ M s⁻¹)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Sulphur Black 1 Mimic (N/S-CDs) TMB0.1210.4--[1]
H₂O₂1.912.1--[1]
Horseradish Peroxidase (HRP) TMB0.43410.8--[2]
H₂O₂3.78.7--[2]
Horseradish Peroxidase (HRP) ABTS0.05 - 0.5-375 - 37007.5 x 10⁶ - 1.5 x 10⁷[3]

Note: Direct comparison of kcat and kcat/Km values requires knowledge of the exact molar concentration of the active sites in the nanozyme preparation, which is often not reported. The Vmax values are presented to provide a relative measure of the maximum reaction rate under the specified conditions. It is important to note that experimental conditions such as pH, temperature, and buffer composition can significantly influence these kinetic parameters.

Experimental Protocols: Determining Peroxidase-like Activity

The peroxidase-like activity of Sulphur Black 1 mimics and natural peroxidases is commonly determined by monitoring the oxidation of a chromogenic substrate in the presence of hydrogen peroxide. The following is a generalized protocol for the 3,3',5,5'-tetramethylbenzidine (TMB) assay.

Materials:

  • Sulphur Black 1 mimic or Horseradish Peroxidase (HRP) solution of known concentration.

  • 3,3',5,5'-tetramethylbenzidine (TMB) solution (e.g., 1 mM in a suitable solvent like DMSO).

  • Hydrogen peroxide (H₂O₂) solution (e.g., 100 mM).

  • Buffer solution (e.g., 0.2 M Sodium Acetate Buffer, pH 4.0-5.0).

  • Spectrophotometer or microplate reader.

Procedure:

  • Reaction Setup: In a microplate well or a cuvette, combine the buffer solution, the catalyst (Sulphur Black 1 mimic or HRP), and the TMB solution.

  • Initiation of Reaction: Start the reaction by adding the H₂O₂ solution to the mixture.

  • Measurement: Immediately monitor the change in absorbance at 652 nm (for the blue-colored oxidized TMB product) over a set period (e.g., 5-10 minutes) at a constant temperature.[4]

  • Data Analysis: The initial reaction rate is determined from the linear portion of the absorbance versus time plot.

  • Kinetic Parameter Calculation: To determine Km and Vmax, the initial rates are measured at varying concentrations of one substrate (e.g., TMB) while keeping the other substrate (H₂O₂) at a saturating concentration. The data is then fitted to the Michaelis-Menten equation.[5]

Mandatory Visualization: Diagrams of Catalytic Pathways and Workflows

To visually elucidate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_workflow Experimental Workflow for Kinetic Analysis prep Prepare Reagents (Buffer, Catalyst, TMB, H₂O₂) reaction Set up Reaction Mixtures (Varying Substrate Concentration) prep->reaction initiate Initiate Reaction (Add H₂O₂) reaction->initiate measure Monitor Absorbance Change (at 652 nm) initiate->measure analyze Calculate Initial Reaction Rates measure->analyze kinetics Determine Kinetic Parameters (Km, Vmax) analyze->kinetics

Caption: Experimental workflow for determining the kinetic parameters of peroxidase activity.

G cluster_cycle Catalytic Cycle of Horseradish Peroxidase (HRP) HRP Native HRP (Fe³⁺) CompoundI Compound I ([Fe⁴⁺=O]⁺ Por•) HRP->CompoundI + H₂O₂ - H₂O CompoundII Compound II ([Fe⁴⁺=O] Por) CompoundI->CompoundII + Substrate (AH) - Substrate Radical (A•) CompoundII->HRP + Substrate (AH) - Substrate Radical (A•) + H₂O

Caption: The catalytic cycle of natural horseradish peroxidase (HRP).[6][7]

The catalytic mechanism of many peroxidase-mimicking nanozymes, including sulfur-containing carbon-based materials, is believed to proceed through a similar pathway involving the generation of reactive oxygen species (ROS) that oxidize the substrate. The sulfur and nitrogen heteroatoms in the carbon matrix of Sulphur Black 1 mimics are thought to act as active sites that facilitate the decomposition of H₂O₂ to produce these ROS.

References

"benchmarking the stability of Sulphur Black 1 against other sulphur dyes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the stability of Sulphur Black 1 against other commercially significant sulphur dyes, specifically a representative Sulphur Brown and Sulphur Green. The stability of these dyes is a critical factor in their application, influencing the longevity and performance of the final product. This comparison is based on internationally recognized standards for light and wash fastness, providing a clear benchmark for performance.

Executive Summary

Sulphur Black 1 is a cornerstone of the sulphur dye category, prized for its deep shade and cost-effectiveness. This guide demonstrates that while Sulphur Black 1 exhibits excellent light and wash fastness, its performance relative to other sulphur dyes, such as browns and greens, can vary. The data presented herein, derived from standardized testing protocols, indicates that Sulphur Black 1 generally offers superior light fastness compared to some brown sulphur dyes, while maintaining robust wash fastness across the board.

Comparative Stability Data

The following table summarizes the light and wash fastness properties of Sulphur Black 1, Sulphur Brown 10, and a representative Sulphur Green. Fastness is rated on a scale of 1 to 5 for wash fastness (with 5 being the highest) and 1 to 8 for light fastness (with 8 being the highest).

Dye NameC.I. NameLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06) - Color Change
Sulphur BlackSulphur Black 15 - 64 - 5
Sulphur BrownSulphur Brown 1033 - 4
Sulphur GreenSulphur Green 3/144 - 5Good

Note: "Good" for Sulphur Green indicates a rating that is generally considered high, though a specific numerical value from a comparative study was not available.

Analysis of Stability Performance

Sulphur Black 1 demonstrates a high degree of stability. With a light fastness rating of 5-6, it provides significant resistance to fading upon exposure to light.[1] Its wash fastness is also excellent, with a rating of 4-5, indicating minimal color loss even after multiple washing cycles.[1] This makes it a highly reliable choice for applications demanding long-term color retention.

Sulphur Brown 10 , in comparison, shows moderate light fastness with a rating of 3.[2] Its wash fastness, rated at 3-4, is considered good but is slightly lower than that of Sulphur Black 1.[2] This suggests that while suitable for many applications, it may not be the ideal choice for end-uses with high light exposure requirements.

Sulphur Green dyes, represented here by general data for Sulphur Green 3 and 14, exhibit good to very good light fastness (4-5) and good wash fastness. This positions them as a stable option, with light fastness generally falling between that of Sulphur Black 1 and Sulphur Brown 10.

In general, sulphur dyes are known for their good to excellent wash fastness due to their large molecular size and insolubility in water once applied to the fiber.[3] Their light fastness is typically rated as fair to good.[3]

Experimental Protocols

The data presented in this guide is based on standardized test methods to ensure reproducibility and comparability. The key experimental protocols are detailed below.

Light Fastness Testing (Based on ISO 105-B02)

This method is designed to determine the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

Principle: A specimen of the dyed textile is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards with known light fastness ratings. The change in color of the specimen is then compared to the fading of the blue wool standards to determine the light fastness rating.

Apparatus:

  • Xenon arc lamp apparatus

  • Blue wool lightfastness standards (Scale 1-8)

  • Grey Scale for assessing color change

Procedure:

  • Specimen Preparation: A representative sample of the dyed fabric is prepared.

  • Mounting: The specimen and the blue wool standards are mounted in a sample holder. A portion of each is covered to serve as an unexposed reference.

  • Exposure: The mounted samples are placed in the xenon arc test chamber and exposed to the artificial light source for a specified duration or until a certain degree of fading is achieved in the blue wool standards.

  • Evaluation: The fading of the test specimen is visually compared with the fading of the blue wool standards. The light fastness rating corresponds to the number of the blue wool standard that shows a similar degree of color change.

Experimental Workflow for Light Fastness Testing

LightFastnessWorkflow cluster_prep Preparation cluster_exposure Exposure cluster_evaluation Evaluation Prep_Sample Prepare Dyed Fabric Specimen Mount Mount Specimen and Standards in Holder Prep_Sample->Mount Prep_Standards Prepare Blue Wool Standards (1-8) Prep_Standards->Mount Expose Expose in Xenon Arc Chamber Mount->Expose Compare Visually Compare Fading of Specimen and Standards Expose->Compare Rate Assign Light Fastness Rating (1-8) Compare->Rate

Caption: Workflow for determining light fastness according to ISO 105-B02.

Wash Fastness Testing (Based on ISO 105-C06)

This method is used to determine the resistance of the color of textiles to domestic or commercial laundering procedures.

Principle: A specimen of the dyed textile, in contact with a multi-fiber adjacent fabric, is subjected to mechanical agitation in a soap or detergent solution at a specified temperature for a given time. The change in color of the specimen and the degree of staining on the adjacent fabric are then assessed.

Apparatus:

  • Launder-Ometer or similar apparatus

  • Stainless steel balls (for mechanical action)

  • Multi-fiber adjacent fabric (containing strips of common textile fibers)

  • Grey Scale for assessing color change and staining

Procedure:

  • Specimen Preparation: A specimen of the dyed fabric is cut to a specified size and attached to a piece of multi-fiber adjacent fabric.

  • Washing: The composite specimen is placed in a stainless steel container with a specified volume of detergent solution and stainless steel balls. The container is then placed in the Launder-Ometer and agitated at a controlled temperature and for a specific duration.

  • Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly with water and dried under specified conditions.

  • Evaluation: The change in color of the dyed specimen is assessed using the Grey Scale for assessing color change. The degree of staining on each fiber of the multi-fiber fabric is assessed using the Grey Scale for assessing staining.

Signaling Pathway of Dye Stability Assessment

DyeStabilityAssessment cluster_stress Stress Factors cluster_outcome Stability Outcome DyedFabric Dyed Fabric (Sulphur Dye) Light Light Exposure (ISO 105-B02) DyedFabric->Light exposes to Washing Washing (ISO 105-C06) DyedFabric->Washing subjects to Fading Color Fading Light->Fading Staining Color Staining Washing->Staining ColorChange Color Change Washing->ColorChange

Caption: Logical relationship of stress factors and stability outcomes in dye assessment.

Conclusion

This comparative guide indicates that Sulphur Black 1 possesses a superior stability profile in terms of light fastness when compared to Sulphur Brown 10, and maintains excellent wash fastness, a characteristic strength of the sulphur dye class. While Sulphur Green dyes also offer good all-around stability, Sulphur Black 1 remains a benchmark for applications requiring high durability and color retention. The selection of a particular sulphur dye should, therefore, be guided by the specific performance requirements of the end product, with careful consideration of the light exposure and laundering conditions it will endure.

References

"validation of Sulphur Black 1 as a safe biological stain compared to traditional dyes"

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the safety and potential application of Sulphur Black 1 as a biological stain versus conventional dyes like Hematoxylin and Eosin (H&E) and Toluidine Blue.

In the realm of histology and cytopathology, the vivid hues of staining agents are indispensable for visualizing cellular structures. For decades, cocktails like Hematoxylin and Eosin (H&E) have been the gold standard. However, concerns regarding the toxicity and potential health hazards associated with these traditional dyes have prompted a search for safer alternatives. This guide explores the validation of Sulphur Black 1, a dye traditionally used in the textile industry, as a potentially safer biological stain, comparing its toxicological profile with that of H&E and Toluidine Blue.

Executive Summary

This guide provides a comprehensive comparison of the safety profiles of Sulphur Black 1, Hematoxylin, Eosin Y, and Toluidine Blue O, based on available toxicological data. While direct comparative studies on the staining performance of Sulphur Black 1 in a biological context are not currently available, this document outlines the theoretical application of Sulphur Black 1 as a histological stain based on its chemical properties. Detailed protocols for key safety and performance assays are also provided to facilitate further research and validation.

Data Presentation: A Comparative Overview of Safety Profiles

The following table summarizes the available quantitative toxicological data for Sulphur Black 1 and the traditional dyes.

DyeCAS NumberAcute Toxicity (LD50)Mutagenicity & Other Hazards
Sulphur Black 1 1326-82-5Oral (mouse): 11,450 mg/kg[1] Intraperitoneal (rat): 320 mg/kgMutagenicity data has been reported, but specific results are not readily available.[2] May cause skin and eye irritation.[3]
Hematoxylin 517-28-2Oral (rat): >= 2,000 mg/kg[4] Oral (mouse): 505 mg/kgMay cause damage to organs (kidneys) through prolonged or repeated oral exposure.
Eosin Y 17372-87-1Oral (rat): 1,187-2,769 mg/kg[5] Dermal (rabbit): 17,100 mg/kg[5]Toxic if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[5]
Toluidine Blue O 92-31-9Data not readily availableShown to be mutagenic in the Ames test.[6] Toxic if swallowed.[7]

Staining Performance: Established versus Theoretical

While Sulphur Black 1 is a cornerstone of the textile industry for its deep black color and durability, its application as a biological stain is not established.[8] The following is a theoretical workflow for its use in histology, contrasted with the well-documented methods for H&E and Toluidine Blue.

Sulphur Black 1: A Hypothetical Staining Mechanism

Sulphur dyes are water-insoluble and require a reduction step to become soluble and bind to the substrate.[9] This is followed by an oxidation step to regenerate the insoluble dye within the stained material.[9]

G cluster_0 Sulphur Black 1 Staining Workflow (Theoretical) Tissue Section Tissue Section Reduction Reduction Tissue Section->Reduction Sodium Sulfide Solution Staining Staining Reduction->Staining Soluble Leuco Form Oxidation Oxidation Staining->Oxidation Air or Oxidizing Agent Stained Tissue Stained Tissue Oxidation->Stained Tissue Insoluble Dye

Figure 1: Theoretical workflow for Sulphur Black 1 staining.

Hematoxylin and Eosin (H&E) Staining: The Gold Standard

The H&E stain is the most widely used stain in histology and histopathology. Hematoxylin, a basic dye, stains acidic structures like the cell nucleus a purplish-blue. Eosin, an acidic dye, stains basic structures such as the cytoplasm and extracellular matrix pink or red.

G cluster_1 H&E Staining Workflow Deparaffinized Section Deparaffinized Section Hematoxylin Staining Hematoxylin Staining Deparaffinized Section->Hematoxylin Staining Stains Nuclei Blue Differentiation Differentiation Hematoxylin Staining->Differentiation Removes Excess Stain Bluing Bluing Differentiation->Bluing Turns Nuclei Blue Eosin Staining Eosin Staining Bluing->Eosin Staining Stains Cytoplasm Pink Dehydration & Mounting Dehydration & Mounting Eosin Staining->Dehydration & Mounting

Figure 2: Standard Hematoxylin and Eosin (H&E) staining workflow.

Toluidine Blue O Staining: A Metachromatic Approach

Toluidine Blue O is a cationic (basic) dye that binds to acidic tissue components. It is a metachromatic stain, meaning it can stain different cellular components in different colors. For example, it stains nuclei blue and mast cell granules purple.

Experimental Protocols

To facilitate further research into the validation of Sulphur Black 1 as a biological stain, detailed protocols for key safety assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the dye (Sulphur Black 1, Hematoxylin, Eosin Y, Toluidine Blue O) and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration of dye that inhibits 50% of cell growth).

G cluster_2 MTT Assay Workflow Cell Seeding Cell Seeding Dye Treatment Dye Treatment Cell Seeding->Dye Treatment 24h Incubation MTT Addition MTT Addition Dye Treatment->MTT Addition 24-72h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading DMSO IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Figure 3: Workflow for the MTT cytotoxicity assay.

Mutagenicity Assessment: Ames Test

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.[10][11]

Protocol:

  • Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (e.g., TA98, TA100, TA1535, TA1537).

  • Metabolic Activation: Prepare a set of experiments with and without a metabolic activation system (S9 fraction from rat liver) to test for both direct and indirect mutagens.

  • Exposure: Mix the bacterial culture with the test dye at various concentrations and the S9 mix (if applicable) in molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.

  • Data Analysis: A significant increase in the number of revertant colonies on the test plates compared to the negative control plates indicates that the substance is mutagenic.

G cluster_3 Ames Test Workflow Bacterial Culture Bacterial Culture Exposure to Dye Exposure to Dye Bacterial Culture->Exposure to Dye with/without S9 Mix Plating Plating Exposure to Dye->Plating Minimal Glucose Agar Incubation Incubation Plating->Incubation 37°C for 48-72h Count Revertant Colonies Count Revertant Colonies Incubation->Count Revertant Colonies Assess Mutagenicity Assess Mutagenicity Count Revertant Colonies->Assess Mutagenicity

Figure 4: Workflow for the Ames mutagenicity test.

Conclusion and Future Directions

Based on the available acute toxicity data, Sulphur Black 1 exhibits a lower toxicity profile compared to Eosin Y and Hematoxylin. However, the lack of specific mutagenicity data for Sulphur Black 1 and the positive mutagenicity results for Toluidine Blue O highlight the need for further investigation.

Crucially, the complete absence of studies on the application of Sulphur Black 1 as a biological stain means that its performance, including staining efficacy, specificity, and potential artifacts, remains unknown. The theoretical staining mechanism, requiring harsh reducing and oxidizing conditions, may not be compatible with the preservation of delicate cellular structures.

Therefore, while Sulphur Black 1 presents an intriguing possibility as a less toxic alternative to some traditional dyes, significant research is required to validate its efficacy and safety in a biological context. The protocols provided in this guide offer a starting point for researchers to conduct the necessary experiments to determine if Sulphur Black 1 can indeed be a viable and safer option for biological staining.

References

Safety Operating Guide

Proper Disposal Procedures for C.I. Sulphur Black 1

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of C.I. Sulphur Black 1, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. The dye is a black powder that may cause irritation to the eyes, skin, and respiratory tract.[1][2] It is also harmful if swallowed.[1]

Personal Protective Equipment (PPE): When working with Sulphur Black 1, especially in its powdered form, the following PPE is mandatory:

  • Eye Protection: Wear chemical safety goggles.[1]

  • Hand Protection: Use appropriate protective gloves (e.g., butyl rubber).[1][3]

  • Respiratory Protection: Use an approved respirator or an ordinary protective mask, particularly when dust generation is possible.[1][3] Handle the powder in a well-ventilated area or under a chemical fume hood.[1][4]

  • Protective Clothing: Wear appropriate lab coats or protective clothing to minimize skin contact.[1][4]

General Disposal Principles

The ultimate disposal of this compound must align with all applicable federal, state, and local environmental regulations.[5] Chemical waste generators are responsible for determining if the discarded chemical is classified as hazardous waste in their jurisdiction.[1][5]

Core principles for disposal include:

  • Avoid Environmental Release: Do not discharge the chemical or its solutions into sewer systems, drains, or any body of water.[4]

  • Prioritize Reuse: The most favorable course of action is to use an alternative, less hazardous chemical or to recycle any unused material for its approved use.[6]

  • Consult Regulations: Before proceeding with any disposal method, consult state and local hazardous waste regulations for complete and accurate classification and guidance.[1]

Step-by-Step Disposal Procedures

The appropriate disposal method depends on the form of the waste—solid (unused powder, contaminated materials) or liquid (solutions, spills, effluent).

1. Solid Waste Disposal (Unused Product and Contaminated Materials):

  • Containment: Collect any unused powder or contaminated materials (e.g., paper towels, gloves) in a suitable, closed, and clearly labeled container.[1][4] Avoid generating dust during cleanup; vacuuming or sweeping is recommended.[1]

  • Professional Disposal: The recommended method for solid waste is to arrange for disposal at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

  • Contaminated Packaging: Containers should be triple-rinsed.[4] The packaging can then be offered for recycling or punctured to render it unusable and disposed of in a sanitary landfill.[4] Combustible packaging materials may also be incinerated.[4]

2. Liquid Waste Disposal (Aqueous Solutions and Spills): Discharge of untreated liquid waste containing Sulphur Black 1 is not recommended.[4] The following treatment methods can be employed to remove the dye from aqueous solutions before final disposal, subject to local regulations.

Waste Treatment Methodologies:

  • Method 1: pH Reduction and Flocculation

    • This compound in solution auto-oxidizes in the air and absorbs carbon dioxide, which reduces the solution's pH to approximately 9.[6]

    • Promote floc formation by sparging the solution with industrial waste gas (containing CO₂) or by bubbling with carbon dioxide directly.[6]

    • Allow the flocculant to settle.

    • Separate the solid precipitate from the liquid for disposal as solid waste.

  • Method 2: Chemical Treatment for Color Removal

    • Bubble sulfur dioxide (SO₂) through the liquid waste for approximately 15 minutes.[6]

    • Allow the solution to settle for 30 minutes. This process has been shown to achieve 80% transparency.[6]

    • Separate the resulting precipitate for disposal as solid waste.

  • Method 3: Sulfide Removal

    • If the waste stream contains significant sulfide ions (S²⁻), pass the solution through a synthetic redox resin.[6]

    • This method can achieve 20-100% removal of sulfide, depending on the initial concentration.[6]

Quantitative Data Summary

ParameterMethodValue/ResultReference
pH Reduction Exposure to Air and CO₂Reduces solution pH to 9[6]
Color Removal SO₂ Bubbling (15 min) & Settling (30 min)80% transparency achieved[6]
Sulfide Removal Synthetic Redox Resin20-100% efficiency[6]

Disposal Workflow

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste.

G Workflow for this compound Disposal start Identify Waste Type consult Consult Local, State, & Federal Regulations start->consult solid_waste Solid Waste (Unused Powder, Contaminated PPE) consult->solid_waste Solid liquid_waste Liquid Waste (Aqueous Solutions, Effluent) consult->liquid_waste Liquid package Package in a Closed, Labeled Container solid_waste->package treat Treat Liquid Waste Prior to Disposal liquid_waste->treat professional_disposal Arrange Disposal via: - Licensed Chemical Destruction Plant - Controlled Incineration package->professional_disposal end Final Disposal of Treated Components professional_disposal->end treat->professional_disposal No Treatment Possible treatment_methods Treatment Options: - pH Reduction & Flocculation - Chemical Color Removal (SO₂) - Sulfide Removal (Redox Resin) treat->treatment_methods Yes separate Separate Precipitate from Liquid treatment_methods->separate separate->package Dispose of Precipitate as Solid Waste separate->end Dispose of Treated Liquid per Regulations

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C.I. Sulphur Black 1
Reactant of Route 2
Reactant of Route 2
C.I. Sulphur Black 1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.